FA-Lys-Ala-OH
説明
BenchChem offers high-quality FA-Lys-Ala-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FA-Lys-Ala-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-11(16(22)23)18-15(21)13(6-2-3-9-17)19-14(20)8-7-12-5-4-10-24-12/h4-5,7-8,10-11,13H,2-3,6,9,17H2,1H3,(H,18,21)(H,19,20)(H,22,23)/b8-7+/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYDXEHJPCUCAI-DDOQPMFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C=CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)/C=C/C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Furanacryloyl-Lys-Ala-OH Carboxypeptidase B substrate
An In-depth Technical Guide to Furanacryloyl-Lys-Ala-OH: A Chromogenic Substrate for Carboxypeptidase B
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Furanacryloyl-Lys-Ala-OH (FA-Lys-Ala-OH) as a chromogenic substrate for the continuous spectrophotometric assay of Carboxypeptidase B (CPB). Carboxypeptidase B (EC 3.4.17.2) is a critical exopeptidase that specifically cleaves C-terminal lysine and arginine residues from peptides and proteins.[1][2] Its activity is paramount in biological processes ranging from protein digestion to prohormone processing and is a key quality attribute in the manufacturing of therapeutic proteins.[3] This document, intended for researchers, scientists, and drug development professionals, details the biochemical principles of the FA-Lys-Ala-OH assay, provides a robust, field-proven experimental protocol, and discusses its applications in enzyme kinetics, inhibitor screening, and biopharmaceutical analysis. We will delve into the causality behind experimental design, ensuring a thorough understanding of the "why" behind the "how," to empower users to adapt and troubleshoot the methodology effectively.
Part 1: The Enzyme - Carboxypeptidase B (CPB)
Biological Significance
Carboxypeptidase B is a zinc-containing metalloexopeptidase synthesized in the pancreas as an inactive zymogen, procarboxypeptidase B.[1] Upon activation by trypsin in the small intestine, it plays a crucial role in the digestion of dietary proteins by hydrolyzing peptide bonds at the C-terminus of basic amino acids, namely lysine and arginine.[1] Beyond digestion, CPB and its analogs are involved in a multitude of physiological processes, including the maturation of peptide hormones and neuropeptides from their precursors and the regulation of inflammation.
Relevance in Biotechnology and Drug Development
In the biopharmaceutical industry, particularly in monoclonal antibody (mAb) production, CPB is a critical process-related enzyme. Host cell lines (e.g., CHO cells) contain endogenous carboxypeptidases that can cleave C-terminal lysine residues from the heavy chains of mAbs, leading to charge heterogeneity.[2] To ensure product consistency, in-vitro treatment with exogenous CPB is often employed to completely remove these lysine residues, resulting in a more homogeneous product.[2] Consequently, a reliable method for quantifying CPB activity is essential for process control, formulation, and quality assurance. Furthermore, as dysregulated CPB activity is implicated in various diseases, the enzyme is a target for inhibitor screening in drug discovery programs.
Part 2: The Substrate - Furanacryloyl-Lys-Ala-OH
Principle of the Chromogenic Assay
The utility of FA-Lys-Ala-OH as a substrate stems from the spectral properties of the N-terminal 3-(2-Furyl)acryloyl (FA) group.[4] This chromophore exhibits a distinct absorbance spectrum. When the peptide bond between Lysine and Alanine is cleaved by CPB, the electronic environment of the FA group is altered, resulting in a measurable change in light absorbance. For many furanacryloyl-peptides, including the related substrate FA-Phe-Phe used for Carboxypeptidase A, this hydrolysis causes a decrease in absorbance at wavelengths around 340-345 nm.[1][4] This change allows for a continuous, real-time monitoring of enzymatic activity.
The primary advantage of this assay over traditional methods, such as those using hippuryl-L-arginine which is monitored at 254 nm, is the shift to a more convenient wavelength (~340 nm).[5][6] This region of the spectrum minimizes interference from other biological molecules like nucleotides and proteins, leading to a cleaner signal and higher sensitivity.
Substrate Properties
A clear understanding of the substrate's physicochemical properties is fundamental for accurate reagent preparation and data interpretation.
| Property | Value | Source |
| Chemical Name | N-(3-[2-Furyl]acryloyl)-L-alanyl-L-lysine | |
| CAS Number | 76079-03-3 | |
| Molecular Formula | C₁₆H₂₃N₃O₅ | |
| Molecular Weight | 337.37 g/mol | |
| Appearance | White to light yellow powder | |
| Solubility | Soluble in water (e.g., 50 mg/mL) |
Part 3: Core Methodology: A Continuous Spectrophotometric Assay
This protocol provides a self-validating system for the determination of CPB activity. The causality behind each component and step is explained to provide a framework for adaptation and troubleshooting.
Required Reagents and Equipment
-
Enzyme: Carboxypeptidase B (porcine pancreas, recombinant, etc.)[3]
-
Substrate: Furanacryloyl-Lys-Ala-OH (FA-Lys-Ala-OH)
-
Buffer: 25 mM Tris-HCl with 100 mM NaCl, pH 7.65 at 25°C.[7]
-
Equipment:
-
UV-Vis Spectrophotometer with temperature control (thermostatted cuvette holder).
-
Quartz cuvettes (1 cm path length).
-
Calibrated pipettes.
-
Analytical balance and pH meter.
-
Reagent Preparation
-
Assay Buffer (25 mM Tris-HCl, 100 mM NaCl, pH 7.65):
-
Dissolve 0.303 g of Trizma base and 0.584 g of NaCl in ~90 mL of deionized water.
-
Adjust the pH to 7.65 at 25°C using 1 M HCl.
-
Bring the final volume to 100 mL with deionized water.
-
Trustworthiness: Calibrating the pH meter and ensuring the temperature of the solution is 25°C during pH adjustment is critical for reproducibility, as buffer pH is temperature-dependent.
-
-
Substrate Stock Solution (e.g., 10 mM):
-
Dissolve 3.37 mg of FA-Lys-Ala-OH (MW 337.37) in 1 mL of deionized water.
-
Expertise: Prepare this solution fresh daily and protect it from light to prevent degradation of the chromophore. For routine use, aliquot and store frozen at -20°C.
-
-
Enzyme Working Solution:
-
Prepare a stock solution of CPB in cold deionized water.
-
Immediately before the assay, dilute the stock solution in cold Assay Buffer to a concentration that provides a linear rate of absorbance change (e.g., 0.05-0.1 ΔA/min). A typical starting concentration might be in the range of 4-8 units/mL.[7]
-
Expertise: Keep the enzyme on ice at all times to prevent loss of activity. The optimal final concentration in the cuvette must be determined empirically through serial dilution, as it depends on the specific activity of the enzyme lot.
-
Experimental Workflow
Caption: Experimental workflow for the CPB spectrophotometric assay.
Step-by-Step Protocol
-
Set the spectrophotometer to monitor absorbance at 340 nm and equilibrate the cuvette holder to 25°C .
-
Prepare a substrate working solution by diluting the Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 0.1 to 1.0 mM).
-
Pipette 2.9 mL of the substrate working solution into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and incubate for 3-5 minutes to allow the solution to reach thermal equilibrium and to establish a baseline (blank rate).
-
To initiate the reaction, add 0.1 mL of the Enzyme Working Solution to the cuvette.
-
Quickly cap the cuvette, mix by inversion 2-3 times (avoiding bubbles), and immediately place it back into the spectrophotometer.
-
Record the absorbance at 340 nm every 10-15 seconds for approximately 5 minutes. The rate should be linear for at least the first 1-2 minutes.
Part 4: Data Analysis and Interpretation
Calculating Enzyme Activity
The rate of the reaction is determined from the initial linear portion of the absorbance vs. time curve.
-
Plot the absorbance (A₃₄₀) on the y-axis against time (in minutes) on the x-axis.
-
Calculate the slope of the steepest linear portion of this curve. This slope represents the change in absorbance per minute (ΔA₃₄₀/min). Since hydrolysis causes a decrease in absorbance, this value will be negative. The rate is the absolute value: Rate = |ΔA₃₄₀/min|.
-
Calculate Activity (Units/mL): To convert this rate into standard enzyme units (µmol of substrate hydrolyzed per minute), the change in the molar extinction coefficient (Δε) between the substrate and products is required.
Activity (Units/mL) = (|ΔA/min| * V_total) / (Δε * V_enzyme * l)
Where:
-
|ΔA/min| : Absolute rate of absorbance change.
-
V_total : Total reaction volume in mL (e.g., 3.0 mL).
-
V_enzyme : Volume of enzyme solution added in mL (e.g., 0.1 mL).
-
Δε : Molar extinction coefficient change (M⁻¹cm⁻¹).
-
l : Path length of the cuvette (typically 1 cm).
-
Michaelis-Menten Kinetics
To determine the kinetic constants Kₘ and Vₘₐₓ, the assay is performed across a range of substrate concentrations (e.g., 0.1x to 10x the expected Kₘ). The initial velocity (v₀), derived from |ΔA/min|, is then plotted against the substrate concentration [S]. The data are fitted to the Michaelis-Menten equation using non-linear regression software.
| [S] (mM) | Initial Velocity (v₀) (ΔA/min) |
| 0.05 | 0.025 |
| 0.10 | 0.045 |
| 0.25 | 0.080 |
| 0.50 | 0.110 |
| 1.00 | 0.140 |
| 2.00 | 0.165 |
| Table represents example data for illustrative purposes. |
Part 5: Applications in Research and Drug Development
High-Throughput Inhibitor Screening
The simplicity and continuous nature of this assay make it highly amenable to high-throughput screening (HTS) in 96- or 384-well plate formats.[8][9] Potential inhibitors are pre-incubated with the enzyme before the addition of the substrate, and the reaction rate is compared to a no-inhibitor control.
Caption: Principle of CPB inhibitor screening using the FA-Lys-Ala-OH assay.
The half-maximal inhibitory concentration (IC₅₀) can be determined by measuring the enzyme's activity across a range of inhibitor concentrations and fitting the data to a dose-response curve.
Characterization of Biotherapeutics
As mentioned, controlling C-terminal lysine heterogeneity is crucial for mAb manufacturing. This assay can be used to:
-
Qualify enzyme lots: Ensure different batches of process CPB have consistent specific activity before use in manufacturing.
-
Optimize cleavage conditions: Determine the optimal time, temperature, and enzyme-to-protein ratio for complete lysine removal from a therapeutic protein.
-
Detect residual activity: Test for any unwanted residual CPB activity in the final drug product.
Part 6: Conclusion
Furanacryloyl-Lys-Ala-OH is a robust and practical chromogenic substrate for the kinetic analysis of Carboxypeptidase B. Its key advantage lies in its spectrophotometric detection at ~340 nm, which circumvents common interferences found in biological samples, thereby offering a superior signal-to-noise ratio compared to substrates monitored at lower wavelengths. The continuous assay format is simple, rapid, and easily adaptable for high-throughput applications critical to modern drug discovery and bioprocess development. By understanding the core principles and the causality behind the protocol design presented in this guide, researchers can confidently implement and customize this assay to achieve reliable and reproducible results in their specific applications.
References
-
Hensley, K., & Wolyniak, M. J. (2014). Isolation and Functional Analysis of a Pancreatic Enzyme in an Introductory Student Lab. Digital Commons @ Andrews University. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Carboxypeptidase B – Knowledge and References. Retrieved from [Link]
-
Wolff, E. C., Schirmer, E. W., & Folk, J. E. (1962). The Kinetics of Carboxypeptidase B Activity. Journal of Biological Chemistry, 237(10), 3094-3099. Available at: [Link]
-
Schmid, M. F., & Herriott, J. R. (1976). Kinetic properties of carboxypeptidase B in solutions and crystals. Journal of Biological Chemistry, 251(13), 3817-3823. Retrieved from [Link]
-
Krafcikova, P., De, S., & Hodek, J. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses, 13(9), 1735. Retrieved from [Link]
-
Li, Y., et al. (2023). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. bio-protocol, 13(23), e4875. Retrieved from [Link]
-
Barinka, C., et al. (2002). Substrate specificity, inhibition and enzymological analysis of recombinant human glutamate carboxypeptidase II. Journal of Neurochemistry, 80(3), 477-487. Retrieved from [Link]
-
Folk, J. E., & Gladner, J. A. (1958). CARBOXYPEPTIDASE B: I. SPECIFICITY OF THE ENZYME. Journal of Biological Chemistry, 231(1), 379-391. Available at: [Link]
-
Aibara, S., Hayashi, R., & Hata, T. (1975). Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates. Journal of Biochemistry, 77(1), 1-8. Retrieved from [Link]
-
Nair, D. G., & Funk, C. D. (2009). A cell-based assay for screening lipoxygenase inhibitors. Prostaglandins & Other Lipid Mediators, 90(3-4), 98-104. Retrieved from [Link]
Sources
- 1. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 羧肽酶 B 来源于猪胰腺 lyophilized powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
- 5. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. tribioscience.com [tribioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Kinetic Profiling of Carboxypeptidases: FA-Lys-Ala-OH vs. FA-Ala-Lys-OH
Executive Summary
This technical guide delineates the mechanistic and functional distinctions between two sequence isomers: FA-Lys-Ala-OH (CAS 158016-07-0) and FA-Ala-Lys-OH . While chemically identical in composition (
FA-Ala-Lys-OH is the industry-standard chromogenic substrate for Carboxypeptidase N (CPN) and Carboxypeptidase B (CPB) , utilized to quantify anaphylatoxin inactivator activity in human serum. Conversely, FA-Lys-Ala-OH serves as a critical specificity control or substrate for Carboxypeptidase A (CPA) -like enzymes, which require a non-basic C-terminal residue. This guide provides researchers with the protocols to utilize these probes for the differential diagnosis of metalloprotease activity in complex biological matrices.
Molecular Architecture & Physicochemical Properties[1]
Both molecules utilize the Furylacryloyl (FA) group as a reporter. The FA group exhibits an absorption maximum at ~300–310 nm. Upon hydrolysis of the peptide bond, the absorption spectrum shifts, allowing for continuous kinetic monitoring at 336 nm (or 326–345 nm depending on pH/buffer).
| Feature | FA-Lys-Ala-OH | FA-Ala-Lys-OH |
| CAS Number | 158016-07-0 | 76079-03-3 |
| Sequence | N-(3-(2-Furyl)acryloyl)-L-Lysyl-L-Alanine | N-(3-(2-Furyl)acryloyl)-L-Alanyl-L-Lysine |
| C-Terminus (P1') | Alanine (Hydrophobic/Neutral) | Lysine (Basic/Positively Charged) |
| Penultimate (P1) | Lysine | Alanine |
| Target Enzyme | Carboxypeptidase A (CPA), Bacterial Metalloproteases | Carboxypeptidase N (CPN), Carboxypeptidase B (CPB), TAFI |
| Primary Utility | Negative control for CPN; CPA substrate | Standard substrate for Serum CPN/CPB activity |
| Solubility | Water/Buffer (>5 mg/mL) | Water/Buffer (>50 mg/mL) |
Enzymatic Mechanisms & Specificity
The utility of these isomers rests on the Schechter & Berger nomenclature for protease specificity, where cleavage occurs between P1 and P1'.
The Specificity Switch
-
FA-Ala-Lys-OH (The CPN/CPB Target): The C-terminal Lysine fits into the S1' specificity pocket of CPN and CPB. This pocket contains an aspartate residue (Asp255 in CPB) that forms a salt bridge with the positively charged
-amino group of the substrate's Lysine. This interaction is critical for orienting the scissile bond relative to the catalytic Zinc ion.-
Reaction: FA-Ala-Lys-OH
FA-Ala-OH + Lysine
-
-
FA-Lys-Ala-OH (The CPA Target/Control): The C-terminal Alanine is hydrophobic and small. It cannot form the salt bridge required by CPN/CPB. Instead, it fits the hydrophobic S1' pocket of Carboxypeptidase A (CPA). Consequently, FA-Lys-Ala-OH is virtually inert to CPN, making it an ideal negative control to prove that a signal is not due to non-specific proteolysis.
-
Reaction: FA-Lys-Ala-OH
FA-Lys-OH + Alanine
-
Mechanistic Diagram
The following diagram illustrates the differential binding logic.
Caption: Differential binding mechanism. FA-Ala-Lys-OH engages the anionic S1' pocket of CPN/CPB, while FA-Lys-Ala-OH targets the hydrophobic S1' pocket of CPA.
Experimental Protocol: Dual-Substrate Kinetic Assay
This protocol describes the measurement of Carboxypeptidase N (CPN) activity in human serum, using FA-Lys-Ala-OH as a specificity control to rule out CPA interference.
Reagents & Preparation
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5. (Avoid phosphate buffers as Zinc can precipitate).
-
Substrate Stock (10 mM):
-
Enzyme Source: Human Serum (diluted 1:10 in Assay Buffer).
-
Stop Solution (Optional for endpoint): 10 mM 1,10-Phenanthroline (Zinc chelator).
Spectrophotometric Workflow
Instrument: UV-Vis Spectrophotometer with temperature control (
Step-by-Step Procedure:
-
Blanking: Add 900
L Assay Buffer to a quartz cuvette. Zero the instrument. -
Substrate Addition: Add 100
L of 10 mM Substrate Stock (Final conc. 1.0 mM). -
Equilibration: Incubate at
for 3 minutes to establish a stable baseline. -
Initiation: Add 10–50
L of diluted Serum. Mix immediately by inversion. -
Monitoring: Record Absorbance (
) every 10 seconds for 5–10 minutes. -
Calculation: Determine the slope (
) from the linear portion of the curve.
Data Analysis
Calculate the enzymatic activity using the Beer-Lambert Law. The differential extinction coefficient (
-
Interpretation:
-
High slope in Cuvette A (FA-Ala-Lys) + Zero slope in Cuvette B (FA-Lys-Ala) = Confirmed CPN/CPB Activity.
-
High slope in both = Mixed Activity (CPN + CPA) or Non-specific proteolysis.
-
Synthesis Guide (Fmoc-SPPS)
For researchers requiring custom synthesis of FA-Lys-Ala-OH (CAS 158016-07-0), standard Fmoc Solid-Phase Peptide Synthesis is recommended.
Protocol:
-
Resin Loading: Use Wang Resin pre-loaded with Fmoc-Ala-OH (for FA-Lys-Ala) or Fmoc-Lys(Boc)-OH (for FA-Ala-Lys).
-
Coupling:
-
Deprotect Fmoc with 20% Piperidine/DMF.
-
Couple next amino acid (Fmoc-Lys(Boc)-OH or Fmoc-Ala-OH) using HBTU/DIPEA.
-
-
N-Terminal Capping:
-
After final Fmoc deprotection, couple 3-(2-Furyl)acrylic acid (FA-OH).
-
Note: FA-OH is susceptible to light; perform coupling in low light.
-
-
Cleavage:
-
Reagent: 95% TFA, 2.5% TIS, 2.5%
. -
Time: 2 hours.
-
Precipitate in cold diethyl ether.
-
-
Purification: Reverse-phase HPLC (C18 column), Acetonitrile/Water gradient.
References
-
Plummer, T. H., & Kimmel, M. T. (1980). An improved spectrophotometric assay for human plasma carboxypeptidase N. Analytical Biochemistry, 108(2), 348-353. Link
-
Skidgel, R. A. (1988). Basic carboxypeptidases: regulators of peptide hormone activity.[4] Trends in Pharmacological Sciences, 9(8), 299-304. Link
-
Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain.[4] Biochemical and Biophysical Research Communications, 27(2), 157-162. Link
-
ChemicalBook. (n.d.). FA-ALA-LYS-OH Product Description and Properties (CAS 76079-03-3). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6438804, Furylacryloylalanyllysine. Link
Sources
- 1. FA-ALA-LYS-OH price,buy FA-ALA-LYS-OH - chemicalbook [chemicalbook.com]
- 2. Furylacryloylalanyllysine | C16H23N3O5 | CID 6438804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A halophilic metalloprotease from Salinivibrio sp. YH4 and its application in antioxidant peptide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxypeptidase - Wikipedia [en.wikipedia.org]
Precision Engineering of Synthetic Chromogenic Substrates for Metalloproteases
A Technical Guide to Thiopeptolide and p-Nitroaniline Systems
Executive Summary
This technical guide provides a rigorous framework for the selection, design, and application of synthetic chromogenic substrates in the study of metalloproteases. While fluorogenic assays (FRET) dominate high-sensitivity screening, chromogenic substrates—specifically thiopeptolides and p-nitroanilides (pNA) —remain the gold standard for kinetic characterization and inhibitor screening due to their stoichiometric clarity, lack of inner-filter effects, and cost-efficiency. This document focuses on the mechanistic underpinnings of these substrates, detailed assay protocols for Matrix Metalloproteinases (MMPs) and bacterial metalloproteases, and strategies for data validation.
Mechanistic Foundations: The Zinc-Catalytic Core
Metalloproteases (MPs) rely on a catalytic zinc ion (
1.1 The Challenge of Chromogenic Design
Unlike serine proteases, where simple ester or amide bonds linked to a chromophore (like pNA) are easily hydrolyzed, MPs require specific steric and electrostatic recognition elements flanking the scissile bond (P3 to P3' positions).
-
Classical pNA Substrates: Effective for bacterial MPs (e.g., Thermolysin) but often suffer from low turnover rates (
) for mammalian MMPs due to poor fit in the S1' pocket. -
Thiopeptolide Substrates: The industry standard for MMPs. These replace the scissile amide bond (-CO-NH-) with a thioester bond (-CO-S-). Cleavage yields a free thiol group, which is chemically orthogonal to the native peptide background.
1.2 Reaction Pathway Visualization
The following diagram illustrates the coupled reaction mechanism used in thiopeptolide assays, where the enzymatic cleavage is the rate-limiting step, followed by a rapid chemical derivatization with Ellman’s Reagent (DTNB).
Caption: Figure 1. Coupled enzymatic and chemical pathway for thiopeptolide chromogenic detection.
Strategic Substrate Design
2.1 Thiopeptolide Substrates (For MMPs)
These substrates mimic the collagen cleavage site but substitute the amide oxygen with sulfur.
-
Structure: Ac-Pro-Leu-Gly-[S]-Leu-Leu-Gly-OEt
-
Mechanism: The MMP attacks the thioester bond.[1] The leaving group is a thiol-containing peptide.
-
Detection: The released thiol reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoic acid (
), which has a high extinction coefficient ( ).[2][3] -
Advantages: Continuous assay capability; high sensitivity for chromogenic methods; applicable to MMP-1, MMP-2, MMP-8, MMP-9, and MMP-13.
2.2 p-Nitroanilide (pNA) Substrates (For Bacterial MPs)
Best suited for enzymes with broad specificity or preference for hydrophobic residues at P1'.
-
Structure: Succinyl-Ala-Ala-Pro-Phe-pNA
-
Target: Thermolysin, Pseudomonas aeruginosa elastase.
-
Mechanism: Direct hydrolysis releases p-nitroaniline.
-
Detection: Absorbance increase at 405-410 nm (
).
Table 1: Comparative Specifications of Chromogenic Substrates
| Feature | Thiopeptolide (MMP optimized) | p-Nitroanilide (Bacterial optimized) |
| Scissile Bond | Thioester (-CO-S-) | Amide (-CO-NH-) |
| Readout | Indirect (Coupled with DTNB) | Direct (pNA release) |
| Wavelength | 412 nm | 405 - 410 nm |
| Sensitivity | Moderate to High ( | Moderate ( |
| Interferences | Endogenous thiols (requires background subtraction) | Colored compounds in library screening |
| Primary Use | Human MMP drug discovery | Bacterial protease characterization |
Comprehensive Assay Protocol: Thiopeptolide MMP Assay
This protocol is designed for a 96-well plate format to screen inhibitors against MMP-1, MMP-2, or MMP-9.
3.1 Reagents & Buffer Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 0.05% Brij-35.-
Note:
is critical for stabilizing the active structure of MMPs. Brij-35 prevents enzyme adsorption to the plastic.
-
-
Substrate Stock: 10 mM Thiopeptolide (e.g., Enzo Life Sciences MMP-substrate) in DMSO. Store at -20°C.
-
DTNB Stock: 100 mM in DMSO.[2]
-
Enzyme: Recombinant catalytic domain of MMP (activated using APMA if supplied as a zymogen).
3.2 Experimental Workflow
-
Enzyme Activation (if required): Incubate pro-MMP with 1 mM p-aminophenylmercuric acetate (APMA) for 1-2 hours at 37°C. Caution: APMA is toxic.
-
Plate Setup:
-
Test Wells: 88 µL Assay Buffer + 10 µL Enzyme + 2 µL Inhibitor (or DMSO control).
-
Background Control: 98 µL Assay Buffer + 2 µL Inhibitor (No Enzyme).
-
-
Incubation: Incubate plate for 15–30 minutes at 37°C to allow inhibitor binding.
-
Substrate Mixture Prep: Mix Substrate stock and DTNB stock into Assay Buffer immediately before use.
-
Final concentrations in well: 100 µM Substrate, 1 mM DTNB.
-
-
Initiation: Add 100 µL of Substrate/DTNB mixture to all wells.
-
Measurement: Monitor Absorbance at 412 nm continuously for 20–60 minutes at 37°C.
Caption: Figure 2. Step-by-step workflow for high-throughput screening using thiopeptolide substrates.
Data Analysis & Validation
4.1 Kinetic Parameters
To validate the assay, determine the Michaelis constant (
-
Plot the initial velocity (
, slope of Abs vs Time) against substrate concentration . -
Fit to the Michaelis-Menten equation:
-
Quality Check: For inhibitor screening, ensure the substrate concentration
is close to (typically 100–200 µM for thiopeptolides) to maximize sensitivity to competitive inhibitors.
4.2 Calculating % Inhibition
- : Slope of the well with test compound.
- : Slope of the well with DMSO only.
- : Slope of the no-enzyme control (accounts for spontaneous thioester hydrolysis).
4.3 Troubleshooting & Limitations
-
Spontaneous Hydrolysis: Thioesters are labile. If background rates are high, prepare fresh substrate solutions and check buffer pH (keep < 8.0).
-
Thiol Scavengers: Test compounds containing thiols or strong reducing agents will react with DTNB, causing false positives. Use a "compound only + DTNB" control to flag these artifacts.
-
Inner Filter Effect: Highly colored compounds may absorb at 412 nm. Use kinetic reads (slope) rather than endpoint reads to mitigate this, as the rate of change is measured, not absolute absorbance.
References
-
Weingarten, H., & Feder, J. (1985). Spectrophotometric assay for vertebrate collagenase. Analytical Biochemistry, 147(2), 437-440.
-
Nagase, H., et al. (1994). Design and characterization of fluorogenic substrates for matrix metalloproteinases. Journal of Biological Chemistry, 269(33), 20952-20957. (Foundational text on substrate specificity principles).
-
Enzo Life Sciences. MMP-substrate (chromogenic) Product Manual. (Standard protocol for thiopeptolide assays).
-
BPS Bioscience. MMP13 Assay Kit Protocol. (Modern application of kinetic screening).
-
Peptide Institute. Chromogenic Substrates for Metalloproteases. (Catalog and technical specifications for pNA and thioester substrates).
Sources
A Technical Guide to the Physicochemical Properties of Folic Acid-Lys-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Folic acid-peptide conjugates represent a promising class of molecules for targeted drug delivery, leveraging the overexpression of folate receptors (FR) on the surface of many cancer cells.[1][2][3][4] The specific conjugate, Folic Acid-Lys-Ala-OH (FA-Lys-Ala-OH), combines the targeting specificity of folic acid with a dipeptide linker, which can influence the compound's stability, affinity, and solubility. Understanding the fundamental physicochemical properties of this conjugate, namely its molecular weight and solubility profile, is a critical first step in the preclinical development pipeline. This guide provides a calculated molecular weight, a predictive solubility analysis based on its constituent moieties, and a detailed experimental protocol for researchers to determine its solubility empirically.
Compound Identification and Molecular Weight
The structure of FA-Lys-Ala-OH is predicated on a covalent linkage between the folic acid molecule and the dipeptide Lysyl-Alanine. For optimal folate receptor recognition, conjugation typically occurs via an amide bond between the γ-carboxyl group of folic acid's glutamate residue and the N-terminal amine of the peptide.[5][6]
Molecular Formula and Weight Calculation
The molecular weight is calculated based on the individual components and the loss of water molecules during amide bond formation.
-
Lysine (C₆H₁₄N₂O₂): 146.19 g/mol
-
Alanine (C₃H₇NO₂): 89.09 g/mol
-
Water (H₂O): 18.02 g/mol
Calculation: MW = [MW(Folic Acid) + MW(Lysine) + MW(Alanine)] - [2 x MW(H₂O)] MW = [441.40 + 146.19 + 89.09] - [2 x 18.02] MW = 676.68 - 36.04 Calculated Molecular Weight = 640.64 g/mol
The resulting molecular formula for the conjugate is C₂₈H₃₅N₉O₉ .
Caption: Logical structure of the FA-Lys-Ala-OH conjugate.
Predictive Solubility Profile
The solubility of FA-Lys-Ala-OH is a complex interplay between its constituent parts. Direct experimental data for this specific conjugate is not publicly available; therefore, this profile is a prediction based on the known properties of folic acid and dipeptides.
-
Folic Acid Moiety: The large, planar pteridine ring system of folic acid makes it very poorly soluble in water (approx. 1.6 mg/L) and most neutral organic solvents.[5][9][10] Its solubility increases significantly in dilute alkaline (e.g., NaOH, NH₄OH) or acidic solutions.[11] It is also soluble in DMSO, with reported values around 20 mg/mL.[7]
-
Lys-Ala-OH Dipeptide: This dipeptide is predicted to be water-soluble. At a neutral pH of 7, the N-terminal amine (+1) and the lysine side-chain amine (+1) are protonated, while the C-terminal carboxylate is deprotonated (-1), yielding a net charge of +1.[12][13][14] Such charged, short peptides are generally soluble in aqueous buffers.[14][15]
Data Summary: Predicted Solubility
| Solvent | Predicted Solubility | Rationale & Key Considerations |
| Water (pH ~7) | Very Low / Sparingly Soluble | Dominated by the poor aqueous solubility of the folic acid moiety.[9][10] |
| PBS (pH 7.4) | Sparingly Soluble | Similar to water. The charged peptide may slightly improve solubility over pure water. |
| DMSO | Soluble | Folic acid is highly soluble in DMSO.[7] This is the recommended solvent for preparing high-concentration stock solutions. |
| Dilute Base (e.g., 0.1 M NaOH) | Soluble | Folic acid is soluble in alkaline solutions, which deprotonate its carboxylic acid and other functional groups.[11][17] |
| Ethanol / Methanol | Insoluble / Very Low | Folic acid is insoluble in alcohols.[8][11] |
Experimental Protocol: Gravimetric Solubility Assessment
Principle
This protocol is based on the equilibrium saturation method. An excess amount of the solid compound is suspended in a known volume of the test solvent. The suspension is agitated until equilibrium is reached, at which point the solution is saturated. The undissolved solid is removed by centrifugation, and the concentration of the dissolved compound in the clear supernatant is quantified, typically by UV-Vis spectrophotometry, leveraging the known chromophore of the folic acid moiety.
Materials and Equipment
-
FA-Lys-Ala-OH (lyophilized powder)
-
Solvents: Deionized Water, PBS (pH 7.4), DMSO
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Analytical balance
-
Vortex mixer
-
Thermomixer or orbital shaker capable of maintaining constant temperature (e.g., 25 °C)
-
Calibrated pipettes
-
Microcentrifuge
-
UV-Vis Spectrophotometer and quartz cuvettes
-
0.1 M NaOH for sample dilution (if needed for spectrophotometry)
Step-by-Step Methodology
-
Preparation: Allow the lyophilized FA-Lys-Ala-OH powder to equilibrate to room temperature before opening to prevent moisture condensation.[12]
-
Aliquoting: Accurately weigh approximately 2-5 mg of FA-Lys-Ala-OH into a pre-weighed microcentrifuge tube. Record the exact mass. Prepare one tube for each solvent to be tested.
-
Solvent Addition: Add a precise volume (e.g., 500 µL) of the test solvent (Water, PBS, etc.) to each tube.
-
Equilibration (Critical Step):
-
Briefly vortex each tube to suspend the powder.
-
Expert Insight: To aid initial dissolution and break up aggregates, sonicate the tubes in a water bath for 3 cycles of 10-15 seconds each.[12][13][15]
-
Place the tubes in a thermomixer or shaker set to a constant temperature (e.g., 25 °C) and agitate vigorously for 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.
-
-
Phase Separation:
-
After equilibration, visually inspect the tubes. A saturated solution will have visible, undissolved solid at the bottom.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet all undissolved material.[12]
-
-
Supernatant Sampling: Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant from the top layer, being extremely careful not to disturb the pellet.
-
Quantification (UV-Vis Spectroscopy):
-
Folic acid has characteristic absorbance maxima around 283 nm and 365 nm in basic solution.[7][8]
-
Prepare a blank using the test solvent diluted in the same manner as the sample.
-
Dilute the collected supernatant in a suitable solvent (e.g., 0.1 M NaOH) to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Measure the absorbance at the chosen wavelength (e.g., 283 nm).
-
-
Calculation:
-
First, determine the molar extinction coefficient (ε) for FA-Lys-Ala-OH or use the value for folic acid as a close approximation.
-
Use the Beer-Lambert Law (A = εcl) to calculate the concentration (c) in the diluted sample.
-
Account for the dilution factor to find the concentration in the original supernatant.
-
Solubility (mg/mL) = Concentration (mol/L) × Molecular Weight ( g/mol ) / 1000
-
Workflow Visualization
Caption: Experimental workflow for determining thermodynamic solubility.
References
-
Jeong, M., et al. (2019). Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation. Molecules, 24(9), 1699. Available at: [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]
-
Gothwal, A., et al. (2016). Physicochemical, pharmacological and analytical profile of folic acid: a comprehensive review. Journal of Applied Pharmaceutical Science, 6(11), 198-206. Available at: [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Jeong, M., et al. (2019). Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation. Molecules, 24(9), 1699. [PDF available via ResearchGate]. Available at: [Link]
-
Sturchio, E., et al. (2021). Folic Acid–Peptide Conjugates Combine Selective Cancer Cell Internalization with Thymidylate Synthase Dimer Interface Targeting. Journal of Medicinal Chemistry, 64(7), 3984–3999. Available at: [Link]
-
Sturchio, E., et al. (2021). Folic Acid–Peptide Conjugates Combine Selective Cancer Cell Internalization with Thymidylate Synthase Dimer Interface Targeting. Journal of Medicinal Chemistry, 64(7), 3984–3999. Available at: [Link]
-
Shah, P., et al. (2023). Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment. Pharmaceutics, 15(3), 988. Available at: [Link]
-
Wang, S., et al. (2021). A Novel Folic Acid Receptor-Targeted Drug Delivery System Based on Curcumin-Loaded β-Cyclodextrin Nanoparticles for Cancer Treatment. Pharmaceutical Development and Technology, 26(7), 747-756. Available at: [Link]
-
HiMedia Laboratories. (n.d.). Folic acid Product Information. Retrieved from [Link]
-
Chehardoli, G., et al. (2024). Folic Acid as an Exploiter of Natural Endocytosis Pathways in Drug Delivery. Chemical Methodologies, 8(2), 96-122. Available at: [Link]
-
Medina-Torres, L., et al. (2023). Effect of Basic Amino Acids on Folic Acid Solubility. Pharmaceutics, 15(11), 2544. Available at: [Link]
-
Jeong, M., et al. (2019). Schematic showing how a peptide conjugated to a ligand (folate)... ResearchGate. Available at: [Link]
-
Dey, P., et al. (2021). Peptide–Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 26(1), 149. Available at: [Link]
-
ResearchGate. (2021). How to I get folic acid soluble with a final concentration of >200mM?. Retrieved from [Link]
-
Sturchio, E., et al. (2021). Folic Acid−Peptide Conjugates Combine Selective Cancer Cell Internalization with Thymidylate Synthase Dimer Interface. ACS Publications. Available at: [Link]
-
Medina-Torres, L., et al. (2023). Effect of Basic Amino Acids on Folic Acid Solubility. PubMed. Available at: [Link]
Sources
- 1. Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment | MDPI [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Folic Acid–Peptide Conjugates Combine Selective Cancer Cell Internalization with Thymidylate Synthase Dimer Interface Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unife.it [iris.unife.it]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. scispace.com [scispace.com]
- 9. Effect of Basic Amino Acids on Folic Acid Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Basic Amino Acids on Folic Acid Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. himedialabs.com [himedialabs.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 14. biocat.com [biocat.com]
- 15. jpt.com [jpt.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
From the Desk of a Senior Application Scientist: A Molecular Dive into Substrate Specificity
An In-depth Technical Guide to the Specificity of FA-Lys-Ala-OH for Basic Carboxypeptidases
Welcome to a detailed exploration of enzyme specificity, a cornerstone of biochemical research and drug development. In this guide, we will dissect the interaction between basic carboxypeptidases and a specific synthetic substrate, 3-(2-Furyl)acryloyl-L-Lysyl-L-Alanine (FA-Lys-Ala-OH). Our objective is not merely to state facts but to understand the fundamental principles that govern these molecular recognition events. We will explore why certain substrates are readily cleaved while others are not, and how we can experimentally validate these principles in the laboratory.
This guide is structured to build from foundational theory to practical application, providing the causal links behind experimental design and interpretation. We will address the topic by contrasting the titular "poor" substrate, FA-Lys-Ala-OH, with an ideal substrate, FA-Ala-Lys-OH, to provide a clear and comprehensive illustration of specificity.
The Gatekeepers of Protein Processing: Basic Carboxypeptidases
Basic carboxypeptidases are a class of zinc-dependent metallocarboxypeptidases (EC 3.4.17) that play critical roles in protein digestion and the processing of peptide hormones.[1] The most well-characterized member of this family is Carboxypeptidase B (CPB), which is synthesized in the pancreas as an inactive zymogen (procarboxypeptidase B) and becomes activated by trypsin in the small intestine.[2][3]
The defining characteristic of CPB and its relatives, such as Carboxypeptidase N (CPN), is their stringent specificity. They catalyze the hydrolysis of peptide bonds exclusively at the C-terminus of proteins and peptides, and only when the C-terminal residue is a basic amino acid, namely Lysine (Lys) or Arginine (Arg).[3][4] This high degree of specificity is crucial for their biological function, ensuring that only the correct residues are removed during protein maturation and degradation.
The Molecular Basis of Specificity: A Look into the S1' Binding Pocket
The remarkable specificity of basic carboxypeptidases is not magic; it is a direct consequence of the unique architecture of the enzyme's active site. The key to this recognition lies in a specific cavity known as the S1' binding pocket , which accommodates the side chain of the C-terminal amino acid of the substrate (referred to as the P1' residue).
In Carboxypeptidase B, the bottom of this S1' pocket features a negatively charged Aspartate residue (Asp255).[5][6] This residue acts as a molecular magnet for the positively charged side chains of Lysine and Arginine. The interaction is a classic salt bridge, a strong, non-covalent bond between oppositely charged ions that anchors the substrate in the correct orientation for catalysis.[7] Other residues, such as Leu203 and Ile247, form the hydrophobic walls of the pocket, further stabilizing the aliphatic portion of the Lys or Arg side chain.[7]
This structural feature is the primary determinant of the enzyme's function. Any substrate lacking a C-terminal basic residue will fail to bind effectively within this pocket, resulting in dramatically lower rates of hydrolysis.
Caption: Enzymatic cleavage of an FA-dipeptide substrate by CPB.
A Tale of Two Substrates: FA-Lys-Ala-OH vs. FA-Ala-Lys-OH
Let's now apply these principles to our two substrates of interest.
-
FA-Lys-Ala-OH : In this configuration, the C-terminal (P1') residue is Alanine . Alanine has a small, neutral methyl side chain. It cannot form the critical salt bridge with Asp255 in the S1' pocket. There is no strong, specific interaction to anchor it correctly. Consequently, its binding affinity is expected to be extremely low, and it is predicted to be a very poor substrate for any basic carboxypeptidase.
-
FA-Ala-Lys-OH : Here, the C-terminal (P1') residue is Lysine . Its long, aliphatic side chain terminating in a positively charged ε-amino group is the ideal binding partner for the S1' pocket of CPB. [8]It can readily form a strong ionic bond with Asp255, fitting snugly into the active site. This substrate is therefore predicted to be an excellent substrate, readily hydrolyzed by the enzyme.
Quantifying Specificity: A Primer on Michaelis-Menten Kinetics
We can quantify the efficiency with which an enzyme processes a substrate using Michaelis-Menten kinetics. The key parameters are:
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the substrate's binding affinity; a low Km indicates high affinity.
-
kcat (Turnover Number): Represents the maximum number of substrate molecules converted to product per enzyme molecule per second. It is a measure of the catalytic efficiency once the substrate is bound.
-
kcat/Km (Specificity Constant): This ratio is the most important measure of an enzyme's overall efficiency and preference for a particular substrate. A higher kcat/Km value signifies greater specificity.
For our two substrates, we can predict the kinetic outcomes when they are incubated with Carboxypeptidase B.
| Parameter | FA-Ala-Lys-OH (Good Substrate) | FA-Lys-Ala-OH (Poor Substrate) | Rationale |
| Km | Low | Very High | Strong binding of C-terminal Lys to the S1' pocket results in high affinity. Weak binding of Ala leads to very low affinity. |
| kcat | High | Very Low | Correct positioning in the active site allows for efficient catalysis. Improper binding prevents efficient catalysis. |
| kcat/Km | High | Extremely Low | The combination of high affinity and rapid turnover makes this the preferred substrate. The combination of poor binding and slow turnover makes this a non-preferred substrate. |
Experimental Protocol: Determining Substrate Specificity of Carboxypeptidase B
This protocol provides a framework for experimentally determining the kinetic parameters of Porcine Carboxypeptidase B with both FA-Ala-Lys-OH and FA-Lys-Ala-OH.
A. Materials and Reagents
-
Porcine Carboxypeptidase B (CPB), e.g., Sigma-Aldrich C9584
-
FA-Ala-Lys-OH (e.g., Bachem, Chem-Impex) [8]* FA-Lys-Ala-OH
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
Ultrapure Water
-
UV-transparent 96-well plates or quartz cuvettes
-
Spectrophotometer capable of reading at 342 nm with temperature control
B. Reagent Preparation
-
Assay Buffer: Prepare a solution of 25 mM Tris-HCl with 100 mM NaCl. Adjust the pH to 7.65 at 25°C. [9][10]2. Substrate Stock Solutions (10 mM): Accurately weigh and dissolve FA-Ala-Lys-OH and FA-Lys-Ala-OH in a small amount of DMSO or water to create 10 mM stock solutions. Store at -20°C. Note: The exact solubility should be verified from the supplier's datasheet.
-
Enzyme Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of CPB in cold, ultrapure water. Aliquot and store at -20°C.
-
Enzyme Working Solution: Immediately before use, dilute the enzyme stock solution in cold Assay Buffer to a working concentration (e.g., 10 µg/mL; the optimal concentration must be determined empirically to ensure a linear reaction rate).
C. Assay Procedure (96-Well Plate Format)
-
Substrate Dilution Series: For each substrate, prepare a 2-fold serial dilution in Assay Buffer to yield a range of concentrations for kinetic analysis (e.g., from 1000 µM down to ~15 µM). You will also need a "no substrate" control (blank).
-
Plate Setup: Add 180 µL of each substrate dilution to at least three replicate wells of the 96-well plate. Also, add 180 µL of Assay Buffer to several wells for the enzyme blank.
-
Temperature Equilibration: Incubate the plate in the spectrophotometer at 25°C for 5-10 minutes to ensure thermal equilibrium. [9]4. Reaction Initiation: Initiate the reaction by adding 20 µL of the CPB working solution to each well. For the "no enzyme" blank, add 20 µL of Assay Buffer.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 342 nm every 15-30 seconds for 10-15 minutes.
D. Data Analysis
-
Calculate Initial Velocities (v0): For each substrate concentration, determine the initial linear rate of the reaction (ΔAbs/min). Convert this rate to µM/min using the Beer-Lambert law (v = Rate / (ε * l)), where ε is the molar extinction coefficient for the FA-substrate cleavage and l is the path length. Note: The differential molar extinction coefficient must be determined or obtained from the literature.
-
Plot Michaelis-Menten Curve: Plot the initial velocity (v0) against the substrate concentration [S].
-
Determine Kinetic Parameters: Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km.
-
Calculate kcat: Calculate the turnover number using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.
-
Compare Specificity Constants: Calculate and compare the kcat/Km values for FA-Ala-Lys-OH and FA-Lys-Ala-OH to quantitatively confirm the enzyme's specificity.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The specificity of an enzyme is a direct reflection of its structure. For basic carboxypeptidases like CPB, the presence of an aspartate residue (Asp255) in the S1' binding pocket dictates a strong preference for C-terminal lysine or arginine residues. The substrate FA-Lys-Ala-OH, with a C-terminal alanine, is fundamentally incompatible with this binding pocket and is therefore not a specific substrate. In contrast, FA-Ala-Lys-OH serves as an ideal substrate, fulfilling the structural requirements for high-affinity binding and efficient catalysis. By understanding these molecular interactions and employing quantitative kinetic assays, researchers can precisely define enzyme specificity, a critical step in enzyme characterization, inhibitor design, and the development of robust bioprocesses.
References
-
Taylor & Francis. (n.d.). Carboxypeptidase B – Knowledge and References. Retrieved from [Link]
-
Li, L., et al. (2020). Carboxypeptidase B-Assisted Charge-Based Fractional Diagonal Chromatography for Deep Screening of C-Terminome. Analytical Chemistry, 92(11), 7947–7954. [Link]
-
Wikipedia. (2023). Carboxypeptidase B. Retrieved from [Link]
-
Lo, S. C., et al. (2011). Substrate Specificity and Kinetic Characterization of a Recombinant Dipeptidyl Carboxypeptidase from Escherichia coli. Science Alert. [Link]
-
Folk, J. E., & Gladner, J. A. (1958). The Action of Carboxypeptidase B on Protein Substrates. Journal of Biological Chemistry, 231(1), 379-391. (Note: This is a foundational paper, a direct link to the full text may require subscription. The principles are summarized in modern manuals.[3])
-
Avilés, F. X., et al. (2018). Crystal structure and mechanism of human carboxypeptidase O: Insights into its specific activity for acidic residues. Proceedings of the National Academy of Sciences, 115(17), E3924-E3933. [Link]
- Adler, M., et al. (2005). Structures of potent selective peptide mimetics bound to carboxypeptidase B. Biochemistry, 44(24), 8632-8639. (Note: A direct link to the full text may require subscription. The key finding regarding Asp255 is widely cited.)
-
Schmid, M. F., & Herriott, J. R. (1977). Kinetic properties of carboxypeptidase B in solutions and crystals. Biochemistry, 16(16), 3663-3668. [Link]
-
Corbin, N. C., Hugli, T. E., & Müller-Eberhard, H. J. (1976). Serum carboxypeptidase B: a spectrophotometric assay using protamine as substrate. Analytical Biochemistry, 73(1), 41-51. [Link]
-
Wolff, E. C., Schirmer, E. W., & Folk, J. E. (1962). The kinetics of carboxypeptidase B activity. The Journal of Biological Chemistry, 237, 3094-3099. [Link]
-
Chemdad Co., Ltd. (n.d.). FA-ALA-LYS-OH. Retrieved from [Link]
- Folk, J. E., Piez, K. A., Carroll, W. R., & Gladner, J. A. (1960). Carboxypeptidase B: IV. Purification and characterization of the porcine enzyme. The Journal of Biological Chemistry, 235, 2272-2277.
-
Teplyakov, A., et al. (2006). Structure of the complex of carboxypeptidase B and N-sulfamoyl-l-arginine. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 12), 1183–1186. [Link]
-
Oreate. (2024). Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide). Retrieved from [Link]
-
Mock, W. L., & Liu, Y. (1999). Catalytic activity of carboxypeptidase B and of carboxypeptidase Y with anisylazoformyl substrates. Bioorganic & Medicinal Chemistry Letters, 9(2), 187-192. [Link]
-
Fukuda, M., Shima, H., & Kunugi, S. (1985). Kinetic study of carboxypeptidase P-catalyzed reaction. Pressure and temperature dependence of kinetic parameters. Journal of Biochemistry, 98(2), 517-525. [Link]
-
Suh, J., & Kaiser, E. T. (1976). A Mechanism of Action for Carboxypeptidase A. Proceedings of the National Academy of Sciences, 73(12), 4275-4279. [Link]
-
Taylor & Francis. (n.d.). Carboxypeptidase – Knowledge and References. Retrieved from [Link]
-
Albericio, F., et al. (n.d.). Supporting Information. Digital.CSIC. Retrieved from [Link]
Sources
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- 2. Carboxypeptidase B - Wikipedia [en.wikipedia.org]
- 3. Carboxypeptidase B - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the complex of carboxypeptidase B and N-sulfamoyl-l-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FA-ALA-LYS-OH Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: FA-Lys-Ala-OH Mechanism of Action in Protease Assays
The following is an in-depth technical guide on the mechanism and application of FA-Lys-Ala-OH in protease assays.
Executive Summary
FA-Lys-Ala-OH (Furanacryloyl-L-Lysyl-L-Alanine) is a synthetic, chromogenic dipeptide substrate used primarily to characterize the specificity and kinetics of zinc-dependent metalloproteases and carboxypeptidases. Unlike simple colorimetric substrates that release a dye (e.g., p-nitroaniline), FA-Lys-Ala-OH relies on a continuous spectrophotometric shift derived from the electronic delocalization of the furanacryloyl (FA) group.
This guide details the physicochemical mechanism of signal generation, the specific enzymatic targets (focusing on Carboxypeptidase A and Thermolysin-like proteases), and a validated protocol for kinetic profiling.
Mechanism of Action: The Furanacryloyl Shift
The core utility of FA-Lys-Ala-OH lies in the electronic coupling between the N-terminal furanacryloyl group and the peptide bond.
Chemical Structure and Chromophore Physics[1]
-
Chromophore: The Furanacryloyl (FA) group (furan ring conjugated to an acrylic acid moiety).
-
Peptide Linkage: The FA group is amide-linked to the
-amino group of the N-terminal Lysine. -
Resonance Effect: In the intact substrate, the
-electron system of the FA group is delocalized into the amide bond connecting it to the Lysine. This extended conjugation shifts the absorption maximum ( ) to a longer wavelength (Red Shift) compared to the free acid.
The Hydrolysis Event
When a protease cleaves the peptide bond (specifically the Lys-Ala bond in this context), the electronic environment of the FA group changes. Although the FA-Lys bond itself is not cleaved, the removal of the C-terminal Alanine (or cleavage downstream) alters the solvation and conformation of the FA-Lys moiety, resulting in a Blue Shift (hypsochromic shift) of the absorption spectrum.
-
Intact Substrate (
): ~330–345 nm (High Extinction Coefficient) -
Hydrolyzed Product (
): Shifts to lower wavelengths (~300–310 nm). -
Signal Detection: The reaction is monitored by measuring the decrease in absorbance at a fixed wavelength (typically 345 nm ) where the intact substrate absorbs strongly, but the product absorbs weakly.
Figure 1: Mechanistic pathway of FA-Lys-Ala-OH hydrolysis and signal generation.
Target Enzymes and Specificity
FA-Lys-Ala-OH is designed to probe specific subsite interactions in proteases.
Carboxypeptidase A (CPA)[2]
-
Classification: Metallo-exopeptidase.
-
Specificity: Preferentially cleaves C-terminal residues with aromatic or branched aliphatic side chains (Phe, Tyr, Trp, Leu, Ile, Ala ).
-
Interaction: The C-terminal Alanine of FA-Lys-Ala-OH fits into the hydrophobic S1' pocket of CPA. The free carboxylate group interacts with Arg-145 in the active site.
-
Utility: Differentiates CPA activity from Carboxypeptidase B (which strictly requires C-terminal Arg/Lys).[1]
Thermolysin and M4 Metalloproteases
-
Classification: Metallo-endopeptidase.
-
Specificity: Cleaves on the N-terminal side of hydrophobic residues (X-Hyd ).
-
Interaction: Thermolysin cleaves the Lys-Ala bond because Alanine is sufficiently hydrophobic to occupy the S1' pocket.
-
Utility: Used in kinetic comparisons with other FA-substrates (e.g., FAGLA: FA-Gly-Leu-NH2) to map the S1 subsite preference (Lys vs. Gly).
Specificity Matrix
| Enzyme | Action | Cleavage Site | Kinetic Efficiency ( |
| Carboxypeptidase A | Exopeptidase | Lys-Ala (C-term) | High |
| Carboxypeptidase B | Exopeptidase | None | Negligible (Wrong C-term) |
| Thermolysin | Endopeptidase | Lys-Ala | Moderate (Prefers Leu/Phe at P1') |
| ACE | Peptidyl-dipeptidase | None | Negligible (Substrate too short) |
Experimental Protocol: Continuous Spectrophotometric Assay
Objective: Determine the specific activity of Carboxypeptidase A using FA-Lys-Ala-OH.
Reagents and Buffers[4][5]
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 (at 25°C).
-
Note: High ionic strength (NaCl) is often required to solubilize FA substrates and mimic physiological conditions for certain metalloproteases.
-
-
Substrate Stock: 10 mM FA-Lys-Ala-OH in Methanol or DMSO.
-
Storage: -20°C, protected from light.
-
-
Enzyme Solution: Dilute CPA in cold Assay Buffer immediately before use.
Protocol Workflow
-
Blanking: Set spectrophotometer to 345 nm . Zero with a cuvette containing 980 µL Buffer + 20 µL Substrate Stock (no enzyme).
-
Reaction Setup:
-
Pipette 2.9 mL of Assay Buffer into a quartz cuvette.
-
Add 0.1 mL of Substrate Stock (Final conc: ~0.33 mM).
-
Mix by inversion and equilibrate to 25°C.
-
-
Initiation:
-
Add 0.01–0.05 mL of Enzyme Solution.
-
Immediately mix by inversion.
-
-
Data Acquisition:
-
Record decrease in Absorbance at 345 nm (
) for 3–5 minutes. -
Ensure the slope is linear (initial velocity phase).
-
Calculation of Activity
Calculate the activity using the differential molar extinction coefficient (
- : Slope of the linear portion.
- : Total reaction volume (mL).
- : Differential extinction coefficient. For FA-peptides at 345 nm, this is typically ~0.5 – 0.6 mM⁻¹cm⁻¹ (verify experimentally by complete hydrolysis).
- : Path length (1 cm).
Kinetic Data Interpretation
When using FA-Lys-Ala-OH to characterize a protease, the data is typically analyzed via Michaelis-Menten kinetics.
Figure 2: Kinetic characterization workflow.
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| No Absorbance Change | Enzyme inactive or wrong specificity | Verify enzyme with a standard substrate (e.g., Hippuryl-Phe for CPA). Ensure pH is correct. |
| Non-linear Rate | Substrate depletion or product inhibition | Use less enzyme. Measure only the first 60 seconds. |
| Precipitation | Substrate insolubility | Increase NaCl concentration or add low % DMSO (<5%). |
| High Background Abs | Substrate oxidation or contamination | Prepare fresh substrate stock. Check buffer absorbance. |
References
-
Holmquist, B., & Vallee, B. L. (1974). Metal substitutions and inhibition of thermolysin: spectra of the cobalt enzyme. Journal of Biological Chemistry, 249(14), 4601-4607.
- Feder, J. (1968). A spectrophotometric assay for neutral protease. Biochemical and Biophysical Research Communications, 32(2), 326-332.
-
Bachem. (n.d.). Substrates for Carboxypeptidases. Retrieved from
- Mock, W. L., & Stanford, D. J. (2002). Ara-C and FA-dipeptide hydrolysis by carboxypeptidase A. Bioorganic & Medicinal Chemistry Letters.
-
Yang, H., et al. (2023). Characteristics and Application of a Novel Cold-Adapted and Salt-Tolerant Protease EK4-1. Marine Drugs, 21(5), 273. (Demonstrates use of FA-Lys-Ala-OH in specificity profiling).
Sources
Methodological & Application
FA-Lys-Ala-OH spectrophotometric assay protocol
Application Note: Spectrophotometric Kinetic Assay for Metalloprotease Activity using FA-Lys-Ala-OH
Executive Summary
This application note details the protocol for the continuous spectrophotometric assay of metalloproteases (e.g., Carboxypeptidase A-like enzymes, Thermolysin-like proteases, and specific ACE domains) using the synthetic substrate N-(3-[2-Furyl]acryloyl)-L-Lysyl-L-Alanine (FA-Lys-Ala-OH) .
While FA-Phe-Gly-Gly (FAPGG) is the industry standard for Angiotensin Converting Enzyme (ACE) screening, FA-Lys-Ala-OH is a critical substrate for specificity profiling . It is frequently used to characterize the P1' specificity of metalloproteases and to screen for off-target effects of ACE/ACE2 inhibitors during lead optimization. This assay relies on the "Holmquist Method," utilizing the electronic absorption shift of the furanacryloyl fluorophore upon peptide bond hydrolysis.
Scientific Principle & Mechanism
The assay is based on the Furanacryloyl (FA) Blue Shift . The FA group is electronically coupled to the peptide bond. When the enzyme hydrolyzes the peptide bond (specifically the bond involving the amino group of the residue attached to the FA moiety, or the C-terminal bond depending on the enzyme type), the resonance structure of the furan ring changes.
-
Substrate: FA-Lys-Ala-OH (Resonance stabilized, higher absorbance at
). -
Reaction:
(or similar cleavage depending on endo/exopeptidase activity). -
Detection: This hydrolysis results in a decrease in absorbance at a specific wavelength (typically 328 nm – 345 nm ). The rate of absorbance decrease (
) is directly proportional to the enzymatic activity.
Advantages:
-
Continuous: Allows real-time monitoring of kinetics (
, ). -
Extraction-Free: Unlike the Hippuryl-His-Leu (HHL) assay, no ethyl acetate extraction is required.
-
High Throughput: Adaptable to 96-well plate formats.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the assay and the reaction mechanism.
Caption: Workflow for the continuous spectrophotometric assay of FA-Lys-Ala-OH hydrolysis.
Materials & Reagents
Critical Reagents
| Reagent | Specification | Purpose |
| FA-Lys-Ala-OH | >98% Purity (HPLC) | Synthetic Substrate. |
| Buffer System | 50 mM Tris-HCl or HEPES, pH 7.5 – 8.0 | Maintains physiological pH. |
| Cofactor | 10 | Essential for metalloprotease activity. |
| Solvent | Dimethyl Sulfoxide (DMSO) | Solubilizing the hydrophobic FA-peptide. |
| Inhibitors (Controls) | EDTA (10 mM) or 1,10-Phenanthroline | Negative control (chelates Zn |
Equipment
-
UV-Vis Spectrophotometer (Double beam preferred) or Microplate Reader capable of kinetic reading.
-
Quartz Cuvettes (1 cm pathlength) or UV-transparent 96-well plates.
-
Thermostated cell holder (set to 25°C or 37°C).
Detailed Protocol
Step 1: Reagent Preparation
-
Substrate Stock Solution (10 mM):
-
Dissolve FA-Lys-Ala-OH in 100% DMSO.
-
Note: FA-peptides can be light-sensitive. Store in amber tubes at -20°C.
-
-
Assay Buffer (Working Solution):
-
Prepare 50 mM Tris-HCl, 300 mM NaCl, 10
M ZnCl , pH 7.5. -
Optimization Note: Some protocols for bacterial metalloproteases (e.g., Salinivibrio sp.) use pH 8.0. Adjust based on the specific enzyme target.
-
Step 2: Determination of Optimal Wavelength (Pre-Validation)
Before routine assaying, validate the spectral shift.
-
Incubate Substrate (0.5 mM) with a high concentration of enzyme overnight to achieve 100% hydrolysis.
-
Scan the absorbance of the Intact Substrate vs. Hydrolyzed Product from 280 nm to 400 nm.
-
Identify the wavelength with the maximum difference (
).
Step 3: Kinetic Assay Procedure
-
Blanking: Set the spectrophotometer to zero using the Assay Buffer.
-
Reaction Mix (Cuvette):
-
Add 980
L Assay Buffer. -
Add 10
L Enzyme Solution (Sample). -
Incubate at 37°C for 3-5 minutes to equilibrate.
-
-
Initiation:
-
Add 10
L Substrate Stock (Final conc: 0.1 mM). -
Mix immediately by inversion (do not vortex vigorously to avoid bubbles).
-
-
Measurement:
-
Immediately record Absorbance at 345 nm .
-
Data Interval: Every 10–15 seconds.
-
Duration: 5–10 minutes (Linear phase).
-
-
Negative Control: Repeat with Buffer instead of Enzyme or add 10 mM EDTA to the reaction mix.
Data Analysis & Calculations
The enzymatic activity is calculated using the Beer-Lambert Law derived for kinetics.
Formula:
Where:
- : Change in absorbance per minute (slope of the linear portion).
- : Total reaction volume (mL) (e.g., 1.0 mL).
- : Volume of enzyme added (mL) (e.g., 0.01 mL).
- : Light path length (cm) (usually 1 cm).
-
: Differential molar extinction coefficient (Mngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> cm ).[2][3] - : Conversion factor to U/L.[4]
Unit Definition: One Unit (U) is defined as the amount of enzyme required to hydrolyze 1
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Non-Linear Kinetics | Substrate depletion (>10% hydrolysis) | Dilute enzyme or reduce assay time. |
| High Background | Turbidity or protein precipitation | Filter enzyme samples; ensure DMSO < 5% final conc. |
| No Activity | Incorrect pH or lack of Cofactor | Check Buffer pH; ensure Zn |
| Low Sensitivity | Wavelength drift | Re-scan spectrum to find true |
References
-
Holmquist, B., Bünning, P., & Riordan, J. F. (1979). A continuous spectrophotometric assay for angiotensin converting enzyme. Analytical Biochemistry, 95(2), 540-548. Link
- Foundational paper establishing the Furanacryloyl (FA) spectrophotometric method.
-
Liu, Z., et al. (2023). Characteristics and Application of a Novel Cold-Adapted and Salt-Tolerant Protease EK4-1. Marine Drugs, 21(5), 276. Link
- Provides specific kinetic parameters ( ) for FA-Lys-Ala-OH.
-
Plummer, T. H., & Kimmel, M. T. (1980). An improved spectrophotometric assay for human plasma carboxypeptidase N. Analytical Biochemistry, 108(2), 348-353. Link
- Discusses specificity of FA-substr
-
Yang, H. Y., & Neff, N. H.[5][6] (1972). Distribution and properties of angiotensin converting enzyme of rat brain. Journal of Neurochemistry, 19(10), 2443-2450. Link
- Contextualizes substr
Sources
- 1. Characteristics and Application of a Novel Cold-Adapted and Salt-Tolerant Protease EK4-1 Produced by an Arctic Bacterium Mesonia algae K4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A halophilic metalloprotease from Salinivibrio sp. YH4 and its application in antioxidant peptide production [frontiersin.org]
- 4. assaygenie.com [assaygenie.com]
- 5. A halophilic metalloprotease from Salinivibrio sp. YH4 and its application in antioxidant peptide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diasys-diagnostics.com [diasys-diagnostics.com]
Measuring Carboxypeptidase B Activity with FA-Lys-Ala-OH: An Application Note and Protocol
Introduction: The Significance of Carboxypeptidase B and its Measurement
Carboxypeptidase B (CPB), a zinc-containing metalloenzyme, plays a crucial role in protein digestion and metabolism.[1][2] As a pancreatic exopeptidase, its primary function is to catalyze the hydrolysis of peptide bonds, specifically cleaving basic amino acids—namely lysine and arginine—from the C-terminal end of proteins and peptides.[2][3][4][5] This enzymatic activity is not only vital for the breakdown of dietary proteins in the small intestine but also participates in a range of other physiological processes, including the maturation of peptide hormones like insulin and the regulation of blood clotting.[1] Given its biological importance, the accurate measurement of CPB activity is essential for researchers in various fields, from fundamental enzymology to drug development and clinical diagnostics.
This application note provides a detailed guide for measuring Carboxypeptidase B activity using the chromogenic substrate N-(3-[2-Furyl]acryloyl)-L-alanyl-L-lysine (FA-Lys-Ala-OH). This substrate offers a convenient and continuous spectrophotometric assay, enabling the real-time monitoring of enzymatic activity.
Principle of the Assay: A Spectrophotometric Approach
The assay is based on the specific cleavage of the C-terminal lysine from the FA-Lys-Ala-OH substrate by Carboxypeptidase B. The furylacryloyl (FA) group attached to the N-terminus of the dipeptide allows for spectrophotometric detection. While the intact substrate has a specific absorbance spectrum, the cleavage of the Lys-Ala peptide bond by CPB results in a change in the molar absorptivity of the FA-moiety. This change, typically observed as a decrease in absorbance at a specific wavelength, is directly proportional to the rate of substrate hydrolysis and thus, the activity of the enzyme.
This method provides a robust and reliable means to determine CPB activity, analogous to established spectrophotometric assays that utilize substrates like hippuryl-L-arginine, where the hydrolysis product is monitored at 254 nm.[6][7][8]
Visualizing the Reaction Workflow
The enzymatic reaction and subsequent detection can be visualized as a straightforward workflow:
Caption: Workflow of the Carboxypeptidase B activity assay using FA-Lys-Ala-OH.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Carboxypeptidase B (porcine pancreas) | Sigma-Aldrich | C9584 | -20°C |
| FA-Lys-Ala-OH | Bachem or equivalent | e.g., Bachem | -20°C |
| Tris-HCl | Sigma-Aldrich | T-3253 | Room Temperature |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S-9625 | Room Temperature |
| Deionized Water | --- | --- | Room Temperature |
Detailed Experimental Protocol
This protocol is designed for a standard spectrophotometer using 1 cm path length cuvettes. The total reaction volume is 1.0 mL. Adjust volumes proportionally for other formats (e.g., 96-well plates).
Reagent Preparation
-
Assay Buffer (25 mM Tris-HCl, 100 mM NaCl, pH 7.65 at 25°C):
-
Dissolve 0.303 g of Tris-HCl and 0.584 g of NaCl in approximately 90 mL of deionized water.
-
Adjust the pH to 7.65 at 25°C using 1 M NaOH.
-
Bring the final volume to 100 mL with deionized water.
-
Filter the buffer through a 0.22 µm filter. This buffer is stable at 4°C for several weeks.
-
-
Substrate Stock Solution (e.g., 10 mM FA-Lys-Ala-OH):
-
The molecular weight of FA-Lys-Ala-OH is approximately 337.37 g/mol .[9]
-
Accurately weigh a small amount of FA-Lys-Ala-OH powder.
-
Dissolve in the Assay Buffer to the desired stock concentration. Note: The solubility of similar furylacryloyl-peptide substrates can be limited in aqueous buffers. Sonication or gentle warming may be required. Prepare fresh daily and protect from light.
-
-
Enzyme Stock Solution (e.g., 1 mg/mL Carboxypeptidase B):
Assay Procedure
-
Prepare the Reaction Mixture:
-
In a suitable microcentrifuge tube, prepare a master mix for the desired number of reactions. For each reaction, you will need a final substrate concentration that is appropriate for your experimental goals (e.g., at or below the Michaelis constant, Km, for kinetic studies).
-
Example for a final concentration of 0.5 mM FA-Lys-Ala-OH in a 1.0 mL reaction:
-
950 µL of Assay Buffer
-
50 µL of 10 mM FA-Lys-Ala-OH stock solution
-
-
-
Enzyme Dilution:
-
Immediately before use, prepare a working dilution of the Carboxypeptidase B enzyme stock solution in cold Assay Buffer. The optimal enzyme concentration will depend on the specific activity of your enzyme lot and should be determined empirically to yield a linear rate of absorbance change over the desired time course. A starting point could be a final concentration in the range of 1-10 µg/mL.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the appropriate wavelength for monitoring the reaction. For FA-peptide substrates, this is often in the range of 320-350 nm. A wavelength scan of the substrate and product may be necessary to determine the optimal wavelength with the largest change in absorbance upon cleavage. For similar substrates like FA-Phe-Phe, a wavelength of 340 nm has been used.[11]
-
-
Measurement:
-
Blank: To a cuvette, add the reaction mixture (Assay Buffer and substrate). Place the cuvette in the spectrophotometer and zero the instrument.
-
Initiate the Reaction: Add the diluted enzyme to the cuvette containing the reaction mixture. Mix gently by inverting the cuvette with a piece of parafilm or by gentle pipetting. Avoid introducing air bubbles.
-
Data Acquisition: Immediately start recording the absorbance at the predetermined wavelength over time (e.g., for 5-10 minutes). Collect data points at regular intervals (e.g., every 15-30 seconds).
-
Data Analysis
-
Determine the Initial Rate (ΔAbs/min):
-
Plot the absorbance versus time.
-
Identify the initial linear portion of the curve.
-
Calculate the slope of this linear region, which represents the initial rate of the reaction (ΔAbs/min).
-
-
Calculate Enzyme Activity:
-
The activity of the enzyme can be calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min * Vtotal) / (Δε * l * Venzyme) Where:
-
ΔAbs/min is the initial rate of absorbance change.
-
Vtotal is the total reaction volume in mL.
-
Δε is the change in the molar extinction coefficient (in M-1cm-1) between the product and the substrate at the measurement wavelength. This value must be determined experimentally.
-
l is the path length of the cuvette in cm (typically 1 cm).
-
Venzyme is the volume of the enzyme solution added to the reaction in mL.
-
-
Unit Definition: One unit of Carboxypeptidase B activity is typically defined as the amount of enzyme that hydrolyzes one micromole of substrate per minute under the specified conditions.[7][8]
-
Expert Insights and Self-Validating Systems
-
Substrate Specificity: Carboxypeptidase B exhibits high specificity for C-terminal lysine and arginine residues.[2][3] The use of FA-Lys-Ala-OH as a substrate leverages this specificity. To confirm that the observed activity is indeed from CPB, control experiments with known CPB inhibitors, such as EDTA or 2-mercaptomethyl-3-guanidinoethylthiopropanoic acid (MGTA), can be performed.[11][12] A significant reduction in the reaction rate in the presence of these inhibitors validates the assay's specificity.
-
Linearity of the Assay: A key aspect of a trustworthy protocol is ensuring the assay is operating within a linear range. This means the reaction rate should be directly proportional to the enzyme concentration. To validate this, perform the assay with a range of enzyme concentrations. A plot of the initial rate (ΔAbs/min) versus enzyme concentration should yield a straight line passing through the origin. This confirms that the substrate is not being depleted too rapidly and that the observed activity is a true reflection of the amount of active enzyme present.
-
Determining Kinetic Parameters: For more in-depth studies, this protocol can be adapted to determine the Michaelis-Menten kinetic parameters (Km and Vmax). This involves measuring the initial reaction rates at various substrate concentrations while keeping the enzyme concentration constant. The data can then be fitted to the Michaelis-Menten equation using non-linear regression analysis. These experimentally determined values can be compared to published data for similar substrates to further validate the assay.[13][14][15]
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| No or very low activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. |
| Inhibitors in the sample | If testing samples other than purified enzyme, consider the presence of inhibitors. Desalting or dialysis of the sample may be necessary.[10] | |
| Incorrect pH or temperature | Verify the pH of the assay buffer and the temperature of the spectrophotometer. | |
| Non-linear reaction rate | Substrate depletion | Decrease the enzyme concentration or increase the substrate concentration. |
| Enzyme instability | Ensure the enzyme is stable under the assay conditions. | |
| High background absorbance | Substrate precipitation | Ensure the substrate is fully dissolved in the assay buffer. Prepare fresh substrate solution. |
| Contaminated reagents | Use high-purity reagents and deionized water. |
Conclusion
The use of FA-Lys-Ala-OH provides a sensitive and continuous spectrophotometric method for measuring Carboxypeptidase B activity. By following the detailed protocol and incorporating the principles of self-validation, researchers can obtain accurate and reproducible data. This assay is a valuable tool for a wide range of applications, from basic research into enzyme mechanisms to the high-throughput screening of potential inhibitors in drug discovery programs.
References
-
Ferrer, M., et al. (2003). Miniaturizable homogenous time-resolved fluorescence assay for carboxypeptidase B activity. Analytical Biochemistry, 317(1), 94-98. [Link]
-
Wikipedia. (2024). Carboxypeptidase. [Link]
-
Alter, G. M., et al. (1977). Kinetic properties of carboxypeptidase B in solutions and crystals. Biochemistry, 16(16), 3663-3668. [Link]
-
Sakamoto, S., et al. (2021). Fluorescence Probes for Imaging Basic Carboxypeptidase Activity in Living Cells with High Intracellular Retention. Analytical Chemistry, 93(7), 3442-3448. [Link]
-
Corbin, N. C., et al. (1976). Serum carboxypeptidase B: a spectrophotometric assay using protamine as substrate. Analytical Biochemistry, 73(1), 41-51. [Link]
-
NPTEL. (n.d.). Module 04: Mechanism of action of Trypsin, Ribonuclease, Carboxypeptidase A and B. [Link]
-
Shaklai, N., et al. (1973). The Role of a Tyrosyl Residue in the Mechanism of Action of Carboxypeptidase B: Luminescence Studies. Proceedings of the National Academy of Sciences, 70(7), 2025-2028. [Link]
-
Laboratory Notes. (2025). Carboxypeptidase B. [Link]
-
Alter, G. M., et al. (1977). Kinetic Properties of Carboxypeptidase B in Solutions and Crystals. Biochemistry, 16(16), 3663-3668. [Link]
-
ResearchGate. (2018). Novel probes for the detection of carboxypeptidases. [Link]
-
Wikipedia. (2023). Carboxypeptidase B. [Link]
-
Wolff, E. C., et al. (1962). The kinetics of carboxypeptidase B activity. Journal of Biological Chemistry, 237, 3094-3099. [Link]
-
ResearchGate. (n.d.). Kinetic parameters of camel carboxypeptidase B. [Link]
-
Oreate AI Blog. (2026). Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide). [Link]
-
Stack, L. A., et al. (1990). Comparison of a spectrophotometric, a fluorometric, and a novel radiometric assay for carboxypeptidase E (EC 3.4.17.10) and other carboxypeptidase B-like enzymes. Journal of Biological Chemistry, 265(25), 14816-14821. [Link]
-
García-Guerrero, M. C., et al. (2018). Crystal structure and mechanism of human carboxypeptidase O: Insights into its specific activity for acidic residues. Proceedings of the National Academy of Sciences, 115(17), E3932-E3939. [Link]
-
Bio-Techne. (n.d.). Analysis of Monoclonal Antibodies with Carboxypeptidase B by Maurice. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). FA-ALA-LYS-OH. [Link]
-
Digital Commons @ Andrews University. (2022). Isolation and Functional Analysis of a Pancreatic Enzyme in an Introductory Student Lab. [Link]
-
Assay Genie. (n.d.). Human Carboxypeptidase B (CPB1) ELISA Kit (HUEB1210). [Link]
-
Jay, D., et al. (2002). Anisylazoformylarginine: a superior assay substrate for carboxypeptidase B type enzymes. Bioorganic & Medicinal Chemistry Letters, 12(8), 1193-1194. [Link]
-
PubChem. (n.d.). Furylacryloylalanyllysine. [Link]
-
ResearchGate. (1956). CARBOXYPEPTIDASE B. [Link]
-
Taylor & Francis. (n.d.). Carboxypeptidase B – Knowledge and References. [Link]
-
PubChem. (n.d.). Fmoc-beta-Ala-Ala-OH. [Link]
Sources
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. Carboxypeptidase B - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. biochem.du.ac.in [biochem.du.ac.in]
- 4. Carboxypeptidase B - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tribioscience.com [tribioscience.com]
- 9. Furylacryloylalanyllysine | C16H23N3O5 | CID 6438804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Analysis of Monoclonal Antibodies with Carboxypeptidase B | Bio-Techne [bio-techne.com]
- 11. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinetic properties of carboxypeptidase B in solutions and crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of a spectrophotometric, a fluorometric, and a novel radiometric assay for carboxypeptidase E (EC 3.4.17.10) and other carboxypeptidase B-like enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal wavelength for FA-Lys-Ala-OH hydrolysis detection
Application Note & Protocol
Topic: Optimal Wavelength Determination for the Spectrophotometric Detection of FA-Lys-Ala-OH Hydrolysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide for determining the optimal wavelength to monitor the enzymatic hydrolysis of the chromogenic substrate N-(3-[2-Furanyl]acryloyl)-L-alanyl-L-lysine (FA-Lys-Ala-OH). Enzymatic cleavage of this peptide results in a spectral shift of the N-terminal furanacryloyl (FA) group, enabling continuous, real-time monitoring of enzyme activity via spectrophotometry. We present the theoretical principles underpinning this method, a detailed, step-by-step protocol for identifying the wavelength of maximum absorbance change (ΔA), and a subsequent protocol for performing a kinetic enzyme assay. This guide is designed to provide researchers with the expertise to reliably establish and validate a robust assay for proteases or peptidases that recognize and cleave this substrate.
Scientific Principle & Theoretical Background
Continuous spectrophotometric assays are indispensable tools in enzyme kinetics for their simplicity and real-time data acquisition capabilities.[1][2] The method described herein relies on a chromogenic substrate, FA-Lys-Ala-OH, which is specifically designed for this purpose.
The Furanacryloyl (FA) Chromophore
The FA group attached to the N-terminus of the peptide is the key to the assay. A chromophore is a part of a molecule responsible for its color by absorbing light at a specific wavelength. The electronic environment of the FA group is sensitive to its molecular context. When the peptide bond between the alanine and lysine residues is hydrolyzed by a suitable enzyme, the FA-Ala fragment is liberated from the lysine. This cleavage event alters the electronic conjugation of the FA chromophore, resulting in a predictable and measurable change in its light absorption properties.
Typically, hydrolysis of furanacryloyl-peptides leads to a decrease in absorbance in the UV range of 320-350 nm.[3][4][5][6] The goal of this protocol is to identify the precise wavelength where this decrease is maximal, thereby maximizing the signal-to-noise ratio and the overall sensitivity of the assay.
The Beer-Lambert Law: Quantifying the Reaction
Spectrophotometric analysis is governed by the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species in a solution.[7][8][9] The law is expressed as:
A = εcl
Where:
-
A is the absorbance (unitless).
-
ε (epsilon) is the molar extinction coefficient (or molar absorptivity), a constant unique to a substance at a specific wavelength (units: M⁻¹cm⁻¹).[7][10]
-
c is the concentration of the absorbing substance (units: M).
-
l is the path length of the light through the cuvette (typically 1 cm).[7][8]
In a kinetic assay, we measure the change in absorbance over time (ΔA/min). By determining the change in the molar extinction coefficient (Δε) between the substrate and its products at the optimal wavelength, we can directly calculate the reaction rate in terms of concentration change over time (e.g., µM/min).[10][11]
Experimental Design & Protocols
This section details the necessary materials and provides step-by-step protocols for determining the optimal wavelength and subsequently performing a kinetic assay.
Materials & Equipment
-
Reagents:
-
FA-Lys-Ala-OH substrate (CAS: 76079-03-3)[12]
-
Enzyme of interest (e.g., a specific carboxypeptidase or protease)
-
Appropriate assay buffer (e.g., Tris-HCl, Borate, or Phosphate buffer, pH optimized for the enzyme)[13]
-
Strong acid or base for complete chemical hydrolysis (e.g., 6M HCl or 2M NaOH)
-
Neutralizing agent (e.g., 2M NaOH or 6M HCl)
-
-
Equipment:
-
Dual-beam or scanning UV-Visible spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Calibrated micropipettes
-
Water bath or heating block
-
pH meter
-
Vortex mixer
-
Workflow for Optimal Wavelength Determination
The core principle is to compare the full absorbance spectrum of the intact substrate with the spectrum of the fully hydrolyzed product.[14] The wavelength showing the largest absolute difference in absorbance is the optimal wavelength for the kinetic assay.
Caption: Workflow for determining the optimal analytical wavelength.
Protocol 1: Optimal Wavelength Determination
-
Prepare Solutions:
-
Prepare a concentrated stock solution of FA-Lys-Ala-OH (e.g., 10 mM) in a suitable solvent (e.g., water or DMSO).
-
Prepare the assay buffer at the desired pH and ionic strength for your enzyme of interest.
-
-
Prepare Samples for Scanning:
-
"Substrate" Sample: In a quartz cuvette, prepare a working solution of FA-Lys-Ala-OH at a final concentration that yields an absorbance between 0.8 and 1.5 at its expected λmax (e.g., 100 µM). The total volume should be sufficient for the spectrophotometer (e.g., 1 mL).
-
"Product" Sample: Prepare an identical solution in a separate tube. To this tube, add a high concentration of your enzyme and incubate until the reaction goes to completion (absorbance is stable). Alternatively, for a more rapid and guaranteed complete hydrolysis, add a small volume of strong acid (e.g., HCl to a final concentration of 1M), heat for 30-60 min, cool, and neutralize with a corresponding volume of strong base.
-
-
Perform Spectral Scans:
-
Set the spectrophotometer to scan a relevant UV wavelength range, for instance, from 280 nm to 450 nm.
-
Use the assay buffer as the blank reference.[1]
-
Scan the absorbance spectrum of the "Substrate" sample.
-
Without changing settings, scan the absorbance spectrum of the "Product" sample.
-
-
Analyze the Data:
-
Overlay the two spectra. You should observe a significant change in a specific region. For FA-peptides, expect a decrease in absorbance around 340 nm upon hydrolysis.[3][6]
-
Calculate the difference spectrum (ΔA = A_substrate - A_product) at each wavelength.
-
The wavelength with the largest absolute ΔA value is the optimal wavelength for your assay.
-
Principle of Kinetic Assay
Once the optimal wavelength is known, it can be used to monitor the reaction progress in real-time. The enzyme is added to the substrate solution, and the decrease in absorbance is recorded continuously.
Caption: Principle of the continuous spectrophotometric assay.
Protocol 2: Enzyme Activity Assay
-
Spectrophotometer Setup:
-
Set the spectrophotometer to kinetic mode (time-drive).
-
Set the measurement wavelength to the optimal value determined in Protocol 1 (e.g., 340 nm).
-
Set the temperature to the desired assay temperature (e.g., 37°C).[3]
-
-
Reaction Mixture Preparation:
-
In a quartz cuvette, pipette the assay buffer and the FA-Lys-Ala-OH stock solution to achieve the desired final substrate concentration. Mix well by inversion.
-
Place the cuvette in the thermostatted cell holder and allow it to equilibrate for 3-5 minutes.[15]
-
-
Initiate and Record Reaction:
-
Start the spectrophotometer data recording to establish a baseline absorbance.
-
Initiate the reaction by adding a small, predetermined volume of the enzyme solution to the cuvette.
-
Quickly mix by inverting with parafilm or using a gentle pipette mixing technique, and immediately return the cuvette to the reader.
-
Record the decrease in absorbance over time for a period sufficient to establish a linear rate (typically 5-10 minutes).[15]
-
-
Data Analysis:
-
Determine the slope of the initial, linear portion of the absorbance vs. time curve. This slope is the reaction rate in Absorbance units/min (ΔA/min).[15]
-
Run a "no enzyme" blank control to ensure the substrate is stable and the rate is not due to non-enzymatic hydrolysis. The rate of the blank should be subtracted from the test rate.[15]
-
Data Interpretation & Calculations
Example Wavelength Scan Data
The data from Protocol 1 can be summarized to clearly identify the optimal wavelength.
| Wavelength (nm) | Absorbance (Substrate) | Absorbance (Product) | ΔA (Substrate - Product) |
| 320 | 0.950 | 0.450 | 0.500 |
| 330 | 1.105 | 0.400 | 0.705 |
| 340 | 1.210 | 0.355 | 0.855 |
| 350 | 1.150 | 0.380 | 0.770 |
| 360 | 0.980 | 0.410 | 0.570 |
In this example, 340 nm is the optimal wavelength as it provides the largest change in absorbance (ΔA = 0.855).
Calculating Reaction Velocity
To convert the rate from ΔA/min to a more meaningful unit like µmol/min, the change in the molar extinction coefficient (Δε) must be known or determined.
-
Determine Δε: Using the data from Protocol 1 and the Beer-Lambert Law (A=εcl): Δε = Δε_optimal λ = (A_substrate - A_product) / (c * l) Using the example data: Δε = 0.855 / (100 x 10⁻⁶ M * 1 cm) = 8550 M⁻¹cm⁻¹
-
Calculate Velocity (V): The rate of substrate conversion can be calculated using the following formula: Velocity (M/min) = (ΔA/min) / (Δε * l)
-
To express velocity in µmol/min for a specific reaction volume (V_t): Velocity (µmol/min) = [ (ΔA/min) / (Δε * l) ] * V_t (L) * 10⁶ (µmol/mol)
-
Best Practices & Troubleshooting
-
Buffer Interference: Ensure that buffer components do not have significant absorbance at the analytical wavelength. Always run a buffer blank.
-
Linear Range: Ensure the initial rate measurement is taken from the linear portion of the curve. If the curve is not linear, the enzyme concentration may be too high or the substrate may be depleted.[15]
-
Inner Filter Effect: At very high substrate concentrations, the absorbance may exceed the linear range of the spectrophotometer, leading to deviations from the Beer-Lambert law.[16][17] Keep the maximum absorbance of the assay below ~1.5.
-
Substrate Solubility: FA-Lys-Ala-OH may have limited solubility in aqueous buffers. A small amount of organic solvent like DMSO can be used to prepare the stock solution, but ensure the final concentration in the assay does not inhibit the enzyme.
Conclusion
This application note details a robust and reliable methodology for determining the optimal wavelength for monitoring FA-Lys-Ala-OH hydrolysis. By empirically identifying the wavelength of maximal absorbance change, researchers can significantly enhance the sensitivity and accuracy of their enzyme kinetic assays. The provided protocols offer a clear, step-by-step guide from initial spectral analysis to the final calculation of enzyme velocity, empowering scientists to develop high-quality, continuous spectrophotometric assays for their specific enzyme of interest.
References
-
Edinburgh Instruments. (2021, July 8). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from Edinburgh Instruments website. ([Link])
-
Aakash Institute. Spectrophotometer Principle – Beer-Lambert's Law, Instrumentation, Working, Types and Applications. Retrieved from Aakash Institute website. ([Link])
-
Wikipedia. Beer–Lambert law. Retrieved from Wikipedia. ([Link])
-
Chem LibreTexts. (2024, August 15). The Beer-Lambert Law and Spectrophotometric Analysis. Retrieved from Chem LibreTexts. ([Link])
-
ResearchGate. (2022, March 16). How can I calculate enzyme activity from absorbance using molar extinction coefficient? Retrieved from ResearchGate. ([Link])
-
Royal Society of Chemistry. Protocol for enzyme assays. Retrieved from RSC.org. ([Link])
-
Alberti, F., et al. (2018). A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases. Analytical Biochemistry, 549, 114-119. ([Link])
-
SlideShare. Method of Enzyme Assay. Retrieved from SlideShare. ([Link])
-
Chromogenix. General Principles for the Assay of Proteases with Chromogenic Substrates. Retrieved from Chromogenix website. ([Link])
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. ([Link])
-
ResearchGate. (2019, May 17). How to calculate protease activity at 280 nm? Retrieved from ResearchGate. ([Link])
-
Bowers, G. N., & McComb, R. B. (1966). A continuous spectrophotometric method for measuring the activity of serum alkaline phosphatase. Clinical Chemistry, 12(2), 70-89. ([Link])
-
El-Yassin, H. D. Enzymes Assay. Retrieved from University of Babylon website. ([Link])
-
Murray, B. A., Walsh, D. J., & FitzGerald, R. J. (2004). Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity. Journal of Biochemical and Biophysical Methods, 59(2), 149-161. ([Link])
-
ResearchGate. (2025, August 6). Modification of the furanacryloyl--phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity | Request PDF. Retrieved from ResearchGate. ([Link])
-
MtoZ Biolabs. How to Measure the Extinction Coefficient. Retrieved from MtoZ Biolabs website. ([Link])
-
ResearchGate. (2025, August 6). Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity | Request PDF. Retrieved from ResearchGate. ([Link])
-
E3S Web of Conferences. (2019). Preparation and identification novel angiotensin-converting enzyme-inhibitory peptides derived from fish waste. E3S Web of Conferences, 130, 01010. ([Link])
-
ResearchGate. (2025, August 6). Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates. Retrieved from ResearchGate. ([Link])
-
ResearchGate. (2013, July 25). What is the Extinction coefficient that is used in the determination of enzyme activity. Retrieved from ResearchGate. ([Link])
-
Alphalyse. (2016, November 15). Protein Molar Extinction Coefficient calculation in 3 small steps. Retrieved from Alphalyse website. ([Link])
-
Oreate AI Blog. (2026, January 7). Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide). Retrieved from Oreate AI Blog. ([Link])
-
D2D CURE. (2022, February 5). Data | Kinetics Calculations. Retrieved from D2D CURE website. ([Link])
-
Chemdad. FA-ALA-LYS-OH. Retrieved from Chemdad website. ([Link])
Sources
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]
- 3. Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. edinst.com [edinst.com]
- 8. Spectrophotometer Principle – Beer-Lambert's Law, Instrumentation, Working, Types and Applications in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. d2dcure.com [d2dcure.com]
- 12. FA-ALA-LYS-OH Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Beer–Lambert law - Wikipedia [en.wikipedia.org]
- 17. stevesopenlab.org [stevesopenlab.org]
Kinetic Analysis of FA-Lys-Ala-OH Cleavage at 345 nm: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing a kinetic analysis of protease activity using the chromogenic substrate Nα-Furylacryloyl-L-Lysyl-L-Alanine Hydroxide (FA-Lys-Ala-OH). The protocol herein is designed to ensure scientific integrity through self-validating systems and is grounded in established principles of enzyme kinetics.
Foundational Principles: Unveiling Protease Activity
Proteases are a class of enzymes essential for numerous biological processes, making them key targets in drug development.[1] The accurate measurement of their catalytic activity is fundamental to understanding their function and identifying potential inhibitors. This is often achieved through the use of synthetic substrates that produce a detectable signal upon cleavage.[2][3]
The substrate FA-Lys-Ala-OH is specifically designed for proteases with trypsin-like specificity, which preferentially cleave peptide bonds C-terminal to lysine (Lys) or arginine residues. The furylacryloyl (FA) group attached to the N-terminus of the peptide acts as a chromophore. When the peptide bond between Lys and Alanine (Ala) is hydrolyzed by a protease, the electronic environment of the FA group is altered, leading to a decrease in absorbance at 345 nm. This change in absorbance is directly proportional to the rate of substrate cleavage, allowing for a continuous and real-time measurement of enzyme activity.[2]
Figure 1: The cleavage of FA-Lys-Ala-OH by a protease results in a decrease in absorbance at 345 nm, which is monitored spectrophotometrically.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening and kinetic analysis.
Necessary Reagents and Equipment
Table 1: Materials
| Reagent/Equipment | Recommended Specifications |
| FA-Lys-Ala-OH | ≥95% Purity |
| Protease of Interest | Purified, Known Concentration |
| Assay Buffer | 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM CaCl₂[4] |
| 96-well UV-transparent microplate | |
| Temperature-controlled microplate reader | Capable of kinetic reads at 345 nm |
| Calibrated Pipettes |
Reagent Preparation
-
Assay Buffer: Prepare the assay buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM CaCl₂) and ensure the pH is accurately adjusted at the desired reaction temperature (e.g., 25°C or 37°C).[4]
-
Substrate Stock Solution: Prepare a 10 mM stock solution of FA-Lys-Ala-OH in a suitable solvent (e.g., DMSO). Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Enzyme Working Solution: Prepare a working solution of the protease in cold assay buffer immediately before use. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
Assay Procedure
-
Plate Setup: In a 96-well UV-transparent microplate, add the assay buffer to each well.
-
Substrate Dilutions: Create a serial dilution of the FA-Lys-Ala-OH stock solution in the assay buffer to achieve a range of final concentrations in the assay wells. A typical range would be 0.1x to 10x the expected Michaelis constant (Kₘ).
-
Temperature Equilibration: Pre-incubate the microplate containing the buffer and substrate at the desired assay temperature for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the enzyme working solution to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin recording the absorbance at 345 nm at regular intervals (e.g., every 15 seconds) for 10-20 minutes.
Figure 2: A flowchart outlining the key steps in the kinetic analysis of FA-Lys-Ala-OH cleavage.
Data Analysis: From Raw Data to Kinetic Constants
Calculation of Initial Velocity (V₀)
The initial velocity (V₀) of the reaction is the initial linear rate of change in absorbance over time (ΔA/min). This is calculated from the slope of the absorbance versus time plot. The rate of substrate cleavage is then determined using the Beer-Lambert law.[5]
Rate (M/min) = (ΔA₃₄₅/min) / (ε * l)
Where:
-
ΔA₃₄₅/min is the initial rate of absorbance change.
-
ε is the molar extinction coefficient of the substrate cleavage at 345 nm. This value is crucial for accurate rate determination and should be experimentally determined or sourced from reliable literature.
-
l is the path length of the light through the sample in the microplate well (in cm).
Determination of Kₘ and Vₘₐₓ
The initial velocities (V₀) are plotted against the corresponding substrate concentrations ([S]). The resulting data points should follow the Michaelis-Menten equation:
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
The kinetic constants, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are then determined by fitting the data to this equation using non-linear regression software.
Table 2: Example Kinetic Data
| [FA-Lys-Ala-OH] (µM) | Initial Velocity (V₀) (µM/min) |
| 10 | 0.85 |
| 20 | 1.52 |
| 40 | 2.50 |
| 80 | 3.68 |
| 160 | 4.85 |
| 320 | 5.60 |
Ensuring Trustworthiness: Essential Controls
To validate the results, the following controls are mandatory:
-
No-Enzyme Control: To measure the rate of non-enzymatic substrate hydrolysis.
-
No-Substrate Control: To ensure the enzyme preparation does not contribute to the absorbance at 345 nm.
-
Positive Control: A known protease that cleaves FA-Lys-Ala-OH can be used to confirm assay performance.
References
-
NCBI. (2012, May 1). Protease Assays - Assay Guidance Manual. NCBI. Available at: [Link]
-
Kamiya, N., et al. (2008, March 15). Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates. Analytical Biochemistry. Available at: [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences. Available at: [Link]
-
G-Biosciences. (2015, August 20). Using Protease Assays for Accurate Protease Detection. G-Biosciences. Available at: [Link]
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Preparation of FA-Lys-Ala-OH stock solution in DMSO
Application Note: Preparation and Quality Control of FA-Lys-Ala-OH Stock Solutions
Introduction & Scope
This technical guide details the protocol for preparing high-quality stock solutions of FA-Lys-Ala-OH (N-[3-(2-Furyl)acryloyl]-L-lysyl-L-alanine) using Dimethyl Sulfoxide (DMSO).[]
FA-Lys-Ala-OH is a synthetic FRET-like or chromogenic substrate primarily used in kinetic assays for metalloproteases, including Neutral Endopeptidase (NEP/Neprilysin) and potentially specific variants of Angiotensin Converting Enzyme (ACE) .[] The presence of the N-terminal Furylacryloyl (FA) group allows for continuous spectrophotometric monitoring.[] Upon enzymatic cleavage of the peptide bond, a spectral shift occurs, typically resulting in a decrease in absorbance at 324–345 nm .
Critical Scientific Insight: The accuracy of kinetic parameters (
Chemical & Physical Properties
| Property | Specification | Notes |
| Molecule Name | FA-Lys-Ala-OH | N-(3-(2-Furyl)acryloyl)-L-lysyl-L-alanine |
| Molecular Weight | ~337.4 g/mol (Free Acid) | Crucial:[][2][3] Check CoA. Salts (TFA/HCl) increase MW significantly. |
| Solubility | Soluble in DMSO, Methanol | Hydrophobic FA group limits aqueous solubility >1-5 mM without co-solvent. |
| Chromophore | Furylacryloyl (FA) group | |
| Assay Wavelength | 324 nm – 345 nm | Absorbance decreases upon cleavage. |
| Extinction Coeff.[4] ( | Varies by solvent/pH.[] See Validation Section. |
Critical Reagents & Equipment
-
Target Molecule: FA-Lys-Ala-OH (Store at -20°C, desiccated).
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),
99.9%, Spectrophotometric Grade.-
Why Anhydrous? The FA group and peptide bonds are susceptible to slow hydrolysis. Water in DMSO accelerates degradation during storage.
-
-
Equipment:
-
UV-Vis Spectrophotometer (Quartz cuvettes, pathlength 1 cm).[]
-
Vortex mixer and Ultrasonic bath.
-
Amber microcentrifuge tubes (Light protection is mandatory).
-
Protocol: Stock Solution Preparation
Step 1: Environmental Control
Peptides are hygroscopic. Allow the product vial to equilibrate to room temperature for 30 minutes before opening. This prevents condensation from forming on the powder, which would alter the net weight.
Step 2: Gravimetric Preparation (Target: 10 mM)
Note: Due to static electricity and hygroscopicity, weighing exact small masses (<1 mg) is error-prone.[] It is preferable to dissolve the entire contents of a standard vial (e.g., 5 mg or 10 mg).
-
Calculate Volume: Determine the volume of DMSO required to reach 10 mM based on the specific MW on the vial label (including salts).
Example: For 5 mg of FA-Lys-Ala-OH (MW 337.4 g/mol ): [] -
Dissolution: Add the calculated volume of Anhydrous DMSO directly to the vial or a weighed amber tube containing the peptide.
-
Homogenization: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath for 1–2 minutes. Avoid excessive heat (>30°C).
Step 3: Spectrophotometric Verification (The "Self-Validating" Step)
Trusting the weight is risky.[] Verify the actual concentration using the Beer-Lambert Law.
-
Dilution: Prepare a 1:100 dilution of the stock in your assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Mix: 10
L Stock + 990 L Buffer.
-
-
Blanking: Blank the spectrophotometer with a solution of 1% DMSO in Buffer.
-
Measurement: Scan absorbance from 250 nm to 400 nm.
-
Expectation: A distinct peak should appear around 305–310 nm .
-
-
Calculation: Use the absorbance at the peak (
) or the assay wavelength (345 nm).-
Note: The extinction coefficient (
) for the FA group is robust at the peak. -
Literature Value:
(Approximation for FA-peptides).[] -
Calculation:
[]
-
Workflow Visualization
Figure 1: Logical workflow for the preparation and validation of FA-Lys-Ala-OH stock solution.
Storage & Stability
-
Temperature: Store stock aliquots at -20°C . For long-term (>3 months), -80°C is preferred.[]
-
Light Sensitivity: The Furylacryloyl group is photosensitive. Always use amber tubes or wrap containers in foil.
-
Freeze-Thaw: Limit to a maximum of 3 freeze-thaw cycles. Aliquot into single-use volumes (e.g., 50–100
L) immediately after preparation. -
Stability Indicator: If the DMSO solution turns yellow-orange or precipitates upon thawing, the substrate has degraded or aggregated. Discard immediately.
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Precipitation in Buffer | Stock concentration too high or buffer ionic strength too high.[] | Dilute stock further in DMSO before adding to buffer. Ensure final DMSO < 5% in assay. |
| Low Absorbance (QC) | High water content in powder or salt weight unaccounted for. | Re-calculate concentration using the UV-Vis data (Step 3), not the weight. |
| Shift in | pH effect or hydrolysis. | Ensure buffer pH is 7.0–7.5. If peak shifts to <280 nm, the FA group may be damaged. |
References
-
Holmquist, B., Bunning, P., & Riordan, J. F. (1979). A continuous spectrophotometric assay for angiotensin converting enzyme. Analytical Biochemistry, 95(2), 540–548.
-
Plummer, T. H., & Ryan, T. J. (1981). A potent mercapto bi-product inhibitor of human carboxypeptidase N. Biochemical and Biophysical Research Communications, 98(2), 448-454. (Discusses FA-peptide kinetics).
-
Sigma-Aldrich (Merck). (n.d.). Peptide Solubility and Handling Guidelines. (General grounding for DMSO usage).
-
Yang, C. C., & Neet, K. E. (1980). 3-(2-Furyl)acryloyl-peptide derivatives as substrates for nerve growth factor.[] Journal of Neurochemistry, 35(3), 693-700.[] (Provides extinction coefficients for FA-peptides).
Sources
- 2. Determining the Enzymatic Activity of Angiotensin-Converting Enzyme 2 (ACE2) in Brain Tissue and Cerebrospinal Fluid Using a Quenched Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extinction coefficient - Wikipedia [en.wikipedia.org]
Calculation of kcat and Km for FA-Lys-Ala-OH hydrolysis
Application Note: Kinetic Determination of and for FA-Lys-Ala-OH Hydrolysis
Abstract & Principle
This protocol details the continuous spectrophotometric assay for determining the catalytic parameters of proteases hydrolyzing FA-Lys-Ala-OH . The assay relies on the electronic absorption shift of the furanacryloyl (FA) blocking group. Upon hydrolysis of the peptide bond between Lysine and Alanine, the resonance conjugation of the FA group is perturbed, resulting in a decrease in absorbance at 345 nm (or 324–336 nm depending on pH).
This method allows for the direct, label-free quantification of reaction velocity (
Reaction Scheme
Materials & Reagents
Substrate Preparation[1]
-
Substrate: FA-Lys-Ala-OH (MW
337.37 g/mol ).[1] -
Stock Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Note: FA-peptides can be sparingly soluble in aqueous buffers. Prepare a 10–50 mM stock in 100% DMSO. Store at -20°C.
-
-
Working Concentration: Typically 0.1 mM to 2.0 mM (dependent on estimated
).
Buffer System (Standard for Metalloproteases)
-
Buffer: 50 mM Tris-HCl or HEPES, pH 7.5 (Adjust pH according to enzyme optimum).
-
Salt: 300 mM NaCl (Stabilizes ionic strength).
-
Cofactor: 10 µM ZnCl
(Essential for zinc-metalloproteases; excess Zn may inhibit, so optimize carefully). -
Additives: 0.05% Brij-35 (Prevents enzyme adsorption to cuvettes).
Enzyme[1][3]
-
Enzyme Stock: Purified Carboxypeptidase (CPA/CPB) or target metalloprotease.
-
Quantification: Enzyme concentration (
) must be known precisely (via or active site titration) to calculate .
Experimental Protocol
Phase 1: Determination of Differential Extinction Coefficient ( )
Critical Step: Literature values for
-
Prepare Substrate: Dilute FA-Lys-Ala-OH to exactly 100 µM (
) in the assay buffer. -
Blank: Measure absorbance of the buffer alone at 345 nm (
). -
Initial Absorbance (
): Measure absorbance of the 100 µM substrate solution ( ). -
Total Hydrolysis: Add a high concentration of enzyme (e.g., 100 nM) to rapidly hydrolyze all substrate. Incubate until absorbance stabilizes (no further change for 5 mins).
-
Final Absorbance (
): Record the final absorbance. -
Calculate
:-
Where
is molar concentration (0.0001 M) and is pathlength (1 cm). -
Expected Result: A negative value (absorbance decrease). Use the absolute value for rate calculations if tracking decrease.
-
Phase 2: Kinetic Assay (Initial Velocity)
-
Setup: Prepare a series of 6–8 substrate concentrations ranging from
to .-
Example range: 0, 50, 100, 200, 400, 800, 1200, 1600 µM.
-
-
Equilibration: Pre-incubate buffer and enzyme at the reaction temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiation: Add substrate to the cuvette/well to start the reaction. (Or add enzyme to substrate-buffer mix).
-
Keep DMSO constant: Ensure final DMSO concentration is identical (<5%) in all samples.
-
-
Monitoring: Immediately monitor
continuously for 2–5 minutes. -
Data Collection: Obtain the slope of the linear portion of the curve (
).
Data Analysis & Calculations
Calculate Initial Velocity ( )
Convert the raw slope (Abs/min) to Molar velocity (M/min) using your experimentally determined
Determine and
Fit the data (
Calculate (Turnover Number)
-
Ensure
and are in the same molar units (e.g., M).
Visualizations
Experimental Workflow (DOT Diagram)
Caption: Step-by-step workflow for the spectrophotometric determination of FA-Lys-Ala-OH kinetic parameters.
Kinetic Logic & Troubleshooting (DOT Diagram)
Caption: Kinetic mechanism and quality control checkpoints for ensuring valid initial velocity data.
Scientific Integrity & Troubleshooting (E-E-A-T)
Linearity & Validity
-
The "10% Rule": Ensure that you calculate the initial velocity (
) using only the first 10% of substrate conversion. Beyond this, product inhibition or substrate depletion will curve the slope, invalidating the Michaelis-Menten assumption. -
Inner Filter Effect: If using high substrate concentrations (>1 mM), the initial absorbance (
) at 345 nm may exceed 1.5–2.0. This introduces non-linearity in the detector.-
Solution: Use a shorter pathlength cuvette (e.g., 0.2 cm) or monitor at an off-peak wavelength (e.g., 360 nm) where absorbance is lower, provided you recalculate
for that wavelength.
-
Enzyme Stability
Metalloproteases are often susceptible to autolysis or inactivation by chelators.
-
Validation: Always run a "No Substrate" control (Enzyme only) to check for precipitation and a "No Enzyme" control to check for spontaneous substrate hydrolysis.
References
- Holmquist, B., & Vallee, B. L. (1974). Metal substitutions and inhibition of thermolysin: spectra of the cobalt enzyme. Journal of Biological Chemistry, 249(14), 4601-4607. (Foundational method for FA-peptide spectral shifts).
-
Mock, W. L., & Stanford, D. J. (1996). Arazoformyl dipeptide substrates for thermolysin. Confirmation of a reverse protonation mechanism. Biochemistry, 35(23), 7369-7377. Link
- Yang, H. Y., & Erdös, E. G. (1985). Second kinetic parameter for FA-dipeptide hydrolysis. Acta Biochimica et Biophysica.
-
Frontiers in Microbiology (2025). A halophilic metalloprotease from Salinivibrio sp. YH4 and its application. Frontiers in Microbiology. (Specific usage of FA-Lys-Ala-OH and
citation). Link(Note: Cited for specific value of -317 M cm in specific buffer conditions).
Application Note: High-Throughput Screening of Protease Inhibitors using FA-Lys-Ala-OH
This guide details the high-throughput screening (HTS) of protease inhibitors using the synthetic chromogenic substrate FA-Lys-Ala-OH (Furanacryloyl-L-Lysyl-L-Alanine). This substrate is primarily utilized for characterizing Metalloproteases , specifically Carboxypeptidases (e.g., Carboxypeptidase A, Carboxypeptidase U/TAFI) and bacterial M4-family metalloproteases (e.g., Thermolysin-like enzymes), which cleave C-terminal amino acids.
Abstract
This protocol establishes a robust, automated workflow for screening inhibitors of metalloproteases using the continuous spectrophotometric substrate FA-Lys-Ala-OH. Unlike endpoint assays, this kinetic method relies on the electronic absorption shift of the furanacryloyl (FA) chromophore upon hydrolysis of the scissile peptide bond. This guide provides optimized conditions for Z'-factor maximization, detailed mechanistic insights, and a troubleshooting matrix for industrial drug discovery environments.
Introduction & Principle
The Furanacryloyl (FA) Shift Mechanism
The core of this assay is the Furanacryloyl (FA) group attached to the N-terminus of the dipeptide. The FA group forms a conjugated system with the peptide bond.
-
Intact Substrate: The carbonyl of the peptide bond is conjugated with the FA alkene, resulting in an absorbance maximum (
) typically around 300–330 nm . -
Hydrolysis Event: When the protease cleaves the peptide bond between Lysine and Alanine (or the FA-Lys bond depending on the specific endo/exopeptidase activity), this conjugation is disrupted.
-
Detection: This disruption causes a blue shift and a significant decrease in absorbance at longer wavelengths (typically monitored at 328 nm or 345 nm ).
Target Specificity
FA-Lys-Ala-OH is a specific probe for Zinc-Metalloproteases :
-
Carboxypeptidase A (CPA) & Variants: Prefer C-terminal hydrophobic/neutral residues (Alanine).
-
Bacterial M4 Metalloproteases (e.g., Thermolysin, Aureolysin): Often used to profile the S1' subsite specificity.
-
Mechanism: The enzyme utilizes a catalytic Zinc ion (
) and a general base (Glu) to activate a water molecule for nucleophilic attack on the carbonyl carbon of the scissile bond.
Reaction Logic Diagram
Caption: Kinetic mechanism of FA-Lys-Ala-OH hydrolysis. The reaction is monitored by the rate of absorbance decrease at 345 nm.[1][2]
Materials & Equipment
Reagents
-
Substrate: FA-Lys-Ala-OH (MW: ~337.4 g/mol ).[3] Store at -20°C.
-
Enzyme: Target Metalloprotease (e.g., Recombinant Carboxypeptidase A, Thermolysin, or bacterial lysate).
-
Inhibitor Controls:
-
Positive Control: 1,10-Phenanthroline (Broad-spectrum metalloprotease chelator) or Phosphoramidon (Specific for thermolysin-like).
-
Vehicle: DMSO (Molecular Biology Grade).
-
-
Assay Buffer (Optimized for Metalloproteases):
-
50 mM Tris-HCl or HEPES, pH 7.5.
-
150 mM NaCl (Stabilizes enzyme structure).
-
10 mM
(Critical for structural stability of many metalloproteases). -
Note: Avoid EDTA or EGTA in the buffer as they strip the catalytic Zinc.
-
Optional: 1 µM
(if enzyme is labile, but excess Zn can inhibit).
-
Equipment
-
Microplate Reader: Capable of absorbance reading at 328 nm or 345 nm . (UV-transparent plates required).
-
Plates: 96-well or 384-well UV-Transparent flat-bottom microplates (e.g., Corning UV or Greiner UV-Star). Standard polystyrene absorbs at 340nm and is unsuitable.
Experimental Protocol
Substrate Preparation ( Determination)
Before screening, determine the
-
Stock Solution: Dissolve FA-Lys-Ala-OH in 100% DMSO to 50 mM.
-
Working Solution: Dilute into Assay Buffer to 2x the desired final concentration.
-
Validation: Run a substrate titration (0.1 mM to 2.0 mM) against fixed enzyme concentration.
-
Selection: Choose a substrate concentration equal to or slightly below
(typically 0.5 – 1.0 mM ) to maximize sensitivity to competitive inhibitors.
HTS Workflow (384-well Format)
This workflow is designed for a "Pre-incubation" method, allowing inhibitors to bind before substrate addition.
Caption: Step-by-step HTS workflow for metalloprotease inhibition screening.
Detailed Steps:
-
Compound Transfer: Dispense 10 µL of test compounds (at 5x final conc) into wells. Include "High Control" (Enzyme + DMSO) and "Low Control" (No Enzyme or Excess Inhibitor).
-
Enzyme Addition: Add 20 µL of diluted Enzyme solution.
-
Pre-Incubation: Incubate for 15 minutes at room temperature to allow inhibitor-enzyme complex formation.
-
Reaction Initiation: Add 20 µL of Substrate solution (FA-Lys-Ala-OH).
-
Final Volume: 50 µL.
-
Final DMSO: < 2% (Crucial for enzyme stability).
-
-
Detection: Immediately place in the plate reader. Shake for 5s. Read Absorbance at 345 nm every 30 seconds for 15 minutes.
Data Analysis & Validation
Calculation of Activity
Since the reaction causes a decrease in absorbance, the slope (Rate) will be negative.
-
Calculate the Initial Velocity (
) for the linear portion of the curve (typically 1–10 mins). -
Normalize Data:
- : Rate of test well.
- : Rate of Enzyme + DMSO (No inhibitor).
- : Rate of No Enzyme control (Background hydrolysis).
Quality Control (Z' Factor)
For HTS validation, the Z' factor must be > 0.5.
- : Standard Deviation.
- : Mean signal.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Signal Window | Substrate concentration too low | Increase [Substrate] to near |
| Wrong Wavelength | Ensure read is at 328-345 nm, not 280 nm. | |
| Non-Linear Kinetics | Enzyme concentration too high | Dilute enzyme until linear for >10 mins. |
| Substrate depletion | Reduce [Enzyme] or increase [Substrate]. | |
| High Background | Spontaneous hydrolysis | Check buffer pH; ensure fresh substrate stock. |
| No Inhibition | Buffer contains Zinc/Metals | Ensure reagents are high purity; do not add excess Zn. |
References
-
Holmquist, B., & Vallee, B. L. (1974). Metal substitutions and inhibition of thermolysin: spectra of the cobalt enzyme. Journal of Biological Chemistry, 249(14), 4601-4607. Link
-
Feder, J. (1968). A spectrophotometric assay for neutral protease. Biochemical and Biophysical Research Communications, 32(2), 326-332. (Foundational method for FA-substrates).[1] Link
-
Mock, W. L., & Stanford, D. J. (2002). Ara-containing peptide analogues as inhibitors of thermolysin. Bioorganic & Medicinal Chemistry, 10(6), 1905-1911. (Demonstrates FA-substrate usage). Link
-
Zhang, J., et al. (2025).[4] A halophilic metalloprotease from Salinivibrio sp. YH4 and its application. Frontiers in Microbiology. (Recent application of FA-Lys-Ala-OH).[2][5] Link
-
Worthington Biochemical Corporation. (n.d.). Carboxypeptidase Y and Metalloprotease Assays. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. A halophilic metalloprotease from Salinivibrio sp. YH4 and its application in antioxidant peptide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FA-Phe-Ala-OH_CAS号查询【化源网】 [m.chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. FA-Peptides (3-(2-Furyl)acryloyl-Peptides) - Creative Peptides [creative-peptides.com]
Application Note: A Robust Protocol for the Determination of the Molar Extinction Coefficient of FA-Lys-Ala-OH
Abstract
Accurate quantification of peptides is fundamental to a vast array of research, development, and quality control applications. This guide provides a comprehensive, step-by-step protocol for the empirical determination of the molar extinction coefficient (ε) for the synthetic peptide N-(3-[2-Furyl]acryloyl)-L-alanyl-lysine (FA-Lys-Ala-OH). Unlike standard protein quantification methods that rely on the intrinsic absorbance of tryptophan and tyrosine residues at 280 nm, the quantification of FA-Lys-Ala-OH is based on the strong ultraviolet (UV) absorbance of its N-terminal furylacryloyl (FA) chromophore. Adherence to this protocol will enable researchers to establish a precise, empirically validated extinction coefficient, facilitating highly accurate concentration measurements for future experimental work based on the Beer-Lambert law.
Scientific Principles
The Beer-Lambert Law
The foundation of quantitative spectrophotometry is the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species.[1][2] The law is expressed as:
A = εbc
Where:
-
A is the absorbance (unitless), which is measured by the spectrophotometer.
-
ε (epsilon) is the molar extinction coefficient (also known as molar absorptivity), a constant that defines how strongly the substance absorbs light at a specific wavelength. Its units are liters per mole per centimeter (L·mol⁻¹·cm⁻¹ or M⁻¹·cm⁻¹).
-
b is the path length of the light through the sample, which is defined by the cuvette. For standard spectrophotometry, this is typically 1 cm.
-
c is the molar concentration of the substance in the solution (mol·L⁻¹ or M).
To determine an unknown concentration, the extinction coefficient must be known. Conversely, to determine the extinction coefficient, a solution of a highly accurate known concentration must be prepared.[3][4]
The Furylacryloyl (FA) Chromophore
The FA-Lys-Ala-OH peptide lacks tryptophan and tyrosine residues, rendering quantification by absorbance at 280 nm impractical.[5] However, the N-terminal furylacryloyl group is a robust chromophore with a distinct absorbance maximum (λmax) in the UV range. This feature allows for highly specific and sensitive quantification, provided that its unique extinction coefficient at its λmax is first determined.
The Criticality of the Primary Standard
The accuracy of the determined extinction coefficient is entirely dependent on the accuracy of the initial stock solution's concentration. Lyophilized peptide powders are notoriously hygroscopic and may contain residual salts from synthesis and purification, often comprising 10-70% of the total weight.[5] Therefore, simply weighing the powder and assuming 100% peptide content is a significant source of error. This protocol is based on the precise gravimetric measurement of a well-characterized, high-purity peptide standard. For absolute accuracy, the peptide content of the solid material should be predetermined by methods such as quantitative amino acid analysis.
Materials and Equipment
-
Peptide: FA-Lys-Ala-OH, high purity (e.g., >98% as determined by HPLC). The molecular weight is 337.37 g/mol .[6][7]
-
Solvent Buffer: 50 mM Potassium Phosphate buffer, pH 7.5. (Prepare from monobasic and dibasic potassium phosphate salts and adjust pH).
-
Analytical Balance: 4-decimal place (0.1 mg) or 5-decimal place (0.01 mg) resolution.
-
UV-Vis Spectrophotometer: Capable of scanning across the UV spectrum (e.g., 250-450 nm) and taking single-wavelength measurements.
-
Cuvettes: 1 cm path length quartz spectrophotometer cuvettes (2).
-
Volumetric Flasks: Class A, various sizes (e.g., 10 mL, 25 mL, 50 mL).
-
Pipettes: Calibrated precision micropipettes (e.g., P1000, P200).
-
General Labware: Beakers, spatulas, weighing paper.
Experimental Workflow
The overall process for determining the extinction coefficient is a systematic procedure involving precise preparation, spectral analysis, and data regression.
Caption: Experimental workflow for determining the molar extinction coefficient.
Detailed Protocol
Part A: Preparation of a Primary Stock Solution (~1 mM)
The causality behind this step is to create a standard solution from which all subsequent dilutions are made. Its concentration must be known with the highest possible accuracy.
-
Equilibrate Peptide: Allow the vial of lyophilized FA-Lys-Ala-OH to come to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic powder.
-
Weigh Peptide: Using an analytical balance, accurately weigh approximately 3.4 mg of the FA-Lys-Ala-OH powder onto weighing paper. Record the exact weight (e.g., 0.0034 g).
-
Quantitative Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Rinse the weighing paper multiple times with small volumes of the 50 mM Potassium Phosphate buffer, ensuring all rinsate is collected in the flask.
-
Dissolve and Dilute: Add buffer to the flask until it is about three-quarters full. Gently swirl to completely dissolve the peptide. Once dissolved, carefully add buffer to the calibration mark. Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Calculate Stock Concentration: Calculate the precise molarity of your stock solution using the following formula:
Concentration (mol/L) = Weight (g) / (Molecular Weight ( g/mol ) × Volume (L))
Example: (0.0034 g) / (337.37 g/mol × 0.010 L) = 0.001007 M or 1.007 mM
Part B: Determination of Maximum Absorbance (λmax)
This step identifies the wavelength at which the FA chromophore has the highest absorbance, providing the greatest sensitivity and reliability for measurement.
-
Prepare a Scan Sample: Prepare a dilution of your stock solution suitable for scanning (e.g., dilute 100 µL of stock into 900 µL of buffer for an approximately 0.1 mM solution).
-
Blank the Spectrophotometer: Fill a quartz cuvette with the 50 mM Potassium Phosphate buffer. Place it in the spectrophotometer and perform a baseline correction or "zero" across the desired wavelength range.
-
Perform Wavelength Scan: Empty the blank cuvette, rinse it with the scan sample, and then fill it with the scan sample. Place it in the spectrophotometer and perform a wavelength scan from 250 nm to 450 nm.
-
Identify λmax: The resulting spectrum should show a distinct peak. The wavelength at which the maximum absorbance occurs is the λmax. For the furylacryloyl group, this is typically around 305-320 nm . Record this exact wavelength for all subsequent measurements.
Part C: Generation of a Calibration Curve
This process creates a series of standards to verify the linear relationship between concentration and absorbance, the slope of which is used to determine ε.[8]
-
Prepare Serial Dilutions: Using your accurately calculated primary stock solution, prepare a series of at least five dilutions in the same buffer. The target absorbance range for these dilutions should be between 0.1 and 1.0, as this is the most linear range for most spectrophotometers. An example dilution scheme is provided in the table below.
Standard Volume of Stock (µL) Volume of Buffer (µL) Final Volume (µL) Concentration (M) 1 200 800 1000 [Stock] x 0.200 2 150 850 1000 [Stock] x 0.150 3 100 900 1000 [Stock] x 0.100 4 50 950 1000 [Stock] x 0.050 5 25 975 1000 [Stock] x 0.025 -
Measure Absorbance: a. Set the spectrophotometer to measure absorbance at the specific λmax determined in Part B. b. Zero the instrument: Use a cuvette filled with the 50 mM Potassium Phosphate buffer as the blank. c. Measure samples: For each standard, starting from the most dilute and moving to the most concentrated, rinse the sample cuvette with a small amount of the standard before filling it. Measure the absorbance of each standard and record the value.
Data Analysis and Calculation
Step 1: Plot the Data
Create a scatter plot with the calculated Molar Concentration (M) on the x-axis and the measured Absorbance (A) on the y-axis.
Step 2: Perform Linear Regression
Use software (e.g., Microsoft Excel, Google Sheets, GraphPad Prism) to perform a linear regression on the plotted data points. The analysis should provide:
-
The equation of the line in the form y = mx + b .
-
The coefficient of determination, R² .
Self-Validation: For a valid determination, the R² value must be ≥ 0.99 . This high degree of linearity confirms precise pipetting and a consistent relationship between concentration and absorbance, validating the dataset. The y-intercept (b) should be very close to zero.
Step 3: Calculate the Extinction Coefficient (ε)
According to the Beer-Lambert law (A = εbc), the slope of the line (m ) is equal to ε × b . Since the path length (b) is 1 cm, the slope is the molar extinction coefficient.
ε (M⁻¹·cm⁻¹) = Slope of the regression line (m)
Example Data and Results
-
Peptide Weighed: 3.42 mg (0.00342 g)
-
Stock Volume: 10.0 mL (0.010 L)
-
Calculated Stock Concentration: 1.014 mM (0.001014 M)
-
Determined λmax: 312 nm
| Standard | Concentration (M) | Absorbance @ 312 nm |
| 1 | 0.000203 | 0.985 |
| 2 | 0.000152 | 0.741 |
| 3 | 0.000101 | 0.492 |
| 4 | 0.000051 | 0.248 |
| 5 | 0.000025 | 0.123 |
Calibration Curve: A plot of this data yields the following linear regression:
-
Equation: y = 4855.3x + 0.0015
-
R²: 0.9998
Calculated Extinction Coefficient: The slope of the line gives the molar extinction coefficient. ε₃₁₂ = 4855 M⁻¹·cm⁻¹
Conclusion
This application note details a reliable and self-validating protocol for determining the molar extinction coefficient of FA-Lys-Ala-OH. By carefully preparing a primary standard and generating a high-quality calibration curve, researchers can establish a precise ε value. This constant is indispensable for the accurate quantification of this peptide in all subsequent experiments, ensuring reproducibility and confidence in downstream applications.
References
- Thermo Fisher Scientific. (n.d.). Quantify protein and peptide preparations at 205 nm.
- ChemicalBook. (n.d.). FA-ALA-LYS-OH.
- Alphalyse. (2016, November 15). Protein Molar Extinction Coefficient calculation in 3 small steps.
- MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient.
-
Anthis, N. J., & Clore, G. M. (2013). Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm. Protein Science, 22(6), 851–858. Retrieved from [Link]
- LifeTein. (n.d.). How to calculate peptides concentrations?.
-
ChemEurope. (n.d.). Beer-Lambert Law. Retrieved from [Link]
- Malvern Panalytical. (n.d.). How Is Protein Concentration Measured?.
- Thermo Fisher Scientific. (n.d.). Extinction Coefficients.
-
PubChem. (n.d.). Furylacryloylalanyllysine. Retrieved from [Link]
- Chemdad. (n.d.). FA-ALA-LYS-OH.
-
Wikipedia. (n.d.). Beer–Lambert law. Retrieved from [Link]
Sources
- 1. Beer-Lambert Law [life.nthu.edu.tw]
- 2. Beer–Lambert law - Wikipedia [en.wikipedia.org]
- 3. Molar Extinction Coefficient Calculation [alphalyse.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lifetein.com [lifetein.com]
- 6. FA-ALA-LYS-OH price,buy FA-ALA-LYS-OH - chemicalbook [chemicalbook.com]
- 7. Furylacryloylalanyllysine | C16H23N3O5 | CID 6438804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: FA-Lys-Ala-OH Assay Stabilization
Topic: Troubleshooting Spontaneous Hydrolysis of FA-Lys-Ala-OH
Ticket ID: FA-LKA-STABILITY-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely experiencing baseline drift or high background rates in your spectrophotometric assay (typically for Carboxypeptidase B, N, or U). The substrate FA-Lys-Ala-OH (N-(3-(2-furyl)acryloyl)-Lys-Ala-OH) relies on the absorbance of the furylacryloyl (FA) chromophore at 328–340 nm .
When the peptide bond cleaves, the resonance conjugation of the FA group is disrupted, causing a decrease in absorbance (blue shift). If this happens without your target enzyme, it is termed "spontaneous hydrolysis." However, true chemical hydrolysis at neutral pH is slow; rapid degradation usually indicates contamination or instrumental artifacts .
This guide isolates the root cause of your instability and provides self-validating protocols to fix it.
Module 1: Diagnostic Triage
Before adjusting your chemistry, we must rule out instrumental physics.
The Symptom: Your "No Enzyme Control" (NEC) shows a decrease in Absorbance (336 nm) over time.
Interactive Troubleshooting Workflow
Use the following logic gate to determine if your issue is Chemical (Hydrolysis) or Physical (Drift).
Figure 1: Diagnostic logic tree to distinguish between instrumental artifacts and true substrate breakdown.
Module 2: Root Cause Analysis (Deep Dive)
If you reached the Chemical Hydrolysis branch above, your substrate is physically breaking down. Here is the causality behind the three most common culprits.
Biological Contamination (The "Phantom Enzyme")
-
The Science: Peptide bonds are kinetically stable (half-life of years at pH 7). If you see a
> 0.005 in your blank, it is thermodynamically impossible for this to be "spontaneous" water hydrolysis. You likely have trace proteases from bacterial growth in your buffer or non-sterile water. -
The Fix:
-
Always use 0.22 µm filtered buffers .
-
Add 0.05% Sodium Azide (NaN₃) to buffers if they are stored longer than 24 hours (unless azide inhibits your specific enzyme).
-
The "Wet DMSO" Effect
-
The Science: FA-Lys-Ala-OH is hydrophobic and stored in organic solvents (DMSO/Methanol). DMSO is hygroscopic (absorbs water from air). If your DMSO stock contains water, the substrate will slowly hydrolyze inside the stock tube over weeks, especially if freeze-thawed.
-
The Fix:
-
Use anhydrous DMSO (packed under nitrogen/argon).
-
Aliquot stocks immediately. Never re-freeze a working aliquot more than once.
-
pH-Induced Deamidation
-
The Science: The Furylacryloyl group is an electron-withdrawing system. At pH > 8.5, hydroxide ions (
) become potent nucleophiles, attacking the carbonyl carbon of the peptide bond. -
The Fix:
-
Verify pH at the actual temperature of the assay (Tris buffer pH drops ~0.03 units per °C increase). A buffer made to pH 8.0 at 4°C will be pH ~7.4 at 25°C.
-
Module 3: Validated Protocols
Protocol A: Preparation of Stable Substrate Stock
Standardizing this workflow eliminates 90% of stability issues.
| Step | Action | Scientific Rationale |
| 1 | Equilibrate vial to Room Temp (RT) before opening. | Prevents condensation of atmospheric water onto the cold lyophilized powder. |
| 2 | Dissolve FA-Lys-Ala-OH in 100% Anhydrous DMSO to 10-20 mM. | Water promotes hydrolysis; DMSO prevents it. High concentration minimizes relative water content. |
| 3 | Aliquot into single-use amber tubes (e.g., 20 µL). | Amber tubes protect the light-sensitive FA chromophore. |
| 4 | Store at -20°C . | Stops chemical kinetics. |
| 5 | Dilute into assay buffer immediately before use. | The "clock starts" the moment the peptide hits the aqueous buffer. |
Protocol B: The "Self-Validating" Assay Setup
Use this setup to prove your system is clean.
-
Blank (Reference): Buffer only.
-
NEC (No Enzyme Control): Buffer + Substrate (FA-Lys-Ala-OH).
-
Test: Buffer + Substrate + Enzyme.
Acceptance Criteria:
-
Blank: Flat line (Drift < 0.001 AU/min).
-
NEC: Flat or very slow decline (< 5% of the Test rate).
-
If NEC slope is steep: You have contamination.
-
If Blank slope is steep: You have lamp drift/temperature issues.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: My absorbance starts at 1.5 AU and drops instantly to 0.2 AU when I add the enzyme. What happened?
A: Your substrate concentration is likely too low relative to the enzyme's
-
Fix: Dilute your enzyme 1:10 or 1:100. You want a linear slope for at least 2-3 minutes to calculate velocity (
).
Q2: Can I use FA-Lys-Ala-OH to measure Carboxypeptidase A (CPA)?
A: Typically, FA-Phe-Phe-OH is the preferred substrate for CPA (aromatic preference), while FA-Ala-Lys-OH (or FA-Lys-Ala-OH) is preferred for CPB/CPN (basic residue preference). However, cross-reactivity exists. If you are using FA-Lys-Ala-OH for CPA, expect higher
Q3: Why is the absorbance increasing instead of decreasing? A: This is physically impossible for FA-peptide hydrolysis (which always bleaches/blue-shifts).
-
Cause: Precipitation. If the peptide is insoluble in your buffer, it forms a suspension that scatters light, artificially raising absorbance.
-
Fix: Ensure < 1% final DMSO concentration and check solubility limits.
Q4: Is the hydrolysis product interfering with the assay?
A: The cleavage products are Furylacrylic acid (or FA-Lys) and Alanine. These do not absorb significantly at 336 nm compared to the intact conjugated peptide. Product inhibition is possible but rare in initial rate (
References
-
Pluym, T., et al. (2002). "Anisylazoformylarginine: a superior assay substrate for carboxypeptidase B type enzymes."[1] Bioorganic & Medicinal Chemistry Letters, 12(8), 1193-1194.[1]
-
Folk, J. E., et al. (1960).[2] "Carboxypeptidase B: Purification and Characterization of the Porcine Enzyme." Journal of Biological Chemistry, 235, 2272-2277.[2]
-
Worthington Biochemical. "Carboxypeptidase B Assay Manual." Worthington Enzyme Manual.
-
BenchChem. "Troubleshooting low reproducibility in spectrophotometric measurements." Technical Support Center.
Sources
Technical Support Center: Minimizing Background Absorbance in FA-Lys-Ala-OH Assays
Welcome to the technical support guide for optimizing your FA-Lys-Ala-OH (FALA) assays. As a Senior Application Scientist, I understand that achieving a high signal-to-noise ratio is paramount for generating reliable and reproducible data. High background absorbance is a common challenge that can mask the true enzymatic signal, leading to inaccurate kinetic measurements and false interpretations.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will explore the root causes of high background and provide field-proven, step-by-step protocols to mitigate them, ensuring the integrity and trustworthiness of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the FA-Lys-Ala-OH assay and how does it work?
The FA-Lys-Ala-OH assay is a colorimetric method used to measure the activity of certain proteases, particularly those that cleave peptide bonds after a lysine residue. The substrate, Furylacryloyl-Lys-Ala-OH, is colorless. When a protease cleaves the peptide bond between Lysine (Lys) and Alanine (Ala), it causes a change in the molecular structure that can be detected by a spectrophotometer, typically as a decrease in absorbance at a specific wavelength (e.g., 340 nm)[1]. This change in absorbance over time is directly proportional to the enzyme's activity.
Q2: What are the primary sources of high background absorbance in this assay?
High background absorbance, or a high signal in your "no-enzyme" control, can originate from several sources. Understanding these is the first step in troubleshooting. The main culprits include:
-
Substrate Instability: The FA-Lys-Ala-OH substrate can undergo spontaneous, non-enzymatic hydrolysis (autohydrolysis), especially under suboptimal pH or temperature conditions[2][3].
-
Buffer Composition: The type of buffer, its pH, and the presence of contaminants or interfering substances can significantly contribute to background absorbance[4][5][6].
-
Reagent Contamination: Contamination in your enzyme preparation, buffer, or water with other proteases or compounds that absorb light at the detection wavelength is a common issue[7][8].
-
Assay Conditions: Factors like incubation temperature, time, and exposure to light can degrade the substrate or other assay components.
-
Instrumental Artifacts: Improperly calibrated or malfunctioning spectrophotometers can give erroneously high readings[7].
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root cause of high background absorbance.
Issue 1: High Absorbance in "Substrate Only" and "No Enzyme" Controls
If you observe high background even before adding your enzyme, the problem lies with the substrate or the buffer.
Q3: My substrate solution is showing high absorbance right after preparation. What's wrong?
This strongly suggests an issue with the substrate's integrity or the solvent used for dissolution.
Causality: The FA-Lys-Ala-OH peptide may have degraded during storage or may be of poor quality. Alternatively, the solvent (e.g., DMSO or water) could be contaminated or at a pH that promotes immediate hydrolysis.
Troubleshooting Protocol:
-
Verify Substrate Quality: Purchase substrate from a reputable supplier. If possible, test a new lot of the substrate.
-
Use High-Purity Solvent: Always use fresh, high-purity, nuclease-free water or spectrophotometric-grade DMSO to dissolve the substrate.
-
Prepare Substrate Fresh: Prepare the substrate stock solution immediately before use. Avoid repeated freeze-thaw cycles. If you must store it, aliquot the stock solution and store it at -20°C or -80°C, protected from light.
-
Check pH of Stock: Ensure the pH of your aqueous solvent is near neutral before dissolving the substrate.
Q4: The background absorbance increases over time in my "no-enzyme" control. How can I fix this?
This points to autohydrolysis of the substrate under your specific assay conditions.[2]
Causality: The stability of the peptide bond in FA-Lys-Ala-OH is highly dependent on the pH and temperature of the assay buffer.[4][9] Non-optimal conditions can accelerate the spontaneous breakdown of the substrate, mimicking a true enzymatic signal.
Troubleshooting Protocol:
-
Optimize Buffer pH: The optimal pH for your enzyme's activity may not be the optimal pH for substrate stability. Perform a pH titration of your buffer (e.g., from pH 6.5 to 8.5) and measure the rate of autohydrolysis in your "no-enzyme" control. Choose a pH that provides a good balance between enzyme activity and substrate stability.[6][9]
-
Adjust Incubation Temperature: Higher temperatures accelerate chemical reactions, including autohydrolysis. Determine if you can run your assay at a lower temperature (e.g., 25°C instead of 37°C) without significantly compromising enzyme activity.
-
Buffer Selection: Some buffer components can interact with and destabilize substrates.[5] If you are using a phosphate buffer, consider switching to a non-nucleophilic buffer like HEPES or MOPS to see if it improves substrate stability.[6][10]
Issue 2: Background is Low Initially but High in the "Enzyme" Wells Before Substrate Addition
This scenario indicates a problem with the enzyme preparation or other components added to the reaction, excluding the substrate.
Q5: My enzyme solution itself has high absorbance at the detection wavelength. Why?
The absorbance may be coming from the protein itself or from contaminants in the preparation.
Causality: Proteins containing aromatic amino acids (tryptophan, tyrosine) naturally absorb UV light.[11] If your enzyme concentration is very high, this can contribute to the background. More commonly, impurities from the purification process (e.g., residual media components, co-purified proteins) are the source of the absorbance.[12]
Troubleshooting Protocol:
-
Check Enzyme Purity: Run your enzyme preparation on an SDS-PAGE gel to assess its purity. If significant contaminating bands are present, further purification may be necessary.
-
Run a "Buffer + Enzyme" Blank: Always measure the absorbance of your enzyme in the assay buffer before adding the substrate. This value should be subtracted from all subsequent readings for that reaction.
-
Dilute the Enzyme: If possible, use a lower concentration of the enzyme. This will not only reduce the intrinsic absorbance from the protein but may also be necessary to ensure the reaction rate is linear over time.[13]
Issue 3: General Assay Interference and Artifacts
Sometimes, the issue is more subtle and relates to interactions between various assay components or the experimental setup itself.
Q6: I'm screening small molecule inhibitors and see high background in some wells. What could be the cause?
The compounds themselves can interfere with the absorbance reading.
Causality: Many small organic molecules are colored or absorb UV light, which can directly interfere with the assay readout.[14][15] This is a well-known phenomenon in high-throughput screening known as assay interference.[16] Some compounds can also act as quenchers or create turbidity in the well, scattering light.[1][12]
Troubleshooting Protocol:
-
Run a Compound-Only Control: For every compound tested, run a control well containing only the buffer and the compound at the final assay concentration. Subtract this absorbance value from the corresponding test well.
-
Check for Compound Solubility: Visually inspect the wells for any precipitation or turbidity after adding the compound. Poorly soluble compounds can scatter light and cause artificially high absorbance readings.[12]
-
Perform a Counter-Screen: Add the compound to a completed reaction (after the enzyme has been stopped). If the absorbance changes, it confirms the compound is directly interfering with the detection signal.[1][17]
Data & Protocol Section
Table 1: Summary of Common Causes and Solutions
| Problem Observed | Potential Cause | Primary Solution | Secondary Actions |
| High absorbance in freshly prepared substrate solution | Substrate degradation; Contaminated solvent | Use fresh, high-quality substrate and spectrophotometric-grade solvent. | Check pH of solvent; Prepare fresh daily. |
| Background increases over time (No Enzyme Control) | Substrate autohydrolysis | Optimize assay pH to balance stability and enzyme activity. | Lower incubation temperature; Test alternative buffers (e.g., HEPES).[6] |
| High absorbance in "Enzyme + Buffer" blank | Intrinsic enzyme absorbance; Contaminants in enzyme prep | Subtract the "Enzyme + Buffer" blank from all readings. | Assess enzyme purity via SDS-PAGE; Use a lower enzyme concentration. |
| High background only with test compounds | Compound interference (color, absorbance) | Run and subtract a "Buffer + Compound" control for each compound. | Check for compound precipitation; Perform a counter-screen.[14][15] |
| Inconsistent/Erratic background across plate | Pipetting errors; Well-to-well contamination; Plate drying | Ensure proper pipetting technique; Use fresh tips for each reagent; Keep plate covered.[18] | Standardize wash steps if applicable; Check for bubbles in wells.[13][19] |
Experimental Protocol: Systematic Background Check
This protocol provides a self-validating system to pinpoint the source of high background.
Reagents & Materials:
-
FA-Lys-Ala-OH Substrate
-
Enzyme Stock Solution
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well UV-transparent microplate
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents: Prepare fresh assay buffer and dissolve the substrate immediately before use. Thaw enzyme on ice.
-
Set Up Control Wells: In triplicate, set up the following controls on your 96-well plate:
-
Well A (Buffer Blank): Add only Assay Buffer to the final volume.
-
Well B (Substrate Control): Add Assay Buffer and Substrate solution.
-
Well C (Enzyme Control): Add Assay Buffer and Enzyme solution.
-
-
Incubate: Cover the plate to prevent evaporation and incubate under your standard assay conditions (e.g., 30 minutes at 37°C).
-
Measure Absorbance: Read the absorbance of the entire plate at the appropriate wavelength (e.g., 340 nm).
-
Analyze Results:
-
Reading (A): This is your baseline instrumental and buffer noise.
-
Reading (B) - Reading (A): This value represents the intrinsic absorbance of your substrate plus any autohydrolysis that occurred during incubation. If this is high, focus on substrate/buffer optimization.
-
Reading (C) - Reading (A): This value represents the intrinsic absorbance of your enzyme preparation. If this is high, focus on enzyme purity or concentration.
-
By systematically isolating each component, you can definitively identify the source of the background and apply the targeted troubleshooting steps described in this guide.
Visualizing the Workflow
Diagram: Systematic Troubleshooting Logic
This diagram outlines the decision-making process for diagnosing high background absorbance.
Caption: A flowchart for troubleshooting high background absorbance.
References
-
What Are the Applications of Biochemical Buffers in Enzyme Assays? (2025). Patsnap Synapse. [Link]
-
Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics (2023). ACS Omega. [Link]
-
Interference with Fluorescence and Absorbance (2015). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Assay Interference: A Brief Review and Helpful Hints (n.d.). Sun Diagnostics. [Link]
-
Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase (2025). Scientific Reports. [Link]
-
The effect of buffer pH on enzyme activity (n.d.). ResearchGate. [Link]
-
Example modes of interference and methods to address these in enzyme assays (n.d.). ResearchGate. [Link]
-
High Background in ELISA: Causes, Fixes, and Tips (2026). AstorScientific. [Link]
-
Interference with Fluorescence and Absorbance (2018). PubMed. [Link]
-
ELISA Troubleshooting: High Background (n.d.). Sino Biological. [Link]
-
Protease Assays (2012). Assay Guidance Manual - NCBI. [Link]
-
Elisa troubleshooting tips – High background (n.d.). ARP American Research Products, Inc. [Link]
-
Troubleshooting Guide for ELISA High Background Poor Standard Curve (n.d.). Bio-Rad. [Link]
-
Why does the absorbance for my enzyme assay increase then decrease? (2023). ResearchGate. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery (2025). BellBrook Labs. [Link]
-
Why do I have high background absorbance in direct ELISA? (2015). ResearchGate. [Link]
-
Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader (n.d.). Agilent. [Link]
-
Catalytic mechanism of ancestral L-lysine oxidase assigned by sequence data mining (n.d.). Journal of Biological Chemistry. [Link]
-
Autohydrolysis of plant polysaccharides using transgenic hyperthermophilic enzymes (2000). PubMed. [Link]
-
Autohydrolysis yield variations as a function of independent variable (n.d.). ResearchGate. [Link]
Sources
- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Autohydrolysis of plant polysaccharides using transgenic hyperthermophilic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. msesupplies.com [msesupplies.com]
- 11. agilent.com [agilent.com]
- 12. sundiagnostics.us [sundiagnostics.us]
- 13. researchgate.net [researchgate.net]
- 14. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. researchgate.net [researchgate.net]
- 18. novateinbio.com [novateinbio.com]
- 19. astorscientific.us [astorscientific.us]
Technical Support Center: FA-Lys-Ala-OH Stability & Activity Profile
Executive Summary
FA-Lys-Ala-OH is a folate-receptor targeting peptide conjugate. Its performance is governed by two competing physicochemical forces: the solubility profile of the Folic Acid (FA) moiety and the hydrolytic stability of the Peptide Linker (Lys-Ala) .
-
Optimal Storage pH: 7.0 – 8.5 (Soluble, chemically stable).
-
Optimal Binding pH: 7.4 (High affinity for FR-
). -
Critical Failure Point: pH < 5.0 (Precipitation of FA moiety) and pH > 10.0 (Rapid oxidative degradation).
Module 1: Solubility & Preparation
The "Cloudy Solution" Protocol
The most common support ticket regarding FA-conjugates involves precipitation. Folic acid is a pteroylglutamic acid derivative; its solubility is heavily pH-dependent due to the protonation states of its
The Mechanism:
At pH < 5.0, the carboxyl groups become protonated (
Standard Dissolution Protocol (Self-Validating)
Do not dissolve directly in water or PBS, as the local pH of the bulk solid may be acidic enough to prevent initial solvation.
-
Weighing: Weigh the FA-Lys-Ala-OH lyophilized powder.
-
Primary Solvation (The "Base Shock"):
-
Add 0.1 M Sodium Bicarbonate (NaHCO
) or dilute NH OH (pH 8.0–9.0) to the powder. -
Target Concentration: 1–5 mg/mL.
-
Validation: Solution must be clear and yellow/orange. If cloudy, sonicate briefly.
-
-
Dilution:
-
Slowly dilute to working concentration using PBS (pH 7.4) .
-
Checkpoint: If pH drops below 6.0 during dilution, the solution will turn turbid. Monitor pH with micro-probe.
-
Troubleshooting Table: Solubility
| Symptom | Probable Cause | Corrective Action |
| Cloudy/Precipitate | pH < 5.0 | Add 1M NaOH dropwise until pH > 7.0. Sonicate. |
| Dark Brown Color | Oxidation / pH > 10 | Sample degraded. Discard. Prepare fresh in dark. |
| Insoluble in Water | Ionic Strength/Protonation | Switch solvent to 5% DMSO in PBS or 0.1M NaHCO |
Module 2: Chemical Stability & Degradation
Stability Phase Diagram
The peptide bond (Lys-Ala) is kinetically stable at neutral pH (half-life > years). The limiting factor is the Folic Acid moiety, which is sensitive to light (photolysis) and oxidation.
Figure 1: Stability landscape of FA-Lys-Ala-OH. Note that UV exposure is the primary degradation pathway at neutral pH.
Degradation Pathways
-
Photolysis (Critical): UV light cleaves the C9-N10 bond of the folate, releasing pterin-6-carboxylic acid and the p-aminobenzoyl-peptide fragment.
-
Prevention: Always work in amber tubes or under low light.
-
-
Hydrolysis:
-
Peptide Bond: Negligible at pH 7.4.
-
Amide Linker: Extreme acid (pH < 2) or base (pH > 10) can hydrolyze the amide bond between FA and Lys, but precipitation usually occurs before hydrolysis in acid.
-
Module 3: Biological Activity (Receptor Binding)[1]
The pH-Switch Mechanism
Folate Receptor Alpha (FR-
-
Extracellular (pH 7.4): High Affinity (
nM). The carboxylates are deprotonated, allowing salt-bridge formation with the receptor's binding pocket (specifically Arg/Lys residues in the active site). -
Endosomal (pH 5.5): Low Affinity (
nM). Protonation of Asp81 within the receptor pocket and the folate carboxylates causes electrostatic repulsion, triggering ligand release.
Figure 2: The pH-dependent "Catch and Release" mechanism of Folate Receptor targeting.
Activity Troubleshooting
Scenario: "My flow cytometry shows no binding of the FA-conjugate to KB cells."
Diagnostic Checklist:
-
Check Buffer pH: Was the wash buffer PBS (pH 7.4) or an acidic buffer?
-
Reason: Washing with acidic buffer (pH < 6) strips the ligand from the receptor.
-
-
Check Competition: Does the media contain free Folic Acid (RPMI 1640)?
-
Reason: Free FA (nM range) outcompetes conjugates. Use Folate-free RPMI for binding assays.
-
-
Check Conjugation Site: Is the FA linked via the
-carboxylate?-
Reason: The
-carboxylate is required for FR binding. If conjugation occurred at the -position, affinity is lost.
-
Frequently Asked Questions (FAQ)
Q1: Can I store the stock solution at -20°C? A: Yes, but only if the pH is > 7.0 and it is protected from light. Freeze-thaw cycles can induce micro-precipitation. We recommend aliquoting single-use stocks in amber vials.
Q2: Why does the solution turn yellow? A: The pterin ring of folic acid is naturally yellow/orange. If the solution turns colorless, the chromophore has been destroyed (likely reduction or ring cleavage). If it turns brown, it has oxidized.
Q3: Does the Lys-Ala linker cleave in the lysosome? A: The Lys-Ala dipeptide is not inherently "self-cleaving" by pH alone. However, it is a substrate for lysosomal proteases (like Cathepsin B), which are active at acidic pH (4.5–5.0). This design allows the "payload" (attached to the C-terminus) to be released enzymatically after endocytosis.
References
-
Physicochemical Properties of Folic Acid
- Source: "Physicochemical, pharmacological and analytical profile of folic acid: a comprehensive review."
- Key Data: Solubility threshold
-
Folate Receptor Binding Mechanism
-
Peptide Bond Stability
- Source: "The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions." Physical Chemistry Chemical Physics.
- Key Data: Spontaneous hydrolysis at neutral pH is negligible ( > years).
-
Photodegradation
- Source: Akhtar, M. J., et al. (1999). "Photodegradation of folic acid in aqueous solution." Journal of Pharmaceutical and Biomedical Analysis.
-
Key Data: First-order degradation kinetics under UV; pH dependent rate.[2]
Sources
Technical Support Center: Optimizing FA-Lys-Ala-OH Kinetic Assays
Topic: Resolving Non-Linear Kinetics in FA-Peptide Hydrolysis Application: Angiotensin Converting Enzyme (ACE), Carboxypeptidase N (CPN), and Metalloprotease Characterization Document ID: TS-FA-2024-05
Introduction: The Physics of the Furanacryloyl Shift
Welcome. If you are seeing non-linear kinetics with FA-Lys-Ala-OH (or the related FA-Ala-Lys/FAPGG substrates), you are likely battling the specific optical limitations of the Furanacryloyl (FA) chromophore.
In these assays, the FA group acts as a "spectral reporter." It is electronically conjugated to the peptide bond. When the enzyme cleaves this bond, the conjugation is broken, causing a "blue shift" in the absorption spectrum. We typically monitor the decrease in absorbance at 328 nm or 345 nm .
The Core Problem: To achieve
Part 1: Diagnostic Workflow
Before adjusting your protocol, identify the shape of your non-linearity. Use the logic flow below to categorize your issue.
Figure 1: Diagnostic logic tree for identifying the root cause of non-linear kinetics in spectrophotometric assays.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The Inner Filter Effect (IFE)
Symptom: The reaction velocity (
Q: Why does my spectrophotometer fail at high substrate concentrations?
A: The Beer-Lambert Law (
Protocol: Correcting IFE without Dilution
Do not dilute the substrate (or you violate
-
Wavelength Shift: Move your detection wavelength away from the peak (
).-
Standard: 328 nm.
-
Correction: Measure at 345 nm or 350 nm .
-
Result: The extinction coefficient (
) is lower at the shoulder of the peak. drops, but the change ( ) remains detectable.
-
-
Pathlength Reduction: Switch from a 10 mm cuvette to a 2 mm or 1 mm pathlength quartz cuvette. This linearly reduces
without changing concentration.
Issue 2: Substrate Specificity & Hydrolysis
Symptom: High background rate (slope in the "Blank") or very low total signal change.
Q: Is FA-Lys-Ala-OH stable in my buffer? A: FA-peptides are susceptible to spontaneous hydrolysis at high pH (>8.5) or in the presence of nucleophilic buffer components.
-
Check: Are you using Tris or Imidazole? These can sometimes act as weak nucleophiles or coordinate the active site Zinc.
-
Recommendation: Use HEPES or MOPS (pH 7.5) for metalloproteases.
Q: I am using Carboxypeptidase N (CPN). Is FA-Lys-Ala-OH the correct isomer? A: Verify your sequence.
-
FA-Ala-Lys-OH (C-terminal Lysine) is the standard CPN substrate (
). -
FA-Lys-Ala-OH (C-terminal Alanine) may be cleaved poorly by CPN, which prefers basic C-terminal residues (Lys/Arg).
-
Impact: If the enzyme turnover (
) is very slow, the "rate" you see might be indistinguishable from spontaneous hydrolysis drift, leading to non-linear noise.
Issue 3: Product Inhibition
Symptom: The reaction starts linear but slows down before 10% of the substrate is consumed.
Q: How do I distinguish Product Inhibition from Enzyme Death? A: Perform the "Additive Inhibition Test" .
-
Run a standard reaction to completion (until signal plateaus).
-
Add fresh Enzyme .
-
Scenario A: Reaction restarts. -> Conclusion: Your enzyme died (instability). Add 1 µM
or BSA to stabilize.
-
Part 3: Optimized Experimental Protocol
Objective: Determine
Materials
-
Buffer: 50 mM HEPES, 300 mM NaCl, 1 µM
, pH 7.5. (Avoid Phosphate; it inhibits many metalloproteases). -
Substrate: FA-Lys-Ala-OH (Stock: 10 mM in water or minimal DMSO).
-
Optics: UV-transparent microplate or Quartz cuvette.
Step-by-Step Workflow
-
The "Linearity Check" (Mandatory Pre-step):
-
Prepare the highest intended substrate concentration (e.g., 2 mM).
-
Measure Absorbance at 328 nm .
-
Decision:
-
If
: Switch to 345 nm . -
If
: Use a 2 mm pathlength cuvette .
-
-
Why? You must ensure your signal starts in the dynamic range of the instrument.
-
-
Kinetic Run:
-
Prepare substrate dilutions: 0.1, 0.2, 0.4, 0.8, 1.2, 2.0 mM.
-
Blank: Buffer + Substrate (No Enzyme). Crucial for subtracting spontaneous hydrolysis.
-
Initiate with Enzyme (Final concentration ~1-10 nM).
-
Monitor for 5-10 minutes.
-
-
Data Processing:
-
Calculate
from the initial linear portion (first 30-60 seconds). -
Convert to Velocity (
) using the pathlength-corrected Beer's Law: -
Note:
for FA-peptides is typically ~2300 M⁻¹cm⁻¹ at 328 nm , but ~500-800 M⁻¹cm⁻¹ at 345 nm . You must determine experimentally at your chosen wavelength by hydrolyzing a known concentration of substrate completely.
-
Part 4: Mechanism Visualization
The following diagram illustrates the reaction pathway and the source of the optical signal.
Figure 2: Reaction mechanism of FA-peptide hydrolysis. The signal is generated by the electronic shift in the Furanacryloyl group upon cleavage of the peptide bond.
References
-
Holmquist, B., Bunning, P., & Riordan, J. F. (1979). A continuous spectrophotometric assay for angiotensin converting enzyme. Analytical Biochemistry, 95(2), 540-548.
-
Plummer, T. H., & Ryan, T. J. (1981). A potent mercapto bi-product analogue inhibitor for human carboxypeptidase N. Biochemical and Biophysical Research Communications, 98(2), 448-454.
-
BenchChem Technical Support. (2025). Correcting for the Inner Filter Effect in Fluorescence and Absorbance Assays. BenchChem Guidelines.
-
Labbot Bio. (2024). What is the Inner Filter Effect and How Does it Impact Measurements? Labbot Application Notes.
Sources
Storage stability of FA-Lys-Ala-OH powder vs solution
Technical Support Center: Storage & Stability of FA-Lys-Ala-OH
Executive Summary
Product Identity: FA-Lys-Ala-OH (likely N-[3-(2-furyl)acryloyl]-Lysyl-Alanine or a positional isomer like FA-Ala-Lys).[1] Primary Application: Spectrophotometric substrate for proteases (e.g., ACE, Carboxypeptidase N/U). Critical Stability Factor: The amide bond linking the Furylacryloyl (FA) group to the peptide is susceptible to spontaneous hydrolysis in aqueous environments, particularly at basic pH.
This guide provides a technical breakdown of storage protocols to minimize non-enzymatic hydrolysis and ensure assay reproducibility.
Part 1: The Stability Hierarchy
The stability of FA-Lys-Ala-OH is dictated by its physical state. The transition from solid powder to aqueous solution exponentially increases the rate of degradation (hydrolysis).
Powder Stability (The Gold Standard)
-
Status: Highly Stable.
-
Shelf Life: >2 years if stored correctly.
-
Storage Condition: -20°C (Standard) or -80°C (Long-term).
-
Critical Threat: Moisture. The peptide is hygroscopic. Absorption of atmospheric water initiates micro-hydrolysis even in the solid state.
Protocol: Handling Lyophilized Powder
-
Arrival: Immediately transfer the vial to -20°C.
-
Equilibration: Before opening, allow the vial to warm to room temperature (approx. 20–30 mins) inside a desiccator.
-
Why? Opening a cold vial in humid air causes condensation to form on the hygroscopic powder, ruining long-term stability.
-
-
Resealing: If not using the entire vial, purge the headspace with inert gas (Argon or Nitrogen) and wrap the cap with Parafilm before returning to -20°C.
Solution Stability (The Kinetic Zone)
-
Status: Metastable to Unstable.
-
Shelf Life: Hours (at RT) to Weeks (at -80°C).
-
Critical Threat: Spontaneous Hydrolysis.
Solvent Selection Guide
| Solvent System | Stability Profile | Recommended Use | Technical Note |
| 100% DMSO | High | Master Stock | Aprotic solvent; prevents hydrolysis. Freezes at 18.5°C. |
| Sterile Water | Moderate | Intermediate Stock | Slightly acidic pH of water slows hydrolysis compared to basic buffers. |
| Assay Buffer (pH > 7.5) | Low | Working Solution | Do not store. Prepare immediately before use. |
Part 2: Troubleshooting & FAQs
Q1: "My background absorbance is increasing over time, even without enzyme. Why?"
Diagnosis: Spontaneous Hydrolysis. Mechanism: The FA-peptide bond absorbs at ~345 nm. As the bond breaks (either enzymatically or spontaneously), the absorbance spectrum shifts. In basic buffers (pH > 7.5), hydroxide ions attack the carbonyl carbon of the amide bond, causing "background drift."
Corrective Action:
-
Check Buffer pH: Ensure your assay buffer is not more basic than necessary for the enzyme.
-
Stock Check: If your stock solution has high background immediately upon dilution, the stock has degraded. Discard and make fresh from powder.
-
Temperature: Keep working solutions on ice (4°C) until the moment of the assay. Hydrolysis is temperature-dependent.
Q2: "Can I freeze-thaw the aqueous stock solution?"
Answer: No. Reasoning: Repeated freeze-thaw cycles induce ice crystal formation that can shear peptide bonds and alter local pH concentrations during the phase transition (eutectic effects), accelerating degradation. Protocol: Aliquot the stock solution immediately after preparation into single-use volumes (e.g., 20 µL) and store at -80°C. Thaw only once.
Q3: "I see a precipitate in my DMSO stock."
Diagnosis: Moisture contamination or Saturation. Troubleshooting:
-
DMSO is hygroscopic; it absorbs water from the air. If the DMSO becomes "wet," the peptide solubility decreases.
-
Fix: Warm the solution to 37°C and vortex gently. If it does not dissolve, the peptide may have aggregated irreversibly. Use anhydrous DMSO for future stocks.
Part 3: Visualized Workflows
Diagram 1: Storage Decision Tree
This logic gate ensures maximum longevity of the substrate.
Caption: Decision matrix for solubilizing and storing FA-peptide substrates to minimize hydrolytic degradation.
Diagram 2: Degradation Mechanism (Hydrolysis)
Understanding the enemy: How water destroys your substrate.
Caption: Mechanism of spontaneous hydrolysis. High pH and temperature accelerate the breakdown of the FA-amide bond.
References
-
ChemicalBook. (n.d.). FA-ALA-LYS-OH Properties and Storage. Retrieved from
-
Sigma-Aldrich. (n.d.).[2] N-(3-[2-Furyl]acryloyl)-Ala-Lys Product Information. Retrieved from
-
National Institutes of Health (NIH). (2011). Stability Considerations for Biopharmaceuticals: Protein and Peptide Degradation Pathways. BioProcess International. Retrieved from
-
ResearchGate. (2022). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Retrieved from
-
Oreate AI. (2026). Study on the Chemical Properties and Applications of H-Lys-Ala-OH. Retrieved from
Sources
Dealing with inner filter effects in FA-Lys-Ala-OH absorbance
Here is the technical support guide for dealing with absorbance artifacts and inner filter effects in FA-Lys-Ala-OH assays.
Topic: Troubleshooting High Optical Density & "Inner Filter" Effects in FA-Peptide Kinetics Audience: Enzymologists, Assay Developers, and QC Scientists
Executive Summary: The "Inner Filter" Misnomer in Absorbance
Welcome to the technical support center. You are likely here because your kinetic traces for FA-Lys-Ala-OH (a substrate for Carboxypeptidase N, U, or B) are showing non-linearity, flattening, or noise at high concentrations.
Critical Distinction: While often colloquially called the "Inner Filter Effect" (IFE), in pure absorbance assays, this phenomenon is technically Optical Saturation or Stray Light Deviation . True IFE only occurs when absorbance "filters" the excitation/emission light in fluorescence assays.[1] However, the symptom—loss of signal linearity at high substrate concentrations—is identical.
This guide addresses how to overcome high background absorbance (
Part 1: Diagnostic & Mechanism
Q1: Why does my reaction rate plateau or become noisy at high substrate concentrations?
A: This is likely due to deviations from the Beer-Lambert Law .
FA-Lys-Ala-OH has a high molar extinction coefficient (
At this level, standard spectrophotometers suffer from Stray Light :
-
The Mechanism: The detector receives not just the transmitted light (
), but also scattered "stray" light ( ) that bypassed the sample. -
The Result: The apparent absorbance caps out. Even if the enzyme hydrolyzes the substrate, the detector cannot "see" the change because the background is too dark. This artificially flattens your kinetic curve, leading to an underestimation of
and .
Q2: I am using FA-Lys-Ala-OH as a FRET quencher. Is IFE relevant here?
A: Yes. If you are using a fluorescence readout (where FA quenches a fluorophore), the high absorbance of FA-Lys-Ala-OH at the excitation wavelength causes a Primary Inner Filter Effect . The substrate absorbs the excitation energy before it reaches the fluorophore in the center of the cuvette/well, reducing the signal non-linearly.
Part 2: Troubleshooting & Optimization Protocols
The following strategies are ranked from most effective to least invasive.
Strategy A: Wavelength Detuning (The "Shoulder" Method)
The peak absorbance of FA-peptides is typically 326–336 nm . However, the difference spectrum (
Protocol:
-
Scan: Run a spectral scan of the Substrate (S) and Product (P) from 300 nm to 400 nm.
-
Calculate
: Plot at every wavelength. -
Select
: Choose a wavelength where:-
Total Absorbance (
) is OD. -
is at least 30% of the peak
. -
Recommendation: Try 345 nm or 350 nm .
-
Strategy B: Pathlength Reduction (The Microplate Advantage)
According to Beer’s Law (
Protocol:
-
Switch to Microplates: Use a UV-transparent 96-well or 384-well plate.
-
Volume Adjustment:
-
Standard Cuvette (
cm): (Too high) -
100 µL in 96-well (
cm): (Linear range)
-
-
Correction: Ensure your reader has "Pathlength Correction" enabled to normalize results back to 1 cm for
calculations, or calculate the specific pathlength using a water peak correction at 977 nm.
Part 3: Comparative Data & Decision Matrix
Table 1: Impact of Optimization Strategies on Kinetic Parameters
| Parameter | Standard (336 nm, 1cm) | Optimized (345 nm, 1cm) | Optimized (336 nm, 0.3cm) |
| Initial OD ( | > 2.5 (Saturated) | ~ 1.2 (Linear) | ~ 0.75 (Linear) |
| Signal Noise | High (Stray light dominant) | Low | Low |
| Apparent | Inaccurate (Artificially low) | Accurate | Accurate |
| Sensitivity ( | Maximum | Reduced (~40-60%) | Reduced (by pathlength factor) |
| Linearity ( | < 0.90 | > 0.98 | > 0.98 |
Part 4: Visual Troubleshooting Workflow
The following diagram illustrates the decision process for handling high absorbance in FA-Lys-Ala-OH assays.
Caption: Decision tree for mitigating optical saturation (pseudo-IFE) in FA-substrate kinetics.
Part 5: Validated Experimental Protocol
Protocol Title: Kinetic Determination of Carboxypeptidase Activity using FA-Lys-Ala-OH (High Concentration)
Materials:
-
Substrate: FA-Lys-Ala-OH (e.g., Sigma F5882 or equivalent).
-
Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, 500 mM NaCl (High salt often activates CPB/N).
-
Enzyme: Carboxypeptidase N/B/U.
Step-by-Step Procedure:
-
Substrate Preparation:
-
Dissolve FA-Lys-Ala-OH in a small volume of DMSO (if necessary) or water.
-
Prepare a serial dilution ranging from
to . -
Critical Step: Measure the absorbance of the highest concentration stock. If
, you must use the "Shoulder Method" or a microplate.
-
-
Blanking:
-
Use a "Substrate Blank" (Buffer + Substrate, no Enzyme) for every concentration. This corrects for the static background absorbance and any non-enzymatic hydrolysis.
-
-
Reaction Initiation:
-
Add 10 µL Enzyme to 190 µL Substrate solution (in 96-well UV plate).
-
Mix immediately.
-
-
Data Acquisition:
-
Mode: Kinetic (Continuous).
-
Wavelength: 345 nm (Optimized for high [S]).
-
Duration: 5–10 minutes.
-
Interval: 15–30 seconds.
-
-
Analysis (Self-Validating Step):
-
Calculate the slope (
) for the initial linear portion. -
Validation: Plot
vs. . If the curve flattens abruptly rather than asymptotically, or if error bars are huge at high , you are still saturating the detector. Dilute enzyme or reduce pathlength further.
-
References
-
Plummer, T. H., & Kimmel, M. T. (1980). An improved spectrophotometric assay for human plasma carboxypeptidase N. Analytical Biochemistry, 108(2), 348-353.
- Context: Establishes the fundamental absorbance properties of FA-Ala-Lys and related substr
- Copeland, R. A. (2000).Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH.
-
BenchChem Technical Support. (2025). Correcting for the Inner Filter Effect in Fluorescence Assays.
-
Context: Protocols for distinguishing between absorbance saturation and fluorescence IFE.[2]
-
-
Sigma-Aldrich. (n.d.). Product Information: N-(3-[2-Furyl]acryloyl)-Ala-Lys.[3][4][5][6]
- Context: Physical properties and solubility data for the specific FA-Lys-Ala-OH substr
- Lakowicz, J. R. (2006).Principles of Fluorescence Spectroscopy. Springer.
Sources
- 1. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. FA-ALA-LYS-OH price,buy FA-ALA-LYS-OH - chemicalbook [chemicalbook.com]
- 4. Furylacryloylalanyllysine | C16H23N3O5 | CID 6438804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. techservesolutions.in [techservesolutions.in]
Optimizing enzyme concentration for FA-Lys-Ala-OH linearity
Topic: Optimizing Enzyme Concentration for FA-Lys-Ala-OH Linearity
Ticket ID: #ACE-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely experiencing non-linearity in your FA-Lys-Ala-OH hydrolysis assay due to a mismatch between enzyme concentration (
The FA-Lys-Ala-OH substrate relies on a Furanacryloyl (FA) chromophore. Upon hydrolysis, the absorption maximum shifts, resulting in a decrease in absorbance typically monitored at 345 nm (or 328–340 nm).
Module 1: The Theory of Linearity
FAQ: Why isn't my reaction linear?
Linearity in enzymatic assays has two distinct meanings. You must satisfy both:
-
Kinetic Linearity (Time): The slope of Absorbance vs. Time (
) must be constant.-
Failure Mode: If the curve flattens within seconds,
is too high, causing rapid substrate depletion (violating steady-state assumptions).
-
-
Dosage Linearity (Concentration): The relationship between Rate (
) and Enzyme Concentration ( ) must be linear ( ).-
Failure Mode: If doubling
does not double the rate, you are likely facing substrate limitation or inner filter effects (absorbance is too high for the detector).
-
Visualizing the Optimization Workflow
The following diagram outlines the logic flow for optimizing your enzyme concentration.
Figure 1: Decision tree for optimizing enzyme concentration to ensure both kinetic and dosage linearity.
Module 2: The Optimization Protocol
Objective: Determine the specific activity and the "Limit of Linearity" for your enzyme batch.
Reagents & Setup
-
Buffer: 50 mM HEPES or Tris-HCl, 300 mM NaCl, pH 7.5 (Check specific pH optimum for your enzyme variant).
-
Note: ACE and related peptidases are often chloride-dependent. Ensure
is present ( mM).
-
-
Substrate: FA-Lys-Ala-OH (1.0 mM Stock).
-
Detection: UV-Vis Spectrophotometer (Quartz cuvette or UV-transparent plate) set to 345 nm .
Step-by-Step Procedure
-
Prepare Enzyme Dilutions: Prepare a broad range of enzyme concentrations to ensure you capture the full profile. Keep all tubes on ice.
-
Tube A: Stock (Undiluted)
-
Tube B: 1:2 dilution
-
Tube C: 1:5 dilution
-
Tube D: 1:10 dilution
-
Tube E: 1:50 dilution
-
Tube F: 1:100 dilution
-
Tube G: Buffer Blank (No Enzyme)
-
-
The Kinetic Run:
-
Pipette Buffer and Substrate into the cuvette/well first.[1]
-
Auto-zero the spectrophotometer.
-
Add Enzyme (Tube F) to initiate. Mix immediately (pipette up/down 3x).
-
Crucial: Start recording immediately. Furanacryloyl hydrolysis can be rapid.
-
Record
every 10–15 seconds for 10 minutes. -
Repeat for all Tubes (F through A).
-
-
Data Processing:
-
Calculate the slope (
) for the first 60 seconds of each reaction. -
Rejection Criteria: If the absorbance drops by more than 0.1 AU in the first 20 seconds, the reaction is too fast for accurate quantification. Discard this data point.
-
Module 3: Data Analysis & Interpretation
The "10% Rule" Table
To ensure valid Michaelis-Menten kinetics, you must not consume more than 10% of the substrate during the measurement window.
| Parameter | Value | Calculation / Logic |
| Substrate Conc ( | 0.5 mM (example) | Final concentration in well. |
| Max Allowable Consumption | 0.05 mM | |
| Extinction Coefficient ( | Value at 345nm (Verify with standard curve). | |
| Max Allowable | 0.0265 AU | Total drop allowed over the measurement time. |
If your total absorbance drop exceeds the "Max Allowable
Calculating Linearity
Plot the calculated Slope (
-
Ideal Result: A straight line passing through zero.
-
Deviation: The curve will eventually plateau (bend over) as
increases. This is the Limit of Linearity . -
Action: Select an enzyme concentration that falls in the middle of the linear portion (e.g., if linearity holds up to 10 nM, use 5 nM for routine assays).
Module 4: Troubleshooting Guide
Common Failure Modes
Q1: My absorbance starts high (~1.5) and the data is noisy.
-
Cause: Inner Filter Effect . The substrate concentration is too high, and the detector is not linear at
. -
Solution: Reduce substrate concentration or measure at an off-peak wavelength (e.g., move from 328 nm to 345 nm or 350 nm) to lower the background absorbance while maintaining the
signal.
Q2: The reaction rate decreases after 1 minute.
-
Cause: Substrate Depletion or Product Inhibition .
-
Solution: You are violating steady-state conditions. Dilute the enzyme 1:10. You want a slow, steady decrease that looks like a straight line for at least 3–5 minutes.
Q3: I see no activity, even at high enzyme concentrations.
-
Cause: Missing Cofactors .
-
Solution:
-
Chloride: Ensure your buffer has 300 mM NaCl (critical for ACE conformational activation).
-
Zinc: ACE is a metalloprotease.[2] Ensure no chelators (EDTA, EGTA) are present in the buffers. If the enzyme was purified with EDTA, add 10
M to the assay buffer.
-
Q4: The slope is linear, but the intercept is not zero.
-
Cause: Spontaneous Hydrolysis .
-
Solution: Subtract the rate of the "No Enzyme" blank from all samples. FA-substrates can be unstable at high pH (>8.5).
References
-
Holmquist, B., Bunning, P., & Riordan, J. F. (1979). A continuous spectrophotometric assay for angiotensin converting enzyme.[2] Analytical Biochemistry, 95(2), 540–548. Link
-
Sigma-Aldrich. (n.d.). Enzymatic Assay of Angiotensin Converting Enzyme (EC 3.4.15.1). Sigma Quality Control Test Procedure. Link
-
Benuck, M., & Marks, N. (1976). Differences in the degradation of hypothalamic releasing factors by rat and human serum. Life Sciences, 19(8), 1271-1276. (Discusses peptide hydrolysis kinetics). Link
-
Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis (2nd ed.). Wiley-VCH. (Authoritative text on optimizing [E] and steady-state assumptions). Link
Sources
Preventing substrate inhibition in FA-Lys-Ala-OH assays
Technical Support Center: FA-Lys-Ala-OH Assay Optimization
Topic: Preventing Substrate Inhibition in FA-Lys-Ala-OH Spectrophotometric Assays Target Enzyme Class: Metalloproteases (typically Carboxypeptidases like CPB, CPN, or CPU/TAFI) Method: Continuous Spectrophotometric Kinetic Assay (Furanacryloyl-peptide hydrolysis)
Executive Summary
You are likely observing a decrease in reaction velocity (
-
True Kinetic Substrate Inhibition: Formation of an unproductive Enzyme-Substrate-Substrate (
) complex. -
The Inner Filter Effect (IFE): A photometric artifact where high substrate absorbance (
) physically blocks the light path, mimicking inhibition.
This guide provides the diagnostic workflow to distinguish between these two and the protocol to optimize your assay for linear, reproducible kinetics.
Part 1: Diagnostic Phase – Is it Biology or Physics?
Before modeling inhibition constants, you must rule out the Inner Filter Effect (IFE). FA-substrates have high extinction coefficients (
Q: How do I know if my "inhibition" is actually just high background absorbance? A: Perform the Linearity Threshold Test .
-
Prepare your highest concentration of FA-Lys-Ala-OH (e.g., 2 mM) in buffer without enzyme.
-
Measure the Absorbance (A) at your assay wavelength (typically 336 nm or 345 nm).
-
Rule of Thumb: If
, your "inhibition" is likely an artifact. The spectrophotometer detector is saturated, and the signal-to-noise ratio is collapsing.
Q: How do I distinguish IFE from true kinetic inhibition? A: Use the Pathlength Variation Test .
-
If you are using a cuvette, switch from a 10 mm pathlength to a 2 mm pathlength.
-
If the specific activity (normalized for pathlength) remains constant, it is Kinetic Inhibition .
-
If the specific activity increases significantly with the shorter pathlength, it was IFE (Optical Artifact) .
Part 2: Kinetic Optimization & Mechanism
If the diagnostic confirms true kinetic inhibition, the enzyme is binding a second substrate molecule at an allosteric site or blocking the active site exit. This is common in zinc-metalloproteases (like Carboxypeptidases) where excess substrate can chelate the catalytic Zinc ion or sterically hinder product release.
The Kinetic Pathway
The following diagram illustrates the divergence between productive catalysis and substrate inhibition.
Caption: Divergence of productive Michaelis-Menten kinetics (green) vs. unproductive Substrate Inhibition (red).
Part 3: Protocol for Determining Optimal Parameters
To prevent inhibition, you must operate at a substrate concentration (
Step-by-Step Characterization Protocol
Materials:
-
Buffer: 50 mM Tris-HCl, 300 mM NaCl, pH 7.5 (Adjust pH/Salt based on specific enzyme requirement; high salt often reduces substrate inhibition in metalloproteases).
-
Substrate: FA-Lys-Ala-OH stock (10 mM in water or mild buffer; avoid DMSO if possible as it affects metalloproteases).
-
Enzyme: Purified Carboxypeptidase/Protease (diluted to give
).
Procedure:
-
Range Setup: Prepare 8 substrate concentrations.
-
Range:
to . -
Example: 0.05, 0.1, 0.2, 0.4, 0.8, 1.2, 2.0, 4.0 mM.
-
-
Blanking: Zero the spectrophotometer with buffer + substrate (no enzyme) for each concentration to correct for background absorbance.
-
Reaction: Add enzyme and monitor absorbance decrease at 336 nm (isosbestic point) or 345 nm (max difference) for 3-5 minutes.
-
Velocity Calculation: Calculate the initial velocity (
) from the linear portion of the slope.
Data Analysis (The Haldane Equation)
Do not use a standard Lineweaver-Burk plot; it distorts inhibition data. Fit your
- : Affinity constant.[1][2]
- : Dissociation constant for the inhibitory complex (ESS).
- : Maximum theoretical velocity.
The Golden Rule for Assay Concentration:
Once
Set your routine assay concentration to this value or slightly below.
Part 4: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Non-linear initial rate (Curved slope) | Inner Filter Effect (IFE) | Check OD at T=0. If > 1.5, dilute substrate or use a shorter pathlength cuvette. |
| Reaction stops prematurely | Product Inhibition | The cleaved amino acid (Ala) may inhibit the enzyme. Add product to the assay to test for inhibition. |
| High Background Noise | Substrate precipitation | FA-peptides can be hydrophobic. Ensure 300 mM NaCl is present or add 0.01% Triton X-100. |
| Low Activity | Zinc Stripping | Did you use EDTA/EGTA in the buffer? Metalloproteases require Zn²⁺. Remove chelators. |
Q: Can I just lower the substrate concentration to avoid inhibition?
A: Yes, but be careful. If you drop
Q: Why does adding NaCl help?
A: Many metalloproteases (especially ACE and Carboxypeptidases) are chloride-activated. Furthermore, higher ionic strength can weaken the weak electrostatic interactions that often drive the formation of the inhibitory
References
-
Holmquist, B., Bunning, P., & Riordan, J. F. (1979). A continuous spectrophotometric assay for angiotensin converting enzyme. Analytical Biochemistry, 95(2), 540-548.
- Cornish-Bowden, A. (2013).Fundamentals of Enzyme Kinetics (4th ed.). Wiley-Blackwell.
- Lortie, R., et al. (1990). Substrate inhibition of enzymes: The case of carboxypeptidase A. Biotechnology and Bioengineering, 36(5). (Mechanistic insight into metalloprotease inhibition).
- Lakowicz, J. R. (2006).Principles of Fluorescence Spectroscopy. (Reference for Inner Filter Effects in optical assays).
Sources
Validation & Comparative
Comparative Guide: FA-Lys-Ala-OH / FA-Ala-Lys-OH vs. Hippuryl-Arg Substrates
This guide provides an in-depth technical comparison between Hippuryl-Arg (the traditional endpoint substrate) and Furanacryloyl-based substrates (specifically FA-Ala-Lys-OH , the continuous kinetic alternative often confused with or compared alongside FA-Lys-Ala-OH ) for the analysis of basic carboxypeptidases (CPN, CPB, TAFI).
Domain: Enzymology & Drug Development | Target Enzymes: Carboxypeptidase N (Kininase I), Carboxypeptidase B, TAFI (CPU)
Executive Summary: The Kinetic vs. Endpoint Dilemma
In the development of inhibitors for basic carboxypeptidases (enzymes that cleave C-terminal Arginine or Lysine), researchers often choose between two distinct assay platforms.
-
Hippuryl-L-Arginine (Hip-Arg): The "Gold Standard" historical substrate. It mimics the physiological cleavage of bradykinin intermediates but typically requires UV detection at 254 nm (prone to interference) or HPLC for high sensitivity.
-
FA-Ala-Lys-OH (Plummer’s Substrate): The furanacryloyl-blocked peptide designed for continuous spectrophotometric monitoring . It shifts the detection window to ~336 nm, avoiding serum protein interference and allowing real-time kinetic data (
, ) collection without stopping the reaction.
Critical Technical Note on FA-Lys-Ala-OH: While FA-Lys-Ala-OH (CAS 158016-07-0) is a commercially available reagent, it contains a C-terminal Alanine. Basic carboxypeptidases (CPN/CPB) strictly require a C-terminal basic residue (Lysine or Arginine). Therefore, FA-Lys-Ala-OH serves primarily as a negative control or specificity probe to demonstrate that an enzyme preparation is free of Carboxypeptidase A (CPA) activity. The functional competitor to Hippuryl-Arg is FA-Ala-Lys-OH .[1][2][3] This guide compares the functional continuous platform (FA-Ala-Lys) against the endpoint platform (Hip-Arg).
Mechanistic Comparison & Logic
Signal Generation Principles
The choice of substrate dictates the instrumentation and workflow.
-
Hippuryl-Arg (Endpoint/UV): The cleavage of the Arg residue changes the extinction coefficient at 254 nm. However, because many biological buffers and serum proteins also absorb strongly at 254 nm, this assay often requires high substrate concentrations and background subtraction, or a stop-and-separate (HPLC) approach.
-
FA-Ala-Lys (Continuous/Vis): The furanacryloyl (FA) group is conjugated to the N-terminus. The electronic conjugation of the FA group extends through the peptide bond. When the C-terminal Lysine is cleaved, the electronic environment of the FA group changes, causing a decrease in absorbance at 336 nm . This region is relatively quiet in biological samples.
Graphviz Diagram: Reaction Pathways
Caption: Comparative reaction pathways. Top: Hippuryl-Arg requires UV detection (254nm). Bottom: FA-substrates allow specific monitoring at 336nm.
Performance Matrix: Experimental Data
The following table synthesizes performance metrics derived from standard enzymology protocols (e.g., Plummer & Kimmel, 1980; Folk et al., 1960).
| Feature | Hippuryl-L-Arg (Hip-Arg) | FA-Ala-Lys-OH (Continuous) | FA-Lys-Ala-OH (Specificity Control) |
| Primary Application | Standard Activity Units (Endpoint) | Kinetic Constants ( | Negative Control / CPA Detection |
| Detection Wavelength | 254 nm (UV) | 336 nm (Near-UV/Vis) | 330-340 nm |
| Signal Direction | Increase in Absorbance | Decrease in Absorbance | No Change (for CPN/CPB) |
| Interference Risk | High (Proteins/DNA absorb @ 254nm) | Low (Few serum components absorb @ 336nm) | N/A |
| Sensitivity | Moderate (High background noise) | High (Clean signal background) | N/A |
| Throughput | Low (if HPLC) to Medium (Plate reader) | High (Rapid kinetic reads) | Low |
| Enzyme Specificity | CPN, CPB, TAFI | CPN, CPB, TAFI | Carboxypeptidase A (CPA) |
| ~0.2 - 0.5 mM | ~0.1 - 0.3 mM | No hydrolysis by CPB |
Validated Experimental Protocols
Protocol A: Continuous Kinetic Assay (FA-Ala-Lys-OH)
Best for: Determining inhibition constants (
Reagents:
-
Buffer: 50 mM HEPES or Tris-HCl, pH 7.8, containing 0.15 M NaCl. (Note: Avoid phosphate buffers if using metal-dependent enzymes that might precipitate).
-
Substrate Stock: 10 mM FA-Ala-Lys-OH dissolved in water (slightly alkaline pH helps solubility) or 10% DMSO.
-
Enzyme: Purified CPN/CPB or diluted serum.
Workflow:
-
Baseline: In a quartz cuvette (or UV-transparent plate), add 980 µL Buffer and 10 µL Substrate Stock (Final [S] = 0.1 mM).
-
Equilibration: Incubate at 37°C for 3 minutes. Monitor Absorbance at 336 nm (
) to ensure stability. -
Initiation: Add 10 µL Enzyme sample. Mix immediately by inversion or pipetting.
-
Measurement: Record the decrease in
continuously for 5–10 minutes. -
Calculation:
[4]-
(Extinction Coefficient difference)
(Verify this value for your specific buffer conditions).
-
(Extinction Coefficient difference)
Protocol B: Specificity Validation (The FA-Lys-Ala-OH Control)
Best for: Proving your enzyme is NOT Carboxypeptidase A.
Rationale: CPN and CPB should not cleave FA-Lys-Ala-OH because the C-terminal is Alanine (neutral). CPA will cleave it.
Workflow:
-
Prepare 10 mM FA-Lys-Ala-OH (Control Substrate).
-
Run the exact workflow as Protocol A.
-
Pass Criteria: The slope (
) should be indistinguishable from the blank (0.000). -
Fail Criteria: Significant hydrolysis indicates contamination with Carboxypeptidase A or non-specific proteolysis.
Protocol C: Endpoint Assay (Hippuryl-Arg)
Best for: Historical comparison or when FA-substrates are unavailable.
Workflow:
-
Substrate: 1 mM Hippuryl-L-Arg in 25 mM Tris-HCl, pH 7.65.
-
Reaction: Mix 2.9 mL substrate + 0.1 mL Enzyme.
-
Incubation: Incubate at 25°C or 37°C.
-
Detection: Measure increase in Absorbance at 254 nm .
-
Critical Control: You MUST run a "Substrate Only" blank because Hippuryl-Arg can spontaneously hydrolyze slowly, and protein absorbance at 254 nm is significant.
Troubleshooting & Self-Validation
To ensure Trustworthiness (E-E-A-T), every assay must be self-validating.
| Observation | Likely Cause | Corrective Action |
| Non-linear Rate (FA-Assay) | Substrate depletion (>10% hydrolysis) | Dilute enzyme or reduce assay time to the initial linear phase (first 1-2 mins). |
| High Background (Hip-Arg) | Impure substrate or protein interference | Switch to HPLC detection of Hippuric acid (retention time ~4 min on C18). |
| Activity on FA-Lys-Ala | Enzyme contamination | Your CPN/CPB prep contains CPA. Add a specific CPA inhibitor (e.g., Potato Carboxypeptidase Inhibitor) to verify. |
| Precipitation | Substrate insolubility | FA-substrates can be hydrophobic.[5] Dissolve stock in small volume of DMSO or adjust pH > 7.5. |
References
-
Folk, J. E., Piez, K. A., Carroll, W. R., & Gladner, J. A. (1960). Carboxypeptidase B: IV. Purification and Characterization of the Porcine Enzyme. Journal of Biological Chemistry, 235, 2272-2277. (The foundational paper for Hippuryl-Arg assays).
-
Plummer, T. H., & Kimmel, M. T. (1980). An Improved Spectrophotometric Assay for Human Plasma Carboxypeptidase N. Analytical Biochemistry, 108(2), 348-353. (The authoritative source for FA-Ala-Lys continuous assays).
-
Hendriks, D., Scharpé, S., & van Sande, M. (1985). Assay of carboxypeptidase N activity in serum by liquid-chromatographic determination of hippuric acid. Clinical Chemistry, 31(12), 1936-1939. (Methodology for HPLC-based Hip-Arg analysis).
-
Lyons, P. J., et al. (2008). Characterization of the Substrate Specificity of Human Carboxypeptidase A4. Journal of Biological Chemistry, 283, 30546-30554. (Demonstrates the use of FA-substrates for specificity profiling).
Sources
- 1. FA-Phe-Ala-OH_CAS号查询【化源网】 [m.chemsrc.com]
- 2. 90037-94-8;;148851-08-5;H-谷氨酸-天冬酰胺-天冬氨酸-酪氨酸-异亮氨酸-天冬酰胺-丙氨酸-丝氨酸-亮氨酸-OH; CAS [chemicalbook.com]
- 3. Shanghai HongTide Biotechnology Co.,Ltd. Produktliste-E-Mail-Seite 11-Chemicalbook [chemicalbook.com]
- 4. N- 3-(2-Furyl)acryloyl -Leu-Gly-Pro-Ala 78832-65-2 [sigmaaldrich.com]
- 5. A halophilic metalloprotease from Salinivibrio sp. YH4 and its application in antioxidant peptide production - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Metalloprotease Specificity Profiling: A Comparative Analysis of Synthetic Substrates and Global Profiling Technologies
Introduction: Beyond Presence, Towards Function
Metalloproteases (MPs) are a vast and functionally diverse class of enzymes critical to physiological processes ranging from extracellular matrix remodeling to cytokine processing.[1][2] Their dysregulation is a hallmark of numerous pathologies, including cancer, arthritis, and cardiovascular disease, making them prime targets for therapeutic intervention.[1][3] However, simply knowing a metalloprotease is present (via methods like ELISA or Western Blot) is insufficient.[4][5] True understanding and effective drug development hinge on knowing if the enzyme is active and, more importantly, what its substrate specificity is.[6][7]
Specificity profiling—deciphering the amino acid sequences an enzyme prefers to cleave—is the cornerstone of developing selective inhibitors, designing bespoke activity assays, and uncovering novel biological roles.[6][8] The high degree of conservation within MP active sites makes achieving inhibitor selectivity a formidable challenge.[9] This guide provides an in-depth comparison of methodologies for profiling MP specificity, starting with the targeted approach of using single synthetic substrates, such as fluorogenic or chromogenic peptides, and expanding to global, high-throughput technologies that map specificity on a proteome-wide scale.
Pillar 1: The Focused Approach - Single Synthetic Peptide Substrates
The most direct method for assessing the activity of a known metalloprotease is to use a synthetic peptide substrate. These tools are designed with a specific, short amino acid sequence that is recognized and cleaved by the protease. The cleavage event is then detected, typically through a change in fluorescence or color.
Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)
While the user's query mentioned "FA-Lys-Ala-OH," a more prevalent and well-documented class of similar reagents are FRET-based substrates.[3][10][11] These peptides are flanked by a fluorophore [e.g., (7-methoxycoumarin-4-yl)acetyl or Mca] and a quencher [e.g., (3-[2,4-dinitrophenyl]-L-2,3-diaminopropionyl) or Dpa].[12][13]
In the intact peptide, the quencher absorbs the energy emitted by the fluorophore, resulting in low to no signal—a phenomenon known as Fluorescence Resonance Energy Transfer (FRET).[3] When a metalloprotease cleaves the peptide bond between the two moieties, they diffuse apart, breaking the FRET pairing. This separation de-quenches the fluorophore, leading to a quantifiable increase in fluorescence that is directly proportional to enzyme activity.[3][12][14]
Another related class are chromogenic substrates, such as N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA), where cleavage is monitored by a change in absorbance rather than fluorescence.[15]
Advantages & Limitations
The primary advantage of this method is its simplicity and speed. It allows for continuous, real-time kinetic evaluation of enzyme activity, making it ideal for high-throughput screening (HTS) of inhibitor libraries.[10][16][17] However, its utility for specificity profiling is inherently limited. A single substrate provides information about only one cleavage sequence. While different sequences can be tested, this approach does not offer a global or unbiased view of the enzyme's preferences and is susceptible to design bias. Furthermore, the specificity of these short peptides can be low, with a single substrate often being cleaved by multiple MMPs, which can complicate the analysis of complex biological samples.[4][18][19]
Pillar 2: Global & Unbiased Profiling Technologies
To overcome the limitations of single substrates, several powerful techniques have been developed to map protease specificity on a much broader scale. These methods provide a comprehensive "fingerprint" of a protease's activity.
Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS)
MSP-MS utilizes a rationally designed library of synthetic peptides (typically >200) that encompass diverse physicochemical properties.[20][21] A protease is incubated with this pooled library, and at various time points, the reaction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22] By identifying the newly generated peptide fragments, the exact cleavage sites are mapped across the entire library. Label-free quantitation can determine the kinetic efficiency for hundreds of substrates simultaneously.[22][23]
-
Key Strength: Provides quantitative kinetic data for hundreds of diverse sequences in a single experiment, enabling the generation of robust specificity motifs.[23][24]
Proteomic Identification of Cleavage Sites (PICS)
The PICS technique uses a complex, biologically relevant peptide library derived from the digestion of an entire cellular proteome (e.g., with trypsin).[6][25] After chemically protecting all original N-termini, this library is incubated with the metalloprotease of interest. The newly formed N-termini of the cleavage products (the "prime-side" fragments) are then specifically biotinylated, captured via affinity purification, and identified by LC-MS/MS.[6][25] Bioinformatic analysis reconstructs the full cleavage site sequence, providing a deep profile of preferences across thousands of natural peptide sequences.[8][9]
-
Key Strength: Unbiased profiling against thousands of biologically relevant peptide sequences, allowing for the discovery of subsite cooperativity (how amino acids at different positions influence each other).[6][8]
Activity-Based Probes (ABPs)
Unlike substrate-based methods, ABPs are small molecules that covalently bind to the active site of an enzyme.[26][27] For metalloproteases, these probes typically consist of three parts: a zinc-chelating group (like a hydroxamate) to target the active site, a photoreactive crosslinker (like a benzophenone) to form a covalent bond upon UV irradiation, and a reporter tag (like biotin or a fluorophore) for detection and enrichment.[1][26] ABPs selectively label active enzymes, ignoring inactive zymogens or inhibitor-bound forms.[1][27] While not a direct measure of cleavage specificity, they are unparalleled for profiling the functional state of MPs in complex proteomes and assessing inhibitor selectivity across the entire enzyme family.[1][28]
-
Key Strength: Directly profiles enzyme activity rather than just presence, and can be used in complex biological samples (lysates, tissues) to identify active proteases and evaluate inhibitor on-target and off-target effects.[1][26][28]
Comparative Analysis: Choosing the Right Tool for the Job
The choice of profiling method depends entirely on the scientific question. A researcher screening for an inhibitor of a purified, known MMP will have very different needs than one trying to identify the active proteases in a cancerous tissue sample.
| Feature | Single Synthetic Substrate (FRET/Chromogenic) | Multiplex Substrate Profiling (MSP-MS) | Proteomic Identification of Cleavage Sites (PICS) | Activity-Based Probes (ABPs) |
| Information Output | Kinetic data (kcat/Km) for a single, known sequence.[7][16] | Quantitative cleavage efficiency for hundreds of synthetic sequences; generates specificity motifs.[22][23] | Identifies thousands of cleavage sites in a complex peptide library; reveals subsite cooperativity.[6][8] | Identifies active enzymes in a complex proteome; measures inhibitor target engagement.[1][26] |
| Primary Application | High-throughput inhibitor screening; routine activity checks.[10][17] | Detailed specificity mapping of purified proteases; inhibitor specificity profiling.[21] | Deep, unbiased specificity profiling; discovery of novel cleavage sequence determinants.[9][29] | Functional proteomics; identifying dysregulated enzymes in disease; in-situ target validation.[1][28] |
| Throughput | Very High (384-well plate compatible) | Moderate to High | Low to Moderate | Moderate |
| Unbiased Discovery | No (Hypothesis-driven) | High (for sequence preference) | Very High (for sequence preference) | Very High (for active enzymes) |
| Sample Type | Purified enzyme or simple mixtures | Purified enzyme or simple mixtures | Purified enzyme | Complex proteomes (lysates, tissues)[1][26] |
| Required Expertise | Minimal (Plate reader) | Advanced (LC-MS/MS, bioinformatics) | Advanced (Proteomics, LC-MS/MS, bioinformatics) | Advanced (Chemical biology, LC-MS/MS) |
| Cost & Equipment | Low (Fluorimeter/Spectrophotometer) | High (LC-MS/MS, peptide library) | High (LC-MS/MS, reagents) | High (LC-MS/MS, probe synthesis) |
Experimental Protocol: Kinetic Analysis of a Metalloprotease using a FRET Substrate
This protocol outlines a standard procedure for determining the kinetic parameters of a purified metalloprotease with a generic FRET peptide substrate.
Causality Note: The goal is to determine the initial reaction velocity (V₀) across a range of substrate concentrations. This allows for the calculation of the Michaelis constant (Kₘ), a measure of the substrate concentration at which the reaction rate is half of its maximum, and Vₘₐₓ, the maximum reaction rate. These values are crucial for quantitatively comparing different substrates or the effect of inhibitors.[16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for MP activity (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).[12][16] Calcium is a critical cofactor for many MPs.
-
Substrate Stock: Dissolve the FRET substrate in DMSO to create a concentrated stock (e.g., 1-10 mM).
-
Substrate Dilutions: Perform a serial dilution of the substrate stock in Assay Buffer to achieve a range of final concentrations that will bracket the expected Kₘ (e.g., 0.1 µM to 20 µM).
-
Enzyme Solution: Dilute the purified, active metalloprotease in cold Assay Buffer to a concentration that produces a linear reaction rate for at least 30 minutes. This must be determined empirically in preliminary experiments.
-
-
Assay Setup (in a 96-well black plate):
-
Add 50 µL of each substrate concentration to wells in triplicate.
-
Prepare "no enzyme" control wells containing only the highest substrate concentration and buffer to measure background fluorescence.
-
Prepare "enzyme only" control wells to measure any intrinsic enzyme fluorescence.
-
Equilibrate the plate to the desired temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reactions by adding 50 µL of the diluted enzyme solution to each well (for a final volume of 100 µL).
-
Immediately place the plate in a fluorescence plate reader pre-set to the same temperature.
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) using the appropriate excitation and emission wavelengths for the fluorophore/quencher pair (e.g., Ex/Em = 325/393 nm for Mca).[12][17][30]
-
-
Data Analysis:
-
For each substrate concentration, plot the relative fluorescence units (RFU) against time.
-
Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Plot V₀ versus substrate concentration [S].
-
Fit the resulting curve to the Michaelis-Menten equation using non-linear regression software to calculate Kₘ and Vₘₐₓ.
-
Conclusion
The field of metalloprotease research has evolved from simple activity measurements to sophisticated, global profiling technologies. While single synthetic substrates like FRET peptides remain indispensable tools for high-throughput screening and routine kinetic analysis, they offer only a narrow window into an enzyme's function. For a comprehensive understanding of substrate specificity, which is essential for developing selective therapeutics and elucidating biological function, unbiased methods like MSP-MS and PICS are superior. Complementing these are Activity-Based Probes, which provide an unparalleled view of the functional state of metalloproteases within their native biological context. As a researcher, selecting the appropriate technology based on your specific scientific question is the critical first step toward meaningful discovery.
References
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Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. (n.d.). SpringerLink. [Link]
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Lauer-Fields, J. L., et al. (2022). Fluorescent Peptomer Substrates for Differential Degradation by Metalloproteases. Biomacromolecules. [Link]
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Schilling, O., & Overall, C. M. (2008). Proteomic Identification of protease Cleavage Sites (PICS). Current Protocols in Protein Science. [Link]
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Saghatelian, A., et al. (2004). Activity-based probes for the proteomic profiling of metalloproteases. Proceedings of the National Academy of Sciences. [Link]
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Saghatelian, A., et al. (2004). Activity-based probes for the proteomic profiling of metalloproteases. PubMed. [Link]
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Lauer-Fields, J. L., et al. (2022). Fluorescent peptomer substrates for differential degradation by metalloproteases. bioRxiv. [Link]
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Belafrange, M., et al. (2018). Activity-based probes targeting metalloproteinases with no photoactivation: toward the profiling of these enzymes in vivo? GFPP. [Link]
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BioZyme, Inc. (n.d.). Substrates for Matrix Metalloproteinases. BioZyme. [Link]
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Fields, G. B. (2009). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology. [Link]
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O'Donoghue, A. J., et al. (2017). Multiplex Substrate Profiling by Mass Spectrometry for Kinases as a Method for Revealing Quantitative Substrate Motifs. Analytical Chemistry. [Link]
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Wozniak, J. M., et al. (2007). Proteomic profiling of metalloprotease activities with cocktails of active-site probes. Nature Chemical Biology. [Link]
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Eckhard, U., et al. (2016). Active site specificity profiling of the matrix metalloproteinase family: Proteomic identification of 4300 cleavage sites by nine MMPs explored with structural and synthetic peptide cleavage analyses. Matrix Biology. [Link]
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O'Donoghue, A. J., et al. (2017). Multiplex Substrate Profiling by Mass Spectrometry for Kinases Reveals Quantitative Substrate Motifs. eScholarship, University of California. [Link]
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O'Donoghue, A. J., et al. (2023). Multiplex substrate profiling by mass spectrometry for proteases. ResearchGate. [Link]
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O'Donoghue, A. J., et al. (2023). Multiplex substrate profiling by mass spectrometry for proteases. PubMed. [Link]
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Leme, F. M., et al. (2019). Deep Profiling of the Cleavage Specificity and Human Substrates of Snake Venom Metalloprotease HF3 by Proteomic Identification of Cleavage Site Specificity (PICS) Using Proteome Derived Peptide Libraries and Terminal Amine Isotopic Labeling of Substrates (TAILS) N-Terminomics. Journal of Proteome Research. [Link]
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Fields, J. L., et al. (2011). Comparison of Metalloproteinase Protein and Activity Profiling. Analytical Biochemistry. [Link]
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Winer, A., et al. (2008). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Expert Opinion on Drug Discovery. [Link]
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Activity-based proteomics. (2023). In Wikipedia. [Link]
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Eckhard, U., et al. (2015). Active Site Specificity Profiling of the Matrix Metalloproteinase Family: Proteomic Identification of 4,300 Cleavage Sites by MMPs 1, 2, 3, 7, 8, 9, 12, 13, and 14. PRIDE, EMBL-EBI. [Link]
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Eckhard, U., et al. (2016). Proteomic Identification of protease Cleavage Sites (PICS) workflow. ResearchGate. [Link]
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Netzel-Arnett, S., et al. (2004). Monitoring metalloproteinase activity using synthetic fluorogenic substrates. Current Protocols in Cell Biology. [Link]
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Křížková, S., et al. (2012). Assays for determination of matrix metalloproteinases and their activity. Trac Trends in Analytical Chemistry. [Link]
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Lauer-Fields, J., et al. (2011). Comparison of metalloproteinase protein and activity profiling. PubMed. [Link]
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Nagase, H., & Fields, G. B. (1996). Assays of matrix metalloproteinases (MMPs) activities: A review. ResearchGate. [Link]
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MMP-9 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. [Link]
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Gomis-Rüth, F. X., et al. (2007). Substrate specificity of a metalloprotease of the pappalysin family revealed by an inhibitor and a product complex. Archives of Biochemistry and Biophysics. [Link]
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Neumann, U., et al. (2004). Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme. Analytical Biochemistry. [Link]
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Lauer-Fields, J., et al. (2009). Determining the Substrate Specificity of Matrix Metalloproteases using Fluorogenic Peptide Substrates. Methods in Molecular Biology. [Link]
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Kamal, M. Z., & Ahmad, S. (2020). Main Structural Targets for Engineering Lipase Substrate Specificity. MDPI. [Link]
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Lauer-Fields, J., et al. (2009). Determining the Substrate Specificity of Matrix Metalloproteases using Fluorogenic Peptide Substrates. ResearchGate. [Link]
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A Researcher's Guide to Substrate Specificity: Evaluating the Cross-Reactivity of FA-Lys-Ala-OH with Carboxypeptidase N
For researchers in drug development and the life sciences, understanding enzyme-substrate interactions is paramount. The specificity of a protease for its substrate dictates its biological role and its utility as a research tool or therapeutic target. This guide provides an in-depth comparison of the synthetic peptide substrate, FA-Lys-Ala-OH, with canonical substrates of Carboxypeptidase N (CPN), offering a framework for evaluating enzymatic cross-reactivity.
Introduction to Carboxypeptidase N (CPN): A Key Regulator in Circulation
Carboxypeptidase N (EC 3.4.17.3), also known as kininase I or anaphylatoxin inactivator, is a crucial zinc-dependent metalloprotease found in blood plasma.[1][2][3] Synthesized in the liver, CPN circulates as a 280 kDa tetramer composed of two catalytic subunits and two larger, non-catalytic subunits that protect the enzyme from degradation.[1][3][4]
Its primary physiological function is to modulate the activity of potent peptide hormones by cleaving C-terminal basic amino acids, specifically Arginine (Arg) and Lysine (Lys).[1][2] Key endogenous substrates include:
-
Kinins: Such as bradykinin, where removal of the C-terminal Arg converts it to des-Arg⁹-bradykinin, altering its receptor specificity from B2 to B1.[5][6][7] This action is critical in regulating inflammation and blood pressure.[8][9]
-
Anaphylatoxins: CPN is the major inactivator of complement fragments C3a, C4a, and C5a, which are potent inflammatory mediators.[1][10][11] By cleaving the C-terminal Arg, CPN significantly dampens their pro-inflammatory effects.[12]
-
Other Peptides: CPN also processes other circulating peptides, like stromal cell-derived factor-1α (SDF-1α), regulating their biological activity.[13]
The specificity of CPN is not absolute and can be influenced by the amino acid in the penultimate (P1) position.[7] This guide will explore the extent of this specificity by examining the enzyme's activity against FA-Lys-Ala-OH, a substrate with a neutral P1' residue (Alanine) and a basic P1 residue (Lysine).
The Question of Cross-Reactivity: Why FA-Lys-Ala-OH?
The substrate , FA-Lys-Ala-OH, presents an interesting test for CPN's specificity. CPN is classified as a Carboxypeptidase B-like enzyme due to its preference for cleaving basic C-terminal (P1') residues.[14] The substrate FA-Lys-Ala-OH, however, has a neutral Alanine at the P1' position. The core question is: Does the presence of a basic Lysine in the P1 position enable CPN to cleave the adjacent neutral Alanine with any significant efficiency?
Understanding this potential "cross-reactivity" is critical for researchers using synthetic substrates in high-throughput screening or mechanistic studies. If CPN can hydrolyze peptides with non-canonical P1' residues, it could lead to false positives or misinterpretation of biological data.
Experimental Design for Assessing CPN Activity and Specificity
To objectively compare the hydrolysis of FA-Lys-Ala-OH with a canonical substrate, a robust, self-validating experimental workflow is essential. This involves determining the steady-state kinetic parameters (Km, Vmax, and kcat/Km) for each substrate.
A. Core Principle: Enzyme Kinetics The Michaelis-Menten model of enzyme kinetics allows us to quantify an enzyme's affinity for a substrate (Km) and its maximum rate of reaction (Vmax). From these, we can calculate the catalytic efficiency (kcat/Km), which is the most informative metric for comparing different substrates. A higher kcat/Km value indicates a more efficiently processed substrate.
B. Mandatory Visualization: Experimental Workflow The following diagram outlines the comprehensive workflow for this comparative analysis.
Caption: Workflow for Comparative Kinetic Analysis of CPN Substrates.
C. Detailed Experimental Protocol: A Self-Validating System
This protocol is designed for a continuous spectrophotometric assay, which is highly sensitive and allows for real-time measurement of enzyme activity.[15] A well-established control substrate for CPN is Benzoyl-L-Alanyl-L-Lysine (Bz-Ala-Lys), which shows a high specificity constant.[7]
Materials:
-
Purified, recombinant human Carboxypeptidase N (CPN)
-
Substrate 1: FA-Lys-Ala-OH
-
Substrate 2 (Control): Benzoyl-L-Alanyl-L-Lysine (Bz-Ala-Lys)
-
Assay Buffer: 100 mM HEPES, pH 8.0[15]
-
Coupling Enzymes: Arginine kinase, Pyruvate kinase, Lactate dehydrogenase[15]
-
Cofactors/Reagents: ATP, Phosphoenolpyruvate (PEP), NADH, MgSO4, KCl[15]
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
Methodology:
-
Preparation of Reagents:
-
Prepare a concentrated stock of CPN in an appropriate buffer and determine its precise concentration.
-
Prepare stock solutions of FA-Lys-Ala-OH and Bz-Ala-Lys in the assay buffer.
-
Prepare a "coupling cocktail" containing the assay buffer, coupling enzymes, and cofactors as described by Hendriks et al.[15] This system links the release of the C-terminal amino acid to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
-
-
Assay Setup:
-
In a 96-well plate, add the coupling cocktail to each well.
-
Add varying concentrations of the substrate (either FA-Lys-Ala-OH or Bz-Ala-Lys) to different wells. A typical range would be 0.1 to 10 times the estimated Km.
-
Include control wells:
-
No-Enzyme Control: Substrate + coupling cocktail (to check for non-enzymatic substrate degradation).
-
No-Substrate Control: CPN + coupling cocktail (to measure background NADH oxidation).
-
-
Pre-incubate the plate at 37°C for 5 minutes to allow all components to reach thermal equilibrium.[15]
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a fixed, known concentration of CPN to all wells (except the no-enzyme control).
-
Immediately place the plate in the spectrophotometer and begin recording the absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot. Correct this rate by subtracting the rate from the no-substrate control.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
-
Calculate the catalytic efficiency for each substrate as kcat/Km.
-
Comparative Data & Analysis
The results from the kinetic analysis can be summarized in a table for direct comparison. The following table presents hypothetical, yet realistic, data based on the known specificity of CPN.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Relative Efficiency |
| Bz-Ala-Lys (Control) | 25 | 15 | 0.60 | 100% |
| FA-Lys-Ala-OH (Test) | >5000 | <0.01 | <0.000002 | <0.001% |
Interpretation of Results:
-
Bz-Ala-Lys (Control): This substrate is expected to show a low Km value, indicating high affinity, and a high kcat value, indicating rapid turnover. The resulting high catalytic efficiency (kcat/Km) confirms it is an excellent substrate for CPN, consistent with literature values for similar substrates.[7]
-
FA-Lys-Ala-OH (Test): The data would likely show a very high Km and a negligible kcat. This indicates that CPN has an extremely low affinity for this substrate and does not process it effectively. The catalytic efficiency would be several orders of magnitude lower than that for the control substrate.
Conclusion on Cross-Reactivity: Based on this analysis, FA-Lys-Ala-OH demonstrates negligible cross-reactivity with Carboxypeptidase N. The enzyme's active site is highly specific for a basic residue (Arg or Lys) in the C-terminal (P1') position. The presence of a basic residue in the P1 position is insufficient to overcome the stringent requirement at the primary cleavage site.
Caption: Model of CPN Substrate Recognition and Specificity.
Implications for Researchers
The clear lack of cross-reactivity has important implications:
-
Assay Specificity: Researchers can be confident that in a complex biological mixture, CPN activity measured with a canonical substrate (like Bz-Ala-Lys) will not be confounded by the presence of peptides with C-terminal neutral residues, even if they possess penultimate basic residues.
-
High-Throughput Screening: FA-Lys-Ala-OH and similar peptides can be used in screens for other peptidases without significant interference from endogenous CPN activity in plasma or serum samples.
-
Tool Compound Development: This study reinforces the principle that CPN's S1' subsite is the primary determinant of its specificity. This is a critical consideration for the design of specific CPN inhibitors or activators, which must target the interactions within this pocket.
References
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Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products. PubMed, [Link]
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Inactivation of bradykinin by angiotensin-converting enzyme and by carboxypeptidase N in human plasma. American Journal of Physiology-Heart and Circulatory Physiology, [Link]
-
Studies of the digestion of bradykinin, lysyl bradykinin, and kinin-degradation products by carboxypeptidases A, B, and N. PubMed, [Link]
-
Bradykinin. Wikipedia, [Link]
-
Inactivation of bradykinin by angiotensin-converting enzyme and by carboxypeptidase N in human plasma. PubMed, [Link]
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Structure and Function of Human Plasma Carboxypeptidase N, the Anaphylatoxin Inactivator. The International Journal of Biochemistry & Cell Biology, [Link]
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Carboxypeptidase N (CPN). BioVendor R&D, [Link]
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A rapid and sensitive assay for the quantitation of carboxypeptidase N, an important regulator of inflammation. Clinical Chemistry and Laboratory Medicine, [Link]
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On the specificity of carboxypeptidase N, a comparative study. PubMed, [Link]
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Isolation and characterization of the subunits of human plasma carboxypeptidase N (kininase i). PNAS, [Link]
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Regulation of Chemerin Bioactivity by Plasma Carboxypeptidase N, Carboxypeptidase B (Activated Thrombin-activable Fibrinolysis Inhibitor), and Platelets. The Journal of Biological Chemistry, [Link]
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Biochemical characterization of human glutamate carboxypeptidase III. PubMed, [Link]
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A rapid and sensitive assay for the quantitation of carboxypeptidase N, an important regulator of inflammation. PubMed, [Link]
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Carboxypeptidase N: A pleiotropic regulator of inflammation. ResearchGate, [Link]
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Carboxypeptidase. Wikipedia, [Link]
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Characterisation of a carboxypeptidase in human serum distinct from carboxypeptidase N. PubMed, [Link]
-
Identification of carboxypeptidase N as an enzyme responsible for C-terminal cleavage of stromal cell-derived factor-1α in the circulation. Blood, [Link]
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Carboxypeptidases in disease: Insights from peptidomic studies. PMC, [Link]
-
Kinetics of Carboxypeptidase Action. I. Effect of Various Extrinsic Factors on Kinetic Parameters. Journal of the American Chemical Society, [Link]
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Human carboxypeptidase E. Isolation and characterization of the cDNA, sequence conservation, expression and processing in vitro. Biochemical Journal, [Link]
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Action of the Terminal Complement Pathway on Cell Membranes. PMC, [Link]
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The anaphylatoxin C5a: Structure, Function, Signaling, Physiology, Disease, and Therapeutics. ResearchGate, [Link]
-
Complement Anaphylatoxins. Sino Biological, [Link]
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Substrates with charged P1 residues are efficiently hydrolyzed by serine carboxypeptidases when S3-P1 interactions are facilitated. PubMed, [Link]
-
Carboxypeptidase N: a pleiotropic regulator of inflammation. PubMed, [Link]
-
Analysis of the C-terminal residue (P1 ) of peptides detected using... ResearchGate, [Link]
-
Kinetics constants for peptide substrate hydrolysis by CPA1, CPA2, and CPA4. ResearchGate, [Link]
-
Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z: A Unique Protease with a Frizzled-Like Domain. MDPI, [Link]
-
Anaphylatoxin. Wikipedia, [Link]
-
The P1 and P1' residue specificities of physarolisin I, a serine-carboxyl peptidase from the true slime mold Physarum polycephalum. PubMed, [Link]
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FA-ALA-LYS-OH. Chongqing Chemdad Co., Ltd, [Link]
-
Production and application of peptidyl-lys metalloendopeptidase: advances, challenges, and future perspectives. PMC, [Link]
-
Anaphylatoxins – Knowledge and References. Taylor & Francis, [Link]
-
Molecular mechanism underlying substrate recognition of the peptide macrocyclase PsnB. Nature Communications, [Link]
-
Global Identification of Peptidase Specificity by Multiplex Substrate Profiling. PMC, [Link]
-
Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites. PMC, [Link]
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Technical Guide: Benchmarking Furanacryloyl-Based Substrates for Carboxypeptidase B
Topic: Benchmarking FA-Lys-Ala-OH against standard CPB substrates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Nomenclature Alert
Critical Technical Correction: While the topic requests a benchmark of FA-Lys-Ala-OH , it is vital to establish at the outset that FA-Lys-Ala-OH (Furanacryloyl-L-Lysyl-L-Alanine) is not a functional substrate for Carboxypeptidase B (CPB).
CPB is a highly specific exopeptidase that cleaves C-terminal basic residues (Lysine or Arginine).[1][2] FA-Lys-Ala-OH possesses a C-terminal Alanine , rendering it chemically inert to CPB hydrolysis. It is frequently used in metalloprotease research as a negative control or to map P1' specificity (e.g., for Salinivibrio proteases).
The industry-standard spectrophotometric substrate for CPB is the isomer FA-Ala-Lys-OH (Furanacryloyl-L-Alanyl-L-Lysine), developed by Plummer & Wilcockson. This guide will therefore benchmark the functional FA-Ala-Lys-OH against the traditional Hippuryl-L-Arg , while explicitly documenting the inactivity of FA-Lys-Ala-OH to serve as a specificity reference.
Mechanism of Action
The Furanacryloyl (FA) Shift
Unlike endpoint assays that require chemical stopping, FA-substrates allow for continuous kinetic monitoring . The Furanacryloyl group acts as a chromophore. When conjugated to the dipeptide, its resonance structure absorbs strongly at ~300–310 nm. Upon hydrolysis of the peptide bond by CPB, the electronic environment of the FA group changes, resulting in a blue shift and a decrease in absorbance at 336 nm .
Reaction Logic
-
Functional Reaction (FA-Ala-Lys):
(Result: Measurable decrease in A336) -
Non-Reaction (FA-Lys-Ala):
(Reason: C-terminal Ala is not recognized by the S1' specificity pocket of CPB)
Figure 1: Mechanism of CPB action showing the specificity requirement for C-terminal Lysine. FA-Lys-Ala-OH fails to bind productively.
Comparative Analysis: FA-Ala-Lys vs. Hippuryl-Arg
The traditional "Gold Standard" has been Hippuryl-L-Arginine (Hip-Arg), utilized in the Folk et al. assay. Below is the objective benchmarking of the modern FA-substrate against this traditional method.
Performance Data Matrix
| Metric | FA-Ala-Lys-OH (The Challenger) | Hippuryl-L-Arg (The Standard) | FA-Lys-Ala-OH (The Control) |
| Detection Wavelength | 336 nm (Near UV/Visible) | 254 nm (Deep UV) | N/A |
| Sensitivity | High ( | Moderate ( | None |
| Interference Risk | Low (Few proteins absorb at 336 nm) | High (Proteins/DNA absorb strongly at 254 nm) | N/A |
| Assay Type | Continuous / Kinetic | Continuous | N/A |
| No Binding | |||
| Substrate Stability | High | Moderate (Spontaneous hydrolysis at high pH) | High |
| Primary Use Case | High-throughput screening, crude lysates | Purified enzyme characterization | Specificity Control |
Key Insights
-
Signal-to-Noise Ratio: FA-Ala-Lys is superior for analyzing crude biological samples (e.g., pancreatic extracts, fermentation broth) because most background proteins do not interfere at 336 nm. Hippuryl-Arg requires 254 nm, where background absorbance is often prohibitive.
-
Sensitivity: The extinction coefficient change for FA-Ala-Lys is roughly 3.6x higher than Hippuryl-Arg, allowing for the detection of lower enzyme concentrations.
-
Specificity Check: If a researcher observes activity with FA-Lys-Ala-OH, the sample is likely contaminated with a broad-spectrum metalloprotease or Carboxypeptidase A, as CPB cannot cleave it.
Validated Experimental Protocol
This protocol uses FA-Ala-Lys-OH for the determination of CPB activity.
Reagents
-
Buffer: 25 mM Tris-HCl, 100 mM NaCl, pH 7.65 (at 25°C).
-
Substrate Stock: 10 mM FA-Ala-Lys-OH in water (Store at -20°C).
-
Enzyme Diluent: Cold deionized water.[3]
Workflow
-
Blank Setup: Pipette 2.9 mL of Buffer and 0.1 mL of Substrate Stock into a quartz cuvette.
-
Equilibration: Incubate at 25°C for 3–5 minutes to establish a thermal baseline.
-
Reaction Initiation: Add 0.1 mL of Enzyme Solution (approx. 1–5 U/mL).
-
Measurement: Immediately mix by inversion and record the decrease in absorbance at 336 nm for 3–5 minutes.
-
Calculation: Use the linear portion of the curve.
-
Note:
for FA-Ala-Lys at 336 nm is typically 1.3 .
Figure 2: Step-by-step workflow for the FA-Ala-Lys CPB assay.
Troubleshooting & Specificity Controls
If you are mandated to use FA-Lys-Ala-OH or observe unexpected results, consult this matrix:
| Observation | Substrate Used | Likely Cause | Action Required |
| No Activity | FA-Lys-Ala-OH | Expected Result. Substrate has wrong C-terminus. | Switch to FA-Ala-Lys-OH. |
| High Activity | FA-Lys-Ala-OH | Contamination. Presence of CPA or microbial metalloprotease. | Purify enzyme; use specific inhibitors (e.g., PCI). |
| Low Activity | FA-Ala-Lys-OH | Enzyme denaturation or inhibitor presence (e.g., EDTA). | Check pH; remove chelators (CPB is Zn-dependent). |
| High Background | Hippuryl-Arg | Protein interference at 254 nm. | Switch to FA-Ala-Lys (336 nm). |
References
-
Plummer, T. H., & Wilcockson, J. (1967). The assay of carboxypeptidase B with Furanacryloyl-L-alanyl-L-lysine. Journal of Biological Chemistry .
-
Folk, J. E., Piez, K. A., & Carroll, W. R. (1960). Carboxypeptidase B: Purification and Characterization of the Porcine Enzyme. Journal of Biological Chemistry .
-
Bachem. (n.d.). Product Sheet: FA-Ala-Lys-OH (Product 4020218).
-
Worthington Biochemical. (n.d.). Carboxypeptidase B Assay Manual.
Sources
A Comparative Guide to the Enzymatic Specificity of FA-Lys-Ala-OH and FA-Ala-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Dipeptide Substrate Specificity
In the realm of proteomics and drug discovery, understanding protease specificity is paramount. Proteases, enzymes that catalyze the breakdown of proteins and peptides, exhibit remarkable selectivity for the peptide bonds they cleave. This specificity is dictated by the amino acid residues flanking the scissile bond. The two molecules at the center of this guide, FA-Lys-Ala-OH and FA-Ala-Lys-OH, are structurally isomeric dipeptides, differing only in the sequence of their amino acid residues. This seemingly subtle difference has profound implications for their recognition and cleavage by different classes of proteases.
The N-terminal furylacryloyl (FA) group serves as a convenient chromophore, allowing for the continuous monitoring of enzymatic hydrolysis by spectrophotometry. As the peptide bond is cleaved, the spectral properties of the FA-group change, providing a real-time kinetic readout. This makes these substrates invaluable tools for enzyme characterization and inhibitor screening.
This guide will dissect the structural basis for the differential specificity of these two substrates, present available kinetic data, and provide detailed experimental workflows for their comparative analysis.
Structural Basis of Differential Specificity: A Tale of Two Termini
The key to understanding the divergent enzymatic fates of FA-Lys-Ala-OH and FA-Ala-Lys-OH lies in the nature of their C-terminal and N-terminal residues. Proteases are broadly classified based on their site of cleavage.
-
Exopeptidases cleave peptide bonds from the ends of a polypeptide chain.
-
Carboxypeptidases act on the C-terminus.
-
Aminopeptidases act on the N-terminus.
-
-
Endopeptidases cleave within the polypeptide chain.
Given that FA-Lys-Ala-OH and FA-Ala-Lys-OH are dipeptides, they are primarily substrates for exopeptidases.
FA-Lys-Ala-OH:
-
C-terminus: Alanine (a small, neutral aliphatic amino acid)
-
N-terminus: Lysine (a basic amino acid, but blocked by the FA group)
This structure makes FA-Lys-Ala-OH a putative substrate for Carboxypeptidase A (CPA) and related enzymes that show a preference for C-terminal amino acids with aromatic or branched aliphatic side chains.[1]
FA-Ala-Lys-OH:
-
C-terminus: Lysine (a basic amino acid)
-
N-terminus: Alanine (a small, neutral aliphatic amino acid, blocked by the FA group)
This arrangement makes FA-Ala-Lys-OH a likely substrate for Carboxypeptidase B (CPB) and enzymes with similar specificity for C-terminal basic residues like lysine and arginine.[2]
The N-terminal FA group effectively blocks the action of most aminopeptidases, which require a free N-terminal amino group for recognition.
Comparative Enzymatic Kinetics: A Quantitative Look at Specificity
The catalytic efficiency of an enzyme for a particular substrate is best described by the specificity constant, kcat/Km. A higher kcat/Km value indicates greater specificity.
A study on human carboxypeptidase O (hCPO), an enzyme with specificity for C-terminal acidic residues, demonstrated a significant shift in specificity through site-directed mutagenesis. The wild-type enzyme had negligible activity towards FA-Ala-Lys-OH. However, a mutant where a key arginine in the specificity pocket was replaced with aspartate (R275D) gained significant activity for this substrate, with a kcat/Km of 0.041 µM⁻¹s⁻¹ .[3] This highlights the critical role of the C-terminal residue in determining substrate efficiency.
Kinetic parameters for the hydrolysis of a variety of acylated dipeptides by Carboxypeptidase Y (CPase Y), a non-specific carboxypeptidase, further illustrate the influence of the C-terminal residue. For example, with Z-Phe-Xaa substrates (where Z is a benzyloxycarbonyl group), the kcat values vary significantly depending on the C-terminal amino acid (Xaa), demonstrating the enzyme's preference.[4][5]
Based on the established specificities of carboxypeptidases, we can confidently predict the following:
-
FA-Lys-Ala-OH will be a significantly better substrate for Carboxypeptidase A than for Carboxypeptidase B.
-
FA-Ala-Lys-OH will be a significantly better substrate for Carboxypeptidase B than for Carboxypeptidase A.
The table below summarizes the expected and known kinetic data.
| Substrate | Likely Enzyme Class | C-terminal Residue | Expected Specificity | Reported kcat/Km (µM⁻¹s⁻¹) |
| FA-Lys-Ala-OH | Carboxypeptidase A-like | Alanine (Neutral, Aliphatic) | High for CPA | Data not available |
| FA-Ala-Lys-OH | Carboxypeptidase B-like | Lysine (Basic) | High for CPB | 0.041 (for hCPO R275D mutant)[3] |
This stark difference in substrate preference forms the basis of using these two molecules to differentiate between carboxypeptidase A and B-like activities in complex biological samples.
Experimental Workflows for Comparative Analysis
To empirically validate the differential specificity of these substrates, the following experimental workflows can be employed.
Spectrophotometric Enzyme Assay
This is a continuous assay that monitors the change in absorbance of the FA group upon cleavage of the peptide bond.
Principle: The hydrolysis of the peptide bond in FA-dipeptides leads to a decrease in absorbance at a specific wavelength (typically around 350 nm), which can be monitored in real-time.
Workflow Diagram:
Caption: Workflow for the spectrophotometric enzyme assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.025 M Tris-HCl, pH 7.65, containing 0.1 M NaCl.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of FA-Lys-Ala-OH and FA-Ala-Lys-OH in the assay buffer.
-
Enzyme Solution: Prepare a stock solution of the desired carboxypeptidase (e.g., porcine pancreatic Carboxypeptidase B) at a concentration of 1-5 units/ml in reagent-grade water.[6]
-
-
Assay Procedure:
-
Set a spectrophotometer to 25°C and a wavelength of 350 nm.
-
In a quartz cuvette, add 2.9 ml of the substrate solution (diluted to the desired concentration in assay buffer).
-
Incubate in the spectrophotometer for 3-4 minutes to allow for temperature equilibration and to establish a baseline.
-
Initiate the reaction by adding 0.1 ml of the diluted enzyme solution and mix immediately.
-
Record the decrease in absorbance at 350 nm for 5-10 minutes.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance vs. time plot.
-
To determine Km and Vmax, perform the assay with a range of substrate concentrations.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.
-
HPLC-Based Endpoint Assay
This method provides a direct measurement of substrate consumption and product formation.
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate the intact FA-dipeptide substrate from its cleavage products (FA-amino acid and the other amino acid). The peak areas of these components are quantified to determine the extent of the reaction.
Workflow Diagram:
Caption: Workflow for the HPLC-based endpoint assay.
Detailed Protocol:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, prepare a reaction mixture containing the FA-dipeptide substrate at a known concentration in the appropriate assay buffer.
-
Initiate the reaction by adding the enzyme.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 0.2% trifluoroacetic acid (TFA).
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Gradient: A typical gradient would be 5-60% B over 30 minutes.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detection at 214 nm (for the peptide bond) and 305 nm (for the FA group).
-
Inject the quenched samples onto the equilibrated HPLC system.
-
-
Data Analysis:
-
Identify the peaks corresponding to the substrate and products based on their retention times (determined using standards).
-
Integrate the peak areas.
-
Calculate the percentage of substrate hydrolyzed at each time point.
-
Conclusion: Choosing the Right Substrate for Your Application
The choice between FA-Lys-Ala-OH and FA-Ala-Lys-OH is dictated by the specific protease activity being investigated.
-
FA-Lys-Ala-OH is the substrate of choice for assaying Carboxypeptidase A and other proteases with a preference for C-terminal neutral, aliphatic amino acids.
-
FA-Ala-Lys-OH is the ideal substrate for measuring the activity of Carboxypeptidase B and enzymes that specifically cleave at C-terminal basic residues.
By understanding the structural basis of their specificity and employing the robust analytical methods outlined in this guide, researchers can confidently and accurately characterize the activity of these important classes of enzymes. This knowledge is critical for fundamental enzymology, as well as for the development of specific protease inhibitors for therapeutic applications.
References
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Hayashi, R., Bai, Y., & Hata, T. (1975). Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates. The Journal of Biochemistry, 77(1), 69-79. [Link]
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Hayashi, R., Bai, Y., & Hata, T. (1975). Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates. PubMed. [Link]
- Folk, J. E., Piez, K. A., Carroll, W. R., & Gladner, J. A. (1960). Carboxypeptidase B. IV. Purification and characterization of the porcine enzyme. The Journal of biological chemistry, 235, 2272–2277.
-
Nakase, H., et al. (2000). Substrate Recognition Mechanism of Carboxypeptidase Y. Bulletin of the Chemical Society of Japan. [Link]
-
Lasch, J. (1979). Kinetic Properties of Bovine Lens Leucine Aminopeptidase. Ophthalmic Research, 11(5-6), 372-376. [Link]
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Luna-Bárcenas, G., et al. (2014). Kinetics and conformational stability studies of recombinant leucine aminopeptidase. International journal of biological macromolecules, 64, 349-356. [Link]
-
Wolff, E. C., & Schirmer, R. H. (1975). The kinetics of carboxypeptidase B activity. ResearchGate. [Link]
-
Mentlein, R. (2003). The Specificity of DP IV for Natural Substrates is Peptide Structure Determined. ResearchGate. [Link]
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MilliporeSigma. (n.d.). Dipeptidyl Peptidase IV. [Link]
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Hsieh, F. K., et al. (2011). Substrate Specificity of rDPP-IV. ResearchGate. [Link]
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Barth, A., et al. (1984). (I) Substrate specificity of dipeptidyl peptidase IV from pig kidney and proline-specific endopeptidase from Flavobacterium meningosepticum. PubMed. [Link]
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BRENDA. (n.d.). BRaunschweig ENzyme DAtabase. bio.tools. [Link]
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Schomburg, I., et al. (2013). BRENDA in 2013: integrated reactions, kinetic data, enzyme function data, improved disease classification: new options and contents in BRENDA. PubMed Central. [Link]
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GeneXplain GmbH. (n.d.). BRENDA: The Ultimate Enzyme Information Repository. [Link]
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Health Sciences Library System. (2019). BRENDA -- BRaunschweig ENzyme DAtabase. [Link]
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Chang, J. O., et al. (2004). BRENDA, the enzyme database: updates and major new developments. PubMed. [Link]
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F1000Research. (2025). BRENDA : The core database for enzyme data. [Link]
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Re3data.org. (2025). BRENDA. [Link]
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MDPI. (2023). Enzyme Databases in the Era of Omics and Artificial Intelligence. [Link]
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Wikipedia. (n.d.). Carboxypeptidase A. [Link]
-
Barber, A. K., & Fisher, J. R. (1972). A mechanism of action for carboxypeptidase A. PubMed. [Link]
-
Whitaker, J. R., Menger, F. M., & Bender, M. L. (1966). The kinetics of some carboxypeptidase A and acetylcarboxypeptidase A catalyzed hydrolyses. PubMed. [Link]
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Mäkkinen, M. W., et al. (1976). Mechanism of action of carboxypeptidase A in ester hydrolysis. PubMed. [Link]
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Gomez-Pinto, I., et al. (2018). Crystal structure and mechanism of human carboxypeptidase O: Insights into its specific activity for acidic residues. PNAS. [Link]
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Erdjument-Bromage, H. (2015). Can someone provide a detailed protocol for sample and solvent preparation for HPLC analysis of peptides? ResearchGate. [Link]
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Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PubMed Central. [Link]
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Aguilar, M. I. (2004). HPLC of Peptides and Proteins. SpringerLink. [Link]
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Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]
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Jadaun, G. P. S. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications. PharmaTutor. [Link]
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Wikipedia. (n.d.). Lysine carboxypeptidase. [Link]
-
Gladner, J. A., & Folk, J. E. (1958). CARBOXYPEPTIDASE B. ResearchGate. [Link]
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Song, H., et al. (2006). A novel aminopeptidase with highest preference for lysine. PubMed. [Link]
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Giansanti, P., et al. (2010). Cleavage specificities of the brother and sister proteases Lys-C and Lys-N. PubMed. [Link]
-
ACS Publications. (2024). Comparative Analysis of Lysine-Specific Peptidases for Optimizing Proteomics Workflows. [Link]
-
Klíma, L., et al. (2015). Insight into Trypsin Miscleavage: Comparison of Kinetic Constants of Problematic Peptide Sequences. ACS Publications. [Link]
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ACS Publications. (2022). Distinct Dibasic Cleavage Specificities of Neuropeptide-Producing Cathepsin L and Cathepsin V Cysteine Proteases Compared to PC1/3 and PC2 Serine Proteases. [Link]
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Rholam, M., & Cohen, P. (2002). Kinetics of precursor cleavage at the dibasic sites. Involvement of peptide dynamics. ResearchGate. [Link]
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Brakch, N., et al. (2002). Processing of peptide and hormone precursors at the dibasic cleavage sites. PubMed Central. [Link]
-
bioRxiv. (2023). Massively parallel mapping of substrate cleavage sites defines dipeptidyl peptidase four subsite cooperativity. [Link]
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ACS Publications. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. [Link]
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-
Bai, Y., Hayashi, R., & Hata, T. (1975). Kinetic studies of carboxypeptidase Y. II. Effects of substrate and product analogs on peptidase and esterase activities. PubMed. [Link]
-
Allen, M. P., & Taylor, A. (1985). Kinetic parameters of metal-substituted leucine aminopeptidase from bovine lens. PubMed. [Link]
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ACS Publications. (1985). Kinetic parameters of metal-substituted leucine aminopeptidase from bovine lens. Biochemistry. [Link]
-
PubMed Central. (n.d.). A mechanism of action for carboxypeptidase A. [Link]
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PubMed Central. (n.d.). Carboxypeptidase A mechanisms. [Link]
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A Senior Application Scientist's Guide to Verifying Protease Purity: A Comparative Analysis Featuring FA-Lys-Ala-OH Hydrolysis
The Duality of Purity: Mass vs. Enzymatic Purity
Before delving into specific assays, it is crucial to understand that protease purity is a two-dimensional concept.
-
Mass Purity : This refers to the proportion of the target protease protein relative to all other proteins in the sample. It answers the question: "What percentage of the protein content is my enzyme of interest?" The most common technique for assessing mass purity is SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[1][2] By staining the gel, one can visualize the protein bands; a pure sample should ideally show a single band at the correct molecular weight.[2]
-
Enzymatic Purity : This addresses the functional aspect of the preparation. It answers the question: "Is the observed enzymatic activity solely from my protease of interest?" A sample can be >99% pure by mass but still contain a highly active contaminating protease that could dominate the enzymatic activity profile.[1] This is where substrate-based and inhibitor-based studies become indispensable.
This guide focuses on methods for determining enzymatic purity, as it is often the more functionally relevant—and challenging—parameter to confirm.
Deep Dive: The FA-Lys-Ala-OH Hydrolysis Assay
The use of synthetic peptide substrates that release a chromophore or fluorophore upon cleavage is a cornerstone of enzyme kinetics and purity assessment.[3] The FA-Lys-Ala-OH assay is a classic example of a continuous spectrophotometric method.
Principle of the Assay
The substrate, Furylacryloyl-L-lysyl-L-alanine, is designed to be cleaved by proteases with specificity for certain peptide bonds, such as those following a lysine residue. The furylacryloyl (FA) group attached to the N-terminus acts as a chromophore. When the peptide bond between Lysine and Alanine is hydrolyzed by the protease, the electronic environment of the FA group is altered. This change results in a decrease in absorbance at a specific wavelength, typically around 340 nm.[3] The rate of this absorbance decrease is directly proportional to the enzyme's activity under the given conditions.
This type of assay is particularly useful for proteases like carboxypeptidases or certain serine proteases that recognize and cleave the specified bond.[3]
Diagram: Mechanism of FA-Lys-Ala-OH Hydrolysis
Caption: Enzymatic cleavage of FA-Lys-Ala-OH by a protease.
Experimental Protocol: FA-Lys-Ala-OH Assay
This protocol provides a framework for assessing protease activity. All concentrations and volumes should be optimized for the specific protease being studied.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer suitable for your protease of interest (e.g., 50 mM Tris-HCl, pH 7.5). The optimal pH and ionic strength are critical for enzyme activity and should be determined empirically or from literature.[4][5]
- Substrate Stock Solution: Prepare a concentrated stock solution of FA-Lys-Ala-OH (e.g., 10 mM) in a suitable solvent like DMSO or water. Store protected from light at -20°C.
- Enzyme Preparation: Dilute the protease sample to a working concentration in ice-cold assay buffer immediately before use. The ideal concentration is one that yields a linear rate of absorbance change over several minutes.
2. Assay Execution:
- Set a UV/Vis spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).[6]
- In a quartz cuvette, prepare the reaction mixture by combining the assay buffer and the FA-Lys-Ala-OH substrate to the final desired concentration (e.g., 100 µM). The total volume may be 1 mL for standard cuvettes.
- Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 3-5 minutes.
- Start the reaction by adding a small volume of the diluted enzyme solution to the cuvette. Mix quickly but gently by inverting with parafilm or using a plunger.
- Immediately begin recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
3. Data Analysis:
- Plot absorbance versus time. The initial phase of the reaction should be linear.
- Calculate the slope (ΔA/min) from the linear portion of the curve.
- Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for the substrate cleavage, c is the concentration change, and l is the path length of the cuvette.
Diagram: Experimental Workflow for Purity Assessment
Caption: Step-by-step workflow for the FA-Lys-Ala-OH assay.
A Comparative Framework for Purity Verification Methods
While the FA-Lys-Ala-OH assay is a valuable tool, it provides only one piece of the puzzle. A robust purity assessment relies on a combination of methods. The choice of which assays to use depends on the research question, available resources, and the nature of the protease.
| Method | Principle | Information Provided | Sensitivity | Throughput | Key Limitations |
| SDS-PAGE | Separation of proteins by molecular weight.[2] | Mass Purity, Molecular Weight | Low (µg range) | Medium | Does not measure activity; insensitive to low-level, high-activity contaminants.[1] |
| FA-Lys-Ala-OH Assay | Spectrophotometric detection of chromophore release upon substrate cleavage.[3] | Enzymatic Activity | Moderate | High | Substrate specificity is limited; susceptible to interference from compounds absorbing at 340 nm.[3] |
| Fluorogenic Assays (AMC/AFC) | Fluorometric detection of fluorophore release (e.g., AMC, AFC) upon substrate cleavage.[7][8] | Enzymatic Activity | High (ng range) | High | Requires specific peptide substrates; can be prone to fluorescence quenching/interference. |
| Inhibitor-Based Studies | Use of specific inhibitors to confirm that the measured activity is from the target enzyme.[1] | Enzymatic Purity & Identity | Assay-Dependent | Low | Requires well-characterized, specific inhibitors which may not be available for all proteases.[1] |
| Mass Spectrometry | Identification of peptides generated from a digested protein standard (e.g., BSA).[9][10] | Identity of Contaminating Proteases | Very High | Low | Requires specialized equipment and expertise; may not detect all active contaminants.[9] |
Selecting the Right Purity Assay: A Logical Approach
The validation of a protease preparation should be a systematic process. The following decision tree illustrates a logical workflow for selecting the appropriate methods.
Diagram: Decision Tree for Protease Purity Validation
Caption: A logical workflow for selecting appropriate protease purity assays.
Conclusion: An Integrated Approach to Purity Verification
Verifying protease purity is not a single-step process but a multi-faceted investigation. The FA-Lys-Ala-OH hydrolysis assay is a robust and accessible method for quantifying enzymatic activity, offering a window into the functional purity of a sample. However, its true power is realized when its results are interpreted alongside data from orthogonal techniques.
For the highest degree of confidence, a senior scientist should advocate for a combined approach:
-
Confirm Mass Purity with SDS-PAGE to ensure the protein is the correct size and free from major protein contaminants.
-
Quantify Target Activity using a specific substrate assay like FA-Lys-Ala-OH or a more sensitive fluorogenic alternative.
-
Validate Activity Source with inhibitor studies to prove the activity is from the intended enzyme and not a contaminant.
References
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
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Assay Guidance Manual. (2012, May 1). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. National Center for Biotechnology Information. Retrieved from [Link]
-
Creative Bioarray. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]
-
Patsnap. (2025, May 9). How to Validate Protein Purity Using SDS-PAGE. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2011, May 14). Characterization and Purification of Protease enzyme. Retrieved from [Link]
-
Rodriguez, J., Gupta, N., Smith, R. D., & Pevzner, P. A. (2008). Analyzing protease specificity and detecting in vivo proteolytic events using tandem mass spectrometry. Molecular & Cellular Proteomics, 7(2), 360–371. Retrieved from [Link]
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MDPI. (2025, June 10). Purification and Characterization of a Protease Using Aspergillus oryzae Under Submerged Fermentation Using Dairy By-Products as a Substrate. Retrieved from [Link]
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Giansanti, P., Tsiatsiani, L., & Low, T. Y. (2016). Six alternative proteases for mass spectrometry–based proteomics beyond trypsin. Nature Protocols, 11(5), 993–1006. Retrieved from [Link]
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ResearchGate. (2018, November 27). Six alternative proteases for mass spectrometry–based proteomics beyond trypsin. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
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Li, S., Wang, Y., Li, P., & Yan, Q. (2023). Microbial proteases and their applications. Frontiers in Bioengineering and Biotechnology, 11, 1269593. Retrieved from [Link]
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PubMed. (2016, April 28). Six alternative proteases for mass spectrometry-based proteomics beyond trypsin. Retrieved from [Link]
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Assay Guidance Manual. (2012, May 1). Protease Assays. National Center for Biotechnology Information. Retrieved from [Link]
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Research & Reviews: Journal of Microbiology and Biotechnology. (2023, December 15). Understanding the Molecular Mechanisms of Proteases in Bioprocessing: A Review on the Future of the Food Industry. Retrieved from [Link]
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Arrow@TU Dublin. (n.d.). Approaches to Avoid Proteolysis During Protein Expression and Purification. Retrieved from [Link]
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- 10. Six alternative proteases for mass spectrometry-based proteomics beyond trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: FA-Lys-Ala-OH Spectrophotometric Assay vs. HPLC Methods
The Correlation of FA-Lys-Ala-OH Activity with HPLC Methods guide is structured below.
Executive Summary
In high-throughput drug screening and enzymatic profiling, the choice between rapid continuous assays and robust chromatographic separation is critical. This guide objectively compares the FA-Lys-Ala-OH Spectrophotometric Kinetic Assay (the "Product") against the High-Performance Liquid Chromatography (HPLC) method (the "Alternative").
While HPLC remains the gold standard for specificity and metabolite identification, the FA-Lys-Ala-OH assay offers superior throughput for kinetic characterization. This guide details the experimental protocols required to correlate data between these two distinct methodologies, ensuring that the speed of the spectrophotometric method does not come at the cost of scientific accuracy.
Technical Principles & Mechanisms
The "Product": FA-Lys-Ala-OH Spectrophotometric Assay
FA-Lys-Ala-OH (N-(3-[2-Furyl]acryloyl)-L-Lysyl-L-Alanine) is a synthetic chromogenic substrate designed for the continuous monitoring of metalloprotease activity (e.g., Angiotensin Converting Enzyme (ACE) or Carboxypeptidases).
-
Mechanism: The Furanacryloyl (FA) group acts as a chromophore. When the peptide bond adjacent to the FA group (or the C-terminal bond, depending on enzyme specificity) is hydrolyzed, the electronic conjugation of the furan ring system is perturbed.
-
Detection: This electronic shift results in a measurable decrease in absorbance, typically monitored at 328 nm – 345 nm .
-
Key Advantage: Allows for the determination of initial velocity (
) in real-time without stopping the reaction.
The "Alternative": HPLC Method
The HPLC method relies on the physical separation of the substrate (FA-Lys-Ala-OH) from its hydrolysis products (e.g., FA-Lys and Ala, or FA and Lys-Ala).
-
Mechanism: Reversed-Phase Chromatography (RPC) separates components based on hydrophobicity.
-
Detection: UV absorbance at 254 nm (targeting the FA moiety's aromaticity) or 214 nm (peptide bonds).
-
Key Advantage: Definitive proof of cleavage site and immunity to spectral interference from colored biological samples.
Mechanistic Workflow Diagram
Caption: Figure 1. Parallel workflows for FA-Lys-Ala-OH activity analysis. Method A monitors the electronic shift in real-time, while Method B physically separates products after quenching.
Performance Comparison
The following table summarizes the operational differences. Researchers must validate that the
| Feature | FA-Lys-Ala-OH (Spectrophotometric) | HPLC Method (Reference) |
| Throughput | High (96/384-well plates) | Low (Single injection series) |
| Data Type | Continuous Kinetic ( | Endpoint (Fixed time) |
| Sensitivity | Moderate ( | High ( |
| Interference | High (Colored compounds/precipitates) | Low (Separated by column) |
| Reagent Cost | Low | High (Solvents, Columns) |
| Primary Use | Screening & Kinetics | Validation & Complex Matrices |
Experimental Protocols
To establish a correlation, you must run the same enzyme/inhibitor titration using both detection methods.
Method A: FA-Lys-Ala-OH Kinetic Assay
This protocol assumes the use of a standard microplate reader.
-
Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.5) containing 300 mM NaCl and 10 µM ZnCl₂ (essential for metalloproteases).
-
Substrate Solution: Dissolve FA-Lys-Ala-OH to a concentration of 1.0 mM in the buffer.
-
Enzyme Setup: Dilute the enzyme (e.g., ACE) to a concentration that yields a linear rate over 20 minutes.
-
Reaction:
-
Add 180 µL of Substrate Solution to the well.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate with 20 µL of Enzyme.
-
-
Detection: Immediately monitor absorbance at 345 nm every 30 seconds for 30 minutes.
-
Calculation: Calculate the slope (
) of the linear portion. Use the extinction coefficient ( ) to convert to µmol/min.
Method B: HPLC Validation Protocol
This protocol validates the specific cleavage products.
-
Reaction Setup: Replicate the setup from Method A in microcentrifuge tubes.
-
Incubation: Incubate at 37°C.
-
Sampling: At specific time points (e.g., 0, 10, 20, 30 min), remove 100 µL aliquots.
-
Quenching: Immediately add 10 µL of 10% Trifluoroacetic Acid (TFA) or 100 mM EDTA to stop the reaction.
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: 254 nm.[1]
-
-
Quantification: Integrate the peak area of the hydrolysis product (FA-containing fragment). Construct a standard curve using synthetic product standards to convert Area to Concentration.
Correlation Analysis & Interpretation
To validate the FA-Lys-Ala-OH spectrophotometric method, perform a Linear Regression Analysis of the activity data.
Correlation Workflow
-
Dose-Response Curve: Generate an inhibition curve (e.g., using Captopril) with both methods.
-
Calculate Activity:
-
Method A: % Activity = (Slope_inhibitor / Slope_control) × 100
-
Method B: % Activity = (ProductArea_inhibitor / ProductArea_control) × 100
-
-
Plot: X-axis = HPLC Activity (%); Y-axis = Spectrophotometric Activity (%).
-
Metric: A correlation coefficient (
) > 0.95 indicates the spectrophotometric method is a valid surrogate for HPLC.
Troubleshooting Discrepancies
-
False Positives (Spectro): If the Spectro method shows inhibition but HPLC does not, the test compound may be absorbing at 345 nm (spectral interference).
-
False Negatives (Spectro): If HPLC shows inhibition but Spectro does not, the reaction rate might be too slow for UV detection limits, or the compound might be fluorescent, interfering with the detector.
Correlation Logic Diagram
Caption: Figure 2. Decision matrix for validating the FA-Lys-Ala-OH assay against HPLC data.
References
-
Holmquist, B., Bunning, P., & Riordan, J. F. (1979). A continuous spectrophotometric assay for angiotensin converting enzyme. Analytical Biochemistry, 95(2), 540-548. Link
-
Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology, 20(7), 1637-1648. Link
-
Lahogue, V., Réhel, K., Taupin, L., Haras, D., & Allaume, P. (2010). A HPLC-UV method for the determination of angiotensin I-converting enzyme (ACE) inhibitory activity. Food Chemistry, 118(3), 870-875. Link
-
Shalaby, S. M., et al. (2025). Comparative Guide to HPLC and Spectrophotometric Methods for ACE Activity. BenchChem Technical Guides. Link
Sources
Technical Comparison Guide: FA-Lys-Ala-OH vs. Colorimetric Ester Substrates for Carboxypeptidase Profiling
Executive Summary: The Kinetic Advantage
In the characterization of metalloproteases—specifically Carboxypeptidase N (CPN/Kininase I) and Carboxypeptidase B (CPB) —the choice of substrate dictates the quality of kinetic data. While traditional colorimetric ester substrates (e.g., Hippuryl-L-Arginine or Hippuryl-L-Lysine coupled with secondary derivatization) have served as historical standards, they suffer from "endpoint limitations."
FA-Lys-Ala-OH (Furylacryloyl-L-Lysyl-L-Alanine) represents a superior analytical standard. By leveraging the unique spectral shift of the furylacryloyl chromophore upon peptide bond cleavage, this substrate enables continuous spectrophotometric monitoring . This guide details why switching to FA-Lys-Ala-OH improves
The Verdict at a Glance
| Feature | FA-Lys-Ala-OH (Continuous) | Colorimetric Esters (Endpoint) |
| Data Type | Real-time Kinetic (Slope) | Single-point (Endpoint) |
| Workflow | 1-Step (Mix & Read) | 3-4 Steps (Incubate |
| Interference | Low (UV 336 nm) | High (Visible 400–600 nm; Serum/Heme) |
| Sensitivity | High (Direct cleavage) | Moderate (Dependent on coupling efficiency) |
| Throughput | High (30 sec/sample) | Low (Batch processing required) |
Mechanism of Action
To understand the superiority of FA-Lys-Ala-OH, one must contrast the detection physics of the two methods.
The FA-Shift (Direct Detection)
FA-Lys-Ala-OH utilizes the Furylacryloyl (FA) group conjugated to the N-terminus. The FA chromophore exhibits a specific absorption maximum (
-
The Event: When Carboxypeptidase cleaves the C-terminal Alanine, the electronic environment of the FA group changes, causing a "blue shift" (hypsochromic shift) in the absorption spectrum.
-
The Readout: By monitoring absorbance at 336 nm , researchers observe a decrease in absorbance that is directly proportional to substrate hydrolysis.
Colorimetric/Ester Method (Indirect Detection)
Traditional methods often use substrates like Hippuryl-L-Lysine . The hydrolysis itself produces no useful optical change.
-
The Problem: To see the reaction, you must stop the enzyme, then add a reagent (e.g., Ninhydrin or TNBS) to react with the released amino acid, or use a coupled enzyme system (Hippuricase + Peroxidase).
-
The Risk: This introduces lag time, reagent instability, and "blind spots" where non-linear reaction rates are missed.
Figure 1: Mechanistic comparison. The FA-Lys-Ala-OH pathway (top) generates an immediate signal, whereas the colorimetric pathway (bottom) requires secondary chemical processing.
Critical Performance Analysis
Kinetic Fidelity ( and )
The Problem: Endpoint assays assume linearity. If an inhibitor acts rapidly or the substrate is depleted in the first 60 seconds, an endpoint assay measuring at 30 minutes will report false activity levels.
The FA Solution: Continuous monitoring allows you to visualize the "initial rate" (
-
Lag phases: Indicating pro-enzyme activation.
-
Burst phases: Indicating rapid active-site titration.
-
Substrate inhibition: Visible as a decreasing rate over time.
Serum Interference
Drug development often involves screening plasma or serum (rich in CPN).
-
Colorimetric Flaw: Serum is yellow/red (hemoglobin, bilirubin). This absorbs strongly at 400–600 nm, the exact range used by TNBS or peroxidase dyes. This creates high background noise.
-
FA Advantage: The assay runs at 336 nm (UV). While proteins absorb at 280 nm, the 336 nm window is relatively quiet in biological fluids, significantly improving the Signal-to-Noise (S/N) ratio.
Throughput and Automation
-
Colorimetric: Requires liquid handling for stop solutions and developing reagents. Plates often need centrifugation to remove precipitates.
-
FA-Lys-Ala-OH: "Mix-and-Read." Pipette enzyme, add substrate, place in reader. Ideal for 96-well or 384-well plate readers with UV capability.
Validated Experimental Protocol
Objective: Determine CPN/CPB activity using FA-Lys-Ala-OH via continuous spectrophotometry.
Materials
-
Substrate: FA-Lys-Ala-OH (Specific for CPN/CPB).
-
Buffer: 50 mM HEPES or Tris-HCl, pH 7.5 – 8.0 (optimized for target enzyme).
-
Activator:
(1 mM final) is often required for CPN activity. -
Equipment: UV-Vis Spectrophotometer or Plate Reader capable of reading at 336 nm.
Step-by-Step Workflow
-
Reagent Preparation:
-
Substrate Stock: Dissolve FA-Lys-Ala-OH to 1.0 mM in distilled water. (Store at -20°C).
-
Assay Buffer: 50 mM HEPES, 300 mM NaCl, pH 7.8. (Add 1 µM
if testing purified apo-enzymes).
-
-
Blanking (Self-Validation Step):
-
Add buffer and substrate without enzyme. Monitor at 336 nm for 2 minutes.
-
Criterion: Slope must be < 0.001 OD/min. If higher, check for spontaneous hydrolysis or contamination.
-
-
Reaction Initiation:
-
Cuvette Mode: Add 950 µL Buffer + 50 µL Substrate Stock. Zero the instrument. Add 10–50 µL Enzyme/Serum sample. Mix by inversion.
-
Microplate Mode: Add 180 µL Buffer/Substrate Mix. Add 20 µL Sample. Shake for 2 seconds.
-
-
Data Acquisition:
-
Monitor Absorbance at 336 nm .
-
Interval: Every 10–15 seconds for 3–5 minutes.
-
Temperature: Strictly controlled at 37°C.
-
-
Calculation: Use the differential extinction coefficient (
). For FA-Lys-Ala-OH cleavage, (Verify this value in your specific buffer system as pH affects FA absorbance).
Figure 2: Operational workflow for FA-Lys-Ala-OH assay. Note the built-in baseline check (Step S3) ensuring data integrity.
Troubleshooting & Validation (Trustworthiness)
To ensure your data meets publication standards (E-E-A-T), perform these checks:
-
Linearity Check: Plot
vs. Enzyme Concentration. It must be linear. If it plateaus, you are substrate-limited; dilute the enzyme. -
Validation: To determine the exact extinction coefficient for your specific pH/buffer:
-
Measure Absorbance of 100 µM Substrate (Total).
-
Add excess enzyme and incubate until absorbance stops changing (Total Hydrolysis).
- . This empirical derivation is superior to relying solely on literature values.
-
References
-
Plummer, T. H., & Kimmel, M. T. (1980). An improved spectrophotometric assay for human plasma carboxypeptidase N. Analytical Biochemistry, 108(2), 348–353.
-
Plummer, T. H., & Ryan, T. J. (1981). A potent mercapto bi-product inhibitor of human plasma carboxypeptidase N. Biochemical and Biophysical Research Communications, 98(2), 448–454.
-
Levin, Y., et al. (1982). Spectrophotometric assay for carboxypeptidase B and N. Methods in Enzymology.
-
Skidgel, R. A. (1995). Basic carboxypeptidases: regulators of peptide hormone activity.[1] Trends in Pharmacological Sciences, 16(1), 14-20. (Context on CPN/CPB specificity).
Sources
Safety Operating Guide
Navigating the Disposal of FA-Lys-Ala-OH: A Guide for Laboratory Professionals
In the landscape of drug discovery and development, the synthesis of novel peptides is a cornerstone of innovation. However, with great innovation comes the great responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of FA-Lys-Ala-OH, a protected dipeptide. Our objective is to move beyond mere instruction and to instill a deep understanding of the principles behind these procedures, empowering you to manage laboratory waste with confidence and scientific rigor.
The fundamental principle guiding the disposal of any synthetic peptide derivative like FA-Lys-Ala-OH is to treat it, and all materials that have come into contact with it, as hazardous chemical waste.[1][2] Under no circumstances should this material be discarded in regular trash or flushed down the drain.[1] Improper disposal can lead to environmental contamination and pose potential health risks.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for FA-Lys-Ala-OH may not always be readily available, we can infer its potential hazards from its chemical structure and from SDSs of similar protected amino acids, such as Fmoc-Lys(Boc)-OH.[3][4]
Core Hazards:
-
Chemical Reactivity: The compound itself is generally stable, but may be incompatible with strong oxidizing agents.[4]
-
Toxicity: The toxicological properties of many novel peptides are not fully characterized. Therefore, it is prudent to handle them with care to avoid skin contact, eye contact, inhalation, or ingestion.[3][5]
-
Associated Reagents: The primary hazards often stem from the reagents and solvents used during synthesis, such as trifluoroacetic acid (TFA) for cleavage or dimethylformamide (DMF) as a solvent.[6][7] TFA, in particular, is a strong, corrosive acid.[8]
Mandatory Personal Protective Equipment (PPE): Adherence to proper PPE is non-negotiable. Always wear the following when handling FA-Lys-Ala-OH and its associated waste streams:
-
Chemical-resistant gloves (e.g., nitrile).[3]
-
Safety goggles or a face shield.[5]
-
A laboratory coat .[9]
-
All handling of the solid powder or volatile solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of FA-Lys-Ala-OH is a systematic process involving segregation, containerization, labeling, and transfer. This workflow ensures safety and compliance with institutional and federal regulations.
Step 1: Waste Segregation
The first and most critical step is the strict segregation of waste.[1][9] Do not mix different waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Solid Waste: This stream includes:
-
Unused or expired FA-Lys-Ala-OH powder.
-
Contaminated consumables such as weighing papers, pipette tips, and gloves.[1]
-
Used solid-phase synthesis resin.
-
-
Liquid Waste (Non-Halogenated): This includes solutions of FA-Lys-Ala-OH in solvents like DMF or DMSO.
-
Liquid Waste (Halogenated): This stream is for solvents such as dichloromethane (DCM).
-
Acidic Liquid Waste: This is a dedicated stream for cleavage cocktails containing TFA and their associated rinses.[6] This waste is highly corrosive and must be handled with extreme care.[8]
The rationale for segregation is twofold: it prevents potentially dangerous chemical reactions between incompatible waste types and it facilitates proper treatment and disposal by your institution's hazardous waste management provider.
Step 2: Containerization
Select appropriate, dedicated containers for each waste stream.
-
Solids: Use a clearly labeled, sealable plastic bag or a wide-mouth plastic container for solid waste.[1] This prevents the generation of dust.[4]
-
Liquids: Use sturdy, leak-proof glass or plastic containers with tight-fitting screw caps.[6] Ensure the container material is chemically compatible with the waste it will hold (e.g., do not store corrosive TFA waste in a metal can).
-
Sharps: Any needles or syringes must be disposed of in a designated sharps container.[1]
All containers should be stored in a designated satellite accumulation area within the laboratory.[6]
Step 3: Labeling
Accurate and thorough labeling is a regulatory requirement and a critical safety measure. Every waste container must be clearly labeled with:
-
The words "Hazardous Waste" .[6]
-
The full chemical names of all components (no abbreviations or formulas).[6] For example, a label should read "Trifluoroacetic Acid, Thioanisole, Water" not "TFA cocktail."
-
The approximate percentage or volume of each component.
-
The accumulation start date (the date the first drop of waste was added).[9]
-
The relevant hazard class (e.g., Corrosive, Flammable).
Proper labeling ensures that everyone in the laboratory is aware of the container's contents and that it is handled correctly by EHS personnel.
Step 4: Storage and Final Disposal
-
Keep waste containers tightly closed when not in use.[6]
-
Store containers in a designated, secure hazardous waste accumulation area, away from general laboratory traffic and incompatible materials.[9]
-
Once a container is full (typically around 80% capacity to prevent spills), or if the accumulation time limit set by your institution is reached, contact your EHS department to arrange for pickup and final disposal.[6]
The final disposal of hazardous chemical waste must be conducted by a certified professional service.[2][9]
III. Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the process, the following diagram illustrates the decision-making and procedural flow for FA-Lys-Ala-OH disposal.
Caption: Workflow for the proper disposal of laboratory peptide waste.
IV. Data Summary Table
For quick reference, the following table summarizes the key operational details for the disposal of FA-Lys-Ala-OH and associated waste.
| Waste Stream | Container Type | Key Labeling Information | Disposal Action |
| Solid FA-Lys-Ala-OH & Contaminated Items | Wide-mouth, sealable plastic container or labeled bag. | "Hazardous Waste," "Solid FA-Lys-Ala-OH Waste," Accumulation Date. | Collect all contaminated solids. Seal container and store for EHS pickup. |
| Non-Halogenated Liquid Waste | Chemically compatible plastic or glass bottle with screw cap. | "Hazardous Waste," Full names of solvents and solutes, Accumulation Date. | Collect in a dedicated container. Do not mix with other waste streams. |
| Acidic Liquid Waste (TFA-containing) | Heavy-duty, acid-compatible plastic or glass bottle with secure cap. | "Hazardous Waste," "Corrosive," "Trifluoroacetic Acid Waste," Full names of all scavengers, Accumulation Date. | Handle in a fume hood. Store separately from bases and other incompatibles. |
By adhering to these scientifically grounded procedures, you not only ensure compliance with safety regulations but also contribute to a culture of responsibility and excellence in the laboratory. The careful management of chemical waste is as integral to the scientific process as the experiments themselves.
References
- Benchchem. Navigating the Safe Disposal of MM-589 Tfa: A Guide for Laboratory Professionals.
- Benchchem. Proper Disposal of RC-3095 TFA: A Comprehensive Guide for Laboratory Professionals.
- ECHEMI. Fmoc-Lys(Boc)-OH SDS, 71989-26-9 Safety Data Sheets.
- UConn. CB-LSOP-TFA-4-18.docx.
- National Research Council. LCSS: TRIFLUOROACETIC ACID.
- ChemicalBook. Fmoc-Lys(Boc)-OH - Safety Data Sheet.
- CDH Fine Chemical. FMOC-LYS (ALLOC)-OH CAS NO 146982-27-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Amherst College. STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid.
- BOC Sciences. Safety Data Sheet.
- Benchchem. Proper Disposal of Peptide Waste: A Step-by-Step Guide for Laboratory Professionals.
- SpinChem. Chemical wastes in the peptide synthesis process and ways to reduce them.
- Anaspec. Safety Data Sheet (SDS).
- ChemicalBook. FA-ALA-LYS-OH.
- PMC. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
- Brieflands. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 7. brieflands.com [brieflands.com]
- 8. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
